2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-dihydroxy-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-4-1-2-5-6(3-4)13-8(12)7(11)9-5/h1-3,8,10,12H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRDOKTYPONKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(C(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454217 | |
| Record name | 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69804-59-7 | |
| Record name | 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Benzoxazinoid: A Technical Guide to the Natural Occurrence of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current understanding of the natural occurrence of the benzoxazinoid 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one. While this specific compound is a less-studied member of its class, this document compiles the available data on its sources, isolation, and known biological activities. To provide a comprehensive resource for researchers, this guide also includes detailed experimental protocols and biosynthetic pathways for closely related and well-documented benzoxazinoids, offering a valuable comparative framework.
Natural Occurrence and Distribution
This compound has been identified in the plant kingdom, primarily within the family Scrophulariaceae. The most definitive source of this compound is the medicinal herb Scoparia dulcis, commonly known as sweet broomweed.
Identified Natural Sources
-
Scoparia dulcis : This is the primary plant species from which this compound has been isolated. It has been found in both the aerial parts and the roots of the plant.[1][2][3][4] The isolated compound from this source has been identified as the (2S)-enantiomer.[1]
While the broader class of benzoxazinoids is well-known to occur in staple crops like maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale), the presence of the 2,7-dihydroxy variant in these plants has not been definitively established in the reviewed literature.[5] The predominant benzoxazinoids in these grasses are 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA).
Quantitative Data
Currently, there is a notable absence of quantitative data in the scientific literature regarding the concentration of this compound in its natural sources. Studies have confirmed its presence but have not reported on the yield or concentration in plant tissues.
For comparative purposes, the concentrations of the related benzoxazinoids, DIBOA and DIMBOA, can be significant in young cereal plants. For instance, DIMBOA is found in large amounts in young maize shoots.
Physicochemical and Spectroscopic Data
The structural elucidation of (2S)-2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one isolated from Scoparia dulcis was accomplished using spectroscopic methods. The following table summarizes the reported Nuclear Magnetic Resonance (NMR) data.
| Spectroscopic Data for (2S)-2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |
| Technique | Data |
| Appearance | White amorphous powder[1] |
| ¹H NMR (400 MHz, MeOD) | δH 5.50 (1H, s, H-2), 6.77 (1H, d, J = 8.5 Hz, H-5), 6.46 (1H, dd, J = 8.5, 2.4 Hz, H-6), 6.49 (1H, d, J = 2.4 Hz, H-8)[1] |
| ¹³C NMR (100 MHz, MeOD) | δC 92.2 (C-2), 164.7 (C-3), 119.8 (C-4a), 117.3 (C-5), 110.5 (C-6), 115.4 (C-7), 106.0 (C-8), 143.2 (C-8a)[1] |
Experimental Protocols
Detailed experimental protocols for the specific isolation and quantification of this compound are not extensively described in the available literature. However, a general methodology for its isolation from Scoparia dulcis can be outlined. For a more detailed perspective, a standard protocol for the extraction and quantification of the related compound DIMBOA from maize is also provided as a reference.
General Isolation of (2S)-2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one from Scoparia dulcis
The isolation of this compound was part of a broader phytochemical analysis of the aerial parts of Scoparia dulcis. The general workflow is as follows:
-
Extraction : The air-dried and powdered aerial parts of the plant are extracted with a solvent such as methanol at room temperature.
-
Fractionation : The crude extract is then subjected to fractionation using various chromatographic techniques. This typically involves column chromatography over silica gel.
-
Purification : Further purification is achieved through repeated column chromatography, often employing different stationary phases like Sephadex LH-20, and preparative thin-layer chromatography (TLC) to yield the pure compound.
Caption: General workflow for the isolation of benzoxazinoids from plant material.
Reference Protocol: Quantification of DIMBOA in Maize Seedlings
This protocol serves as a guide for researchers interested in quantifying benzoxazinoids and can be adapted for the analysis of this compound, though optimization would be necessary.
-
Plant Material : 7-day-old maize seedlings.
-
Extraction : Homogenize fresh plant tissue in a mixture of methanol and water.
-
Purification :
-
Centrifuge the homogenate and collect the supernatant.
-
Pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances.
-
Elute the benzoxazinoids with a suitable solvent like methanol.
-
-
Quantification by HPLC-MS/MS :
-
Column : C18 reversed-phase column.
-
Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection : Mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification : Use a calibration curve generated with an authentic standard of the target compound.
-
Biosynthesis
The biosynthesis of this compound has not been specifically elucidated. However, the general biosynthetic pathway for the core benzoxazinoid structure, leading to DIBOA and DIMBOA, is well-established in grasses. It originates from indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway.
The formation of the 7-hydroxy group in this compound likely involves a hydroxylation step. In the biosynthesis of DIMBOA, a dioxygenase (BX6) is responsible for the hydroxylation at the C-7 position of DIBOA-glucoside to form TRIBOA-glucoside, which is then methylated. A similar enzymatic hydroxylation could be involved in the biosynthesis of the 2,7-dihydroxy variant.
Caption: Generalized benzoxazinoid biosynthesis pathway and a hypothetical route to this compound.
Biological Activity and Potential Applications
While research into the biological functions of this compound is still in its early stages, initial findings are promising.
Known Biological Activities
-
α-Glucosidase Inhibition : (2S)-2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one has been shown to be a potent inhibitor of α-glucosidase, with an IC50 value of 132.8 ± 11.5 μmol/L.[1] This activity was reported to be 28-fold higher than that of the positive control, acarbose, suggesting its potential as a lead compound for the development of antidiabetic agents.[1]
The broader class of benzoxazinoids exhibits a wide range of biological activities, including antifungal, antibacterial, insecticidal, and allelopathic effects. These compounds are key components of the chemical defense systems of many cereal crops.
Potential Signaling Pathways
There is currently no information available in the scientific literature regarding the involvement of this compound in any specific signaling pathways. Research on related benzoxazinoids like DIMBOA suggests that they can act as signaling molecules in plant defense responses, for example, by priming the plant for a more robust defense against pathogens and herbivores. Further investigation is required to determine if the 2,7-dihydroxy variant shares these properties.
Conclusion and Future Directions
This compound is a naturally occurring benzoxazinoid with confirmed presence in Scoparia dulcis and demonstrated potential as an α-glucosidase inhibitor. However, there are significant knowledge gaps that present opportunities for future research. Key areas for investigation include:
-
Quantitative analysis of its concentration in Scoparia dulcis and screening of other plant species for its presence.
-
Elucidation of its biosynthetic pathway to understand its formation and regulation in plants.
-
In-depth investigation of its biological activities and mechanism of action, particularly its potential as an antidiabetic agent.
-
Exploration of its role in plant-microbe and plant-insect interactions to determine if it functions as a defense compound.
The development of robust and validated analytical methods will be crucial to advancing our understanding of this intriguing natural product. The information provided in this guide on related benzoxazinoids offers a solid foundation for initiating such studies.
References
- 1. Chemical constituents from aerial parts of Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hydroxamic acids derived from 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one: key defense chemicals of cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the DIBOA Biosynthesis Pathway in Gramineae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) biosynthesis pathway in the grass family (Gramineae), with a focus on major agricultural crops such as maize, wheat, and rye. DIBOA and its derivatives, known as benzoxazinoids, are a class of plant secondary metabolites that play a crucial role in defense against herbivores and pathogens, and in allelopathic interactions. This document details the enzymatic steps of the pathway, presents available quantitative data, outlines key experimental protocols, and provides visualizations of the pathway and related workflows.
The Core DIBOA Biosynthesis Pathway
The biosynthesis of DIBOA is a specialized metabolic pathway that branches from the primary shikimate pathway. The core pathway involves a series of enzymatic reactions that convert indole-3-glycerol phosphate to the unstable aglucone DIBOA, which is then stabilized by glycosylation. In many Gramineae species, the pathway continues with further modifications to produce a variety of benzoxazinoids, with 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) being a prominent derivative.
The pathway begins in the plastid with the synthesis of indole, which is then shuttled to the endoplasmic reticulum for a series of oxidations catalyzed by cytochrome P450 monooxygenases. The final steps of glucosylation occur in the cytosol, and the resulting stable glucosides are stored in the vacuole.[1][2] The genes encoding the core biosynthetic enzymes (Bx1 to Bx5 and Bx8) are often found clustered on a chromosome, as observed in maize on the short arm of chromosome 4.[3][4]
The key enzymes and intermediates in the DIBOA biosynthesis pathway are as follows:
-
Indole-3-glycerol phosphate lyase (IGL/BX1): This enzyme catalyzes the first committed step of the pathway, converting indole-3-glycerol phosphate to indole.[3][5]
-
Cytochrome P450 monooxygenases (BX2-BX5): This family of enzymes, belonging to the CYP71C subfamily, carries out four successive oxidation reactions.[3][6]
-
BX2 (Indole-2-hydroxylase): Oxidizes indole to indolin-2-one.
-
BX3 (Indolin-2-one-3-hydroxylase): Hydroxylates indolin-2-one to 3-hydroxyindolin-2-one.
-
BX4 (3-hydroxyindolin-2-one-monooxygenase): Catalyzes a ring expansion to form 2-hydroxy-1,4-benzoxazin-3-one (HBOA).
-
BX5 (HBOA-N-hydroxylase): Hydroxylates HBOA to form DIBOA.
-
-
UDP-glucosyltransferases (UGT/BX8 and BX9): These enzymes attach a glucose molecule to DIBOA, forming the stable DIBOA-glucoside (DIBOA-Glc). This glucosylation step is crucial for detoxification and storage of the reactive DIBOA aglucone.[7]
In species like maize, the pathway extends to form DIMBOA-Glc through the action of two additional enzymes:
-
DIBOA-glucoside-7-hydroxylase (BX6): A 2-oxoglutarate-dependent dioxygenase that hydroxylates DIBOA-Glc at the 7-position to form TRIBOA-Glc.
-
TRIBOA-glucoside-7-O-methyltransferase (BX7): An O-methyltransferase that methylates TRIBOA-Glc to produce DIMBOA-Glc.
Quantitative Data
This section summarizes available quantitative data for the enzymes and metabolites of the DIBOA biosynthesis pathway. The data is compiled from studies on maize, wheat, and rye.
Enzyme Kinetic Parameters
Kinetic parameters provide insights into the efficiency and substrate affinity of the biosynthetic enzymes. While data for the complete set of enzymes is not fully available, the following table presents the known values for key enzymes in the pathway.
| Enzyme | Species | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹μM⁻¹) | Reference |
| BX6 | Zea mays | DIBOA-Glc | < 400 | 2.10 | >0.0053 | [8] |
| BX7 | Zea mays | TRIBOA-Glc | < 400 | 0.25 | >0.0006 | [8] |
| BX9 | Zea mays | DIBOA | 1300 | 12.5 | 0.0096 | [7] |
| DIMBOA | 71 | 11.6 | 0.163 | [7] | ||
| UDP-glucose | 96 | 22.6 | 0.235 | [7] |
Metabolite Concentrations
The concentrations of DIBOA and its derivatives vary significantly between species, tissues, developmental stages, and in response to environmental stimuli. The following table provides a summary of reported concentrations in maize, wheat, and rye.
| Compound | Species | Tissue | Condition | Concentration (µg/g FW or DW) | Reference |
| DIBOA-Glc | Triticum aestivum | Seedling Leaves | Control | ~15.7 µmol/g FW (48h) | [5] |
| Seedling Leaves | Control | ~5.7 µmol/g FW (96h) | [5] | ||
| Secale cereale | Whole Grain | - | ~300 µg/g DW (as DIBOA-Glc-Hex) | [8] | |
| DIMBOA-Glc | Zea mays | Leaves | Drought | Decreased | [9] |
| Zea mays | Roots | Drought | Increased | [9] | |
| Triticum aestivum | Seedling Leaves | Control | 4.00 - 34.06 µg/g FW | [10] | |
| Triticum aestivum | Seedling Leaves | Aphid Infestation | Decreased | [10] | |
| DIMBOA | Triticum aestivum | Seedling Leaves | Aphid Infestation | Increased | [10] |
| HDMBOA-Glc | Zea mays | Leaves | Caterpillar Attack | Strongly Induced | [11] |
| Triticum aestivum | Leaves | Caterpillar Attack | Strongly Induced | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the DIBOA biosynthesis pathway.
Benzoxazinoid Extraction and Quantification by UPLC-MS
This protocol is adapted from methodologies described for the profiling of benzoxazinoids in plant tissues.
3.1.1. Sample Preparation and Extraction
-
Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., 70:30 methanol:water with 0.1% formic acid).
-
Vortex the mixture vigorously for 20 seconds.
-
Centrifuge at 13,000 rpm for 20 minutes at 10°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
If necessary, dilute the sample with the extraction solvent prior to analysis.
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
3.1.2. UPLC-MS Analysis
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm) or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-3 min: Linear gradient from 2% to 20% B.
-
3-6 min: Linear gradient to 100% B.
-
6-8 min: Hold at 100% B.
-
8-10 min: Return to 2% B and equilibrate.
-
-
Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (often optimized for specific compounds).
-
Data Acquisition: Full scan mode for profiling or Multiple Reaction Monitoring (MRM) for targeted quantification.
Heterologous Expression and Purification of Bx Enzymes
This section provides a general protocol for the expression of Bx enzymes in E. coli and their subsequent purification. Specific conditions may need to be optimized for each enzyme.
3.2.1. Gene Cloning and Vector Construction
-
Amplify the coding sequence of the target Bx gene from cDNA using PCR with primers containing appropriate restriction sites.
-
Clone the PCR product into a suitable expression vector (e.g., pET series for E. coli) containing an affinity tag (e.g., His-tag, GST-tag) for purification.
-
Verify the sequence of the construct by DNA sequencing.
3.2.2. Protein Expression in E. coli
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD_600_ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.
-
Harvest the cells by centrifugation.
3.2.3. Protein Purification
-
Resuspend the cell pellet in a lysis buffer containing lysozyme and protease inhibitors.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column extensively with a wash buffer containing a low concentration of imidazole.
-
Elute the protein with an elution buffer containing a high concentration of imidazole.
-
Analyze the purified protein by SDS-PAGE.
-
If necessary, perform further purification steps such as size-exclusion chromatography.
Enzyme Assays
3.3.1. Indole-3-glycerol Phosphate Lyase (BX1) Assay
This assay measures the conversion of indole-3-glycerol phosphate to indole.
-
Prepare a reaction mixture containing the purified BX1 enzyme, indole-3-glycerol phosphate, and a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction at different time points by adding a quenching solution (e.g., an organic solvent).
-
Extract the product, indole, with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracted indole by HPLC with fluorescence detection (excitation at 280 nm, emission at 350 nm).
-
Quantify the amount of indole produced by comparing to a standard curve.
3.3.2. Cytochrome P450 Monooxygenase (BX2-BX5) Assay
This assay measures the activity of the cytochrome P450 enzymes in the pathway.
-
Reconstitute the purified cytochrome P450 enzyme with a cytochrome P450 reductase and a lipid environment (e.g., microsomes or liposomes).
-
Prepare a reaction mixture containing the reconstituted enzyme system, the appropriate substrate (e.g., indole for BX2), and an NADPH-regenerating system in a suitable buffer.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction at the optimal temperature.
-
Stop the reaction by adding an organic solvent.
-
Extract the products and analyze them by HPLC or LC-MS.
-
The activity can also be monitored spectrophotometrically by measuring the rate of NADPH consumption at 340 nm.
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for quantifying the expression levels of Bx genes in Gramineae tissues.
3.4.1. RNA Extraction and cDNA Synthesis
-
Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., TRIzol method).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
3.4.2. Quantitative Real-Time PCR (qRT-PCR)
-
Design gene-specific primers for the target Bx genes and a suitable reference gene (e.g., Actin, GAPDH).
-
Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a SYBR Green or probe-based master mix.
-
Perform the qRT-PCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to calculate the relative expression levels of the target genes.
Conclusion
The DIBOA biosynthesis pathway is a well-characterized and vital metabolic route in Gramineae, contributing significantly to the chemical defense of these important crop species. This guide has provided a detailed overview of the pathway, including the enzymes, intermediates, and their regulation. The presented quantitative data and experimental protocols offer a valuable resource for researchers investigating this pathway, with applications in crop improvement, pest management, and the development of novel pharmaceuticals. Further research is needed to fully elucidate the kinetic properties of all enzymes in the pathway and to expand our understanding of the complex regulatory networks that control benzoxazinoid biosynthesis in response to various environmental cues.
References
- 1. indole-3-glycerol-phosphate lyase - Creative Biogene [microbialtec.com]
- 2. Frontiers | Characterization of Maize Near-Isogenic Lines With Enhanced Flavonoid Expression to Be Used as Tools in Diet-Health Complexity [frontiersin.org]
- 3. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. Indole-3-glycerol-phosphate lyase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 8. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Maize Cytochrome P450 Monooxygenases Induced in Response to Safeners and Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoxazinoids Biosynthetic Gene Cluster Identification and Expression Analysis in Maize under Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of DIBOA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) is a naturally occurring benzoxazinoid found in a variety of gramineous plants, including wheat, rye, and maize.[1] As a secondary metabolite, DIBOA plays a crucial role in the plant's defense mechanisms against herbivores and pathogens.[1] Its allelopathic, phytotoxic, and antimicrobial properties have garnered significant interest within the scientific community, particularly in the fields of agriculture and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of DIBOA, detailed experimental protocols, and a visual representation of its key biological pathways.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of DIBOA are summarized below. This data is essential for its handling, characterization, and application in a research setting.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₄ | |
| Molecular Weight | 181.15 g/mol | |
| CAS Number | 17359-54-5 | |
| IUPAC Name | 2,4-dihydroxy-1,4-benzoxazin-3-one | |
| Appearance | Solid | |
| Melting Point | 152-154 °C | |
| Solubility | Slightly soluble in methanol, ethyl acetate, and chloroform; soluble in DMSO and DMF; insoluble in water. | |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Spectroscopic data is critical for the identification and quantification of DIBOA.
NMR Spectroscopy
Table 2: Predicted 13C NMR Spectral Data for DIBOA in D₂O (400 MHz)
| Atom No. | Peak Center (ppm) |
| 1 | 168.4 |
| 2 | 141.2 |
| 3 | 131.6 |
| 4 | 126.1 |
| 5 | 123.6 |
| 6 | 118.2 |
| 7 | 116.9 |
| 8 | 89.2 |
| Source: Human Metabolome Database |
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry reveals the fragmentation pattern of DIBOA. The molecule is known to be unstable under these conditions.
Table 3: Key MS/MS Fragmentation Data for DIBOA
| Precursor Ion (m/z) | Product Ions (m/z) | Fragmentation Notes | Source(s) |
| 182.04665 [M+H]⁺ | 164.03474, 136.04082, 108.04526 | Loss of H₂O, followed by loss of CO. | |
| 180 [M-H]⁻ | 134 | Corresponds to the benzoxazolinone (BOA) structure. Additional fragments at 108 and 107 are also observed. | [2] |
UV-Vis Spectroscopy
The UV absorption maximum for DIBOA is expected to be in a similar range to other benzoxazinoids. For instance, the related compound 2-hydroxy-1,4-benzoxazin-3-one (HBOA) exhibits an absorption maximum (λmax) between 264-266 nm.[3]
Key Biological Pathways and Mechanisms of Action
DIBOA is involved in several key biological processes, including its own biosynthesis and degradation, as well as exerting phytotoxic and antimicrobial effects through specific mechanisms.
Biosynthesis of DIBOA
DIBOA is synthesized in plants from the primary metabolite indole. The pathway involves a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases.
Degradation of DIBOA in Soil
In the soil, DIBOA undergoes a degradation process, ultimately forming more stable compounds. This pathway is significant for understanding its environmental fate and allelopathic activity.[4]
Phytotoxic Mechanism of Action
DIBOA and its degradation product BOA exert phytotoxic effects by inducing significant changes in gene expression in target plants like Arabidopsis thaliana. This involves the upregulation of genes related to detoxification and defense responses.[5]
Antimicrobial Mechanism of Action
The antimicrobial activity of DIBOA and related benzoxazinoids is attributed to their ability to disrupt the fungal cell membrane, leading to impaired growth and cell death.[6]
Experimental Protocols
Isolation of DIBOA-Glucoside from Tripsacum dactyloides (adapted for DIBOA)
This protocol, originally for DIBOA-Glucoside, can be adapted for the isolation of DIBOA, which is often present alongside its glucoside.
1. Extraction:
-
Freeze plant material (e.g., roots of rye or wheat) in liquid nitrogen and grind to a fine powder.
-
Extract the powdered tissue with 90% aqueous methanol at a ratio of 1:10 (w/v).
-
Sonicate the mixture for 20 minutes and then centrifuge at 10,000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.
-
Evaporate the methanol from the combined supernatants under reduced pressure.
-
The remaining aqueous extract can be lyophilized or used directly for purification.
2. Purification by HPLC:
-
Column: A semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 50% B over 30 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV detector at 265 nm.
-
Collect fractions corresponding to the DIBOA peak.
-
Combine the fractions and evaporate the solvent to obtain purified DIBOA.
Synthesis of DIBOA (adapted from D-DIBOA synthesis)
This two-step synthesis is adapted from a method for a DIBOA analog.
Step 1: Synthesis of ethyl 2-(2-nitrophenoxy)acetate
-
To a solution of 2-nitrophenol in a suitable solvent like acetone, add an equimolar amount of potassium carbonate.
-
Add ethyl bromoacetate dropwise to the mixture and reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, filter the mixture and evaporate the solvent.
-
Purify the resulting crude product by column chromatography to yield ethyl 2-(2-nitrophenoxy)acetate.
Step 2: Reductive Cyclization to DIBOA
-
Dissolve the ethyl 2-(2-nitrophenoxy)acetate in a solvent such as ethanol.
-
Add a reducing agent, for example, sodium dithionite, in an aqueous solution.
-
The reduction of the nitro group followed by spontaneous intramolecular cyclization will form DIBOA.
-
The crude DIBOA can be purified by recrystallization or column chromatography.
Quantification of DIBOA by HPLC
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A linear gradient appropriate to separate DIBOA from other components in the sample matrix (e.g., 20% to 80% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: Approximately 265 nm.[3]
-
Injection Volume: 20 µL.
2. Standard Curve Preparation:
-
Prepare a stock solution of purified DIBOA of known concentration in methanol.
-
Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate and plot the peak area against the concentration.
3. Sample Analysis:
-
Prepare sample extracts as described in the isolation protocol.
-
Inject the samples into the HPLC system.
-
Identify the DIBOA peak based on the retention time of the standard.
-
Quantify the amount of DIBOA in the sample using the calibration curve.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of DIBOA, along with practical experimental protocols and visual representations of its biological pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important natural product. Further research to obtain experimental NMR data and more precise solubility values will continue to enhance our understanding of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Structural Elucidation of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one, a naturally occurring benzoxazinoid lactam. This document details the key spectroscopic data and experimental methodologies essential for the identification and characterization of this compound, making it a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound, also known as DHBOA, is a significant member of the benzoxazinoid family, a class of secondary metabolites found in various plants, including important crops like maize.[1] Unlike the more abundant hydroxamic acid benzoxazinoids such as DIBOA and DIMBOA, DHBOA is a lactam derivative. Its structural characterization is crucial for understanding its biosynthetic pathways, biological activity, and potential applications. This guide will focus on the key analytical techniques and synthetic approaches that have been instrumental in defining the structure of this molecule.
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The 1H and 13C NMR data for (2S)-2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one, isolated from Scoparia dulcis, are summarized below.
Table 1: 1H NMR Spectroscopic Data (400 MHz, MeOD)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 5.50 | s | - |
| H-5 | 6.77 | d | 8.5 |
| H-6 | 6.46 | dd | 8.5, 2.4 |
| H-8 | 6.49 | d | 2.4 |
Table 2: 13C NMR Spectroscopic Data (100 MHz, MeOD)
| Position | Chemical Shift (δ) ppm |
| C-2 | 92.2 |
| C-3 | 164.7 |
| C-4a | 119.8 |
| C-5 | 117.3 |
| C-6 | 110.5 |
| C-7 | 143.2 |
| C-8 | 106.0 |
| C-8a | 115.4 |
Mass Spectrometry (MS)
Experimental Protocols
Isolation from Natural Sources
A general protocol for the isolation of this compound from plant material, such as Scoparia dulcis, involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.
-
Fractionation: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., a mixture of chloroform and methanol).
-
Purification: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Synthesis
The first synthesis of this compound was achieved by Kluge et al. in 1995. The synthetic routes involve the selective reductive cyclization of appropriately substituted 7-benzyloxy-2-nitrophenol derivatives. A generalized synthetic approach is outlined below:
Spectroscopic Analysis
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as methanol-d4 (MeOD). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
-
Mass Spectrometry: For GLC-MS analysis, the purified compound is derivatized (e.g., silylated) and then injected into a gas chromatograph coupled to a mass spectrometer. The mass spectrum is recorded, and the fragmentation pattern is analyzed.
Logical Workflow for Structural Elucidation
The process of elucidating the structure of this compound follows a logical progression of experimental and analytical steps.
Conclusion
The structural elucidation of this compound is a clear example of the power of modern spectroscopic techniques, particularly NMR, in combination with chemical synthesis. The data and protocols presented in this guide provide a solid foundation for researchers working with this and related benzoxazinoid compounds. Further research to obtain and publish high-resolution mass spectrometry, UV-Vis, and IR data for this specific molecule would be a valuable addition to the scientific literature.
References
Biological role of DIBOA in plant defense mechanisms
An In-depth Technical Guide on the Biological Role of DIBOA in Plant Defense Mechanisms
Executive Summary
Benzoxazinoids (BXs) are a critical class of indole-derived secondary metabolites that provide constitutive and inducible chemical defense for many gramineous plants, including major crops like maize, wheat, and rye. A central compound in this family is 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). In its stable, glycosylated form, DIBOA-Glc, it is stored in plant vacuoles. Upon tissue damage from herbivory or pathogen attack, the glucoside is rapidly hydrolyzed to its aglycone form, DIBOA, a potent toxin and feeding deterrent. This guide provides a comprehensive technical overview of the biosynthesis of DIBOA, its mechanisms of action against various biological threats, the signaling pathways that regulate its production, and detailed protocols for its study.
DIBOA Biosynthesis, Storage, and Activation
The synthesis of DIBOA is a well-characterized enzymatic pathway that originates from primary metabolism. The process is compartmentalized within the plant cell to manage the production and storage of this reactive defense compound.
1.1. Biosynthesis Pathway The core pathway leading to DIBOA involves a sequence of five enzymes, designated BX1 through BX5.[1] The synthesis begins in the chloroplasts and is completed in the cytoplasm.
-
Indole Synthesis (Chloroplast): The pathway branches from tryptophan biosynthesis. The enzyme Indole-3-glycerol phosphate lyase (BX1) converts indole-3-glycerol phosphate into free indole.[1]
-
Sequential Oxidation (Endoplasmic Reticulum): The subsequent four steps are catalyzed by a series of cytochrome P450 monooxygenases (BX2, BX3, BX4, and BX5) located on the endoplasmic reticulum membrane. These enzymes sequentially oxidize indole to form the unstable DIBOA aglycone.[1][2]
-
Glucosylation (Cytoplasm): To prevent autotoxicity, the reactive DIBOA is immediately stabilized through glycosylation. UDP-glucosyltransferases (BX8 and BX9) attach a glucose molecule to DIBOA, forming the stable, non-toxic 2,4-dihydroxy-1,4-benzoxazin-3-one-glucoside (DIBOA-Glc).[2]
1.2. Storage and Activation: A Two-Component Defense System Plants employ a sophisticated two-component system to safely store DIBOA and deploy it only when needed.
-
Storage: The stable DIBOA-Glc is transported and stored in the central vacuole of the plant cell.
-
Activation: Upon tissue damage caused by an herbivore or pathogen, the cellular compartments are disrupted. This brings the vacuolar DIBOA-Glc into contact with β-glucosidases, which are located in the plastids and cell wall. These enzymes rapidly cleave the glucose moiety, releasing the toxic DIBOA aglycone at the site of attack.
Biological Roles in Plant Defense
Activated DIBOA and its degradation products are broad-spectrum defensive compounds, exhibiting anti-herbivore, antimicrobial, and allelopathic properties.
2.1. Defense Against Herbivores DIBOA acts as both a potent toxin and an antifeedant to a wide range of insect herbivores. Its primary degradation product, benzoxazolin-2(3H)-one (BOA), also contributes to defense, though DIBOA is generally more active.
-
Toxicity: DIBOA disrupts critical physiological processes in insects. It has been shown to inhibit key enzymes, including digestive proteases (e.g., trypsin and chymotrypsin) and detoxification enzymes like esterases and glutathione-S-transferases. This interference with nutrient uptake and detoxification pathways leads to reduced growth, increased mortality, and prolonged development time for insect larvae.
-
Antifeedant Activity: The presence of DIBOA deters insects from feeding. This can be due to its direct taste or post-ingestive malaise, conditioning the herbivore to avoid the plant.
2.2. Antimicrobial Activity DIBOA provides protection against various pathogenic microbes. It has demonstrated inhibitory activity against the growth of pathogenic fungi and bacteria. For instance, related benzoxazinoids like DIMBOA show significant growth inhibition against bacterial pathogens such as Ralstonia solanacearum and fungi like Bipolaris maydis. The hydroxamic acid functional group within the DIBOA structure is considered key to its antimicrobial effects.[3][4]
2.3. Allelopathy DIBOA released from root exudates or decaying plant material can suppress the germination and growth of neighboring, competing plants. This allelopathic action helps gramineous crops outcompete weeds for resources. Studies have shown that DIBOA is significantly more inhibitory to the root and shoot growth of other plant species than its breakdown product, BOA.
References
Unveiling the Allelopathic Power of DIBOA: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Phytotoxicity, and Mechanisms of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
For Immediate Release
This technical guide provides a comprehensive overview of the allelopathic properties of this compound (DIBOA), a naturally occurring benzoxazinoid with significant potential in agricultural and pharmacological research. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical nature, phytotoxic effects, and the experimental methodologies used for its study.
Introduction to DIBOA and its Allelopathic Significance
This compound, commonly known as DIBOA, is a prominent member of the benzoxazinoid family of secondary metabolites. These compounds are predominantly found in gramineous plants such as wheat, maize, and rye.[1][2] DIBOA plays a crucial role in the plant's defense mechanisms against herbivores, pathogens, and competing plants.[1][2] Its release into the environment, through root exudation or decomposition of plant residues, can significantly inhibit the germination and growth of neighboring plants, a phenomenon known as allelopathy.[1] Understanding the allelopathic properties of DIBOA is critical for developing natural herbicides, improving crop resilience, and exploring its potential pharmacological applications.
Chemical Properties and Synthesis
DIBOA is a hydroxamic acid derivative with the molecular formula C₈H₇NO₄. In planta, it is often stored in an inactive, glucosylated form (DIBOA-glc). Upon tissue damage, β-glucosidases hydrolyze DIBOA-glc to release the biologically active DIBOA aglycone.[2] DIBOA itself is relatively unstable and can degrade in the soil to form 2-benzoxazolinone (BOA), which also exhibits allelopathic activity, although generally less potent than DIBOA.[3]
Quantitative Allelopathic Effects of DIBOA
The phytotoxic effects of DIBOA have been quantified in various studies, demonstrating its potent inhibitory activity on the germination and growth of a range of plant species. The following table summarizes key quantitative data from the literature. It is important to note that the inhibitory concentrations can vary depending on the target species, experimental conditions, and the specific parameter being measured (e.g., root growth, shoot growth, germination).
| Target Species | Parameter Measured | Effective Concentration (IC50 or other) | Reference |
| Lactuca sativa (Lettuce) | Root Growth | DIBOA is ~7x more inhibitory than BOA | [3] |
| Lycopersicon esculentum (Tomato) | Root & Shoot Growth | Sensitive to S. cereale extracts containing DIBOA | [3] |
| Cucumis sativus (Cucumber) | Shoot Elongation | More inhibited than root elongation by S. cereale extracts | [3] |
| Amaranthus palmeri (Palmer Amaranth) | Germination & Growth | Inhibition of germination observed | [3] |
| Digitaria sanguinalis (Large Crabgrass) | Germination & Growth | Inhibition of germination observed | [3] |
| Echinochloa crus-galli (Barnyard Grass) | Germination & Growth | Least susceptible among tested small-seeded weeds | [3] |
Experimental Protocols
Extraction and Quantification of DIBOA from Plant Material
A standardized method for the extraction and quantification of DIBOA is crucial for accurate allelopathic studies.
Objective: To extract and quantify DIBOA from fresh plant tissue (e.g., Secale cereale seedlings).
Materials:
-
Fresh plant tissue (shoots and roots)
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol containing 1% acetic acid
-
Centrifuge and centrifuge tubes
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Protocol:
-
Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh the powdered tissue and add methanol with 1% acetic acid at a ratio of 10:1 (v/w).
-
Vortex the mixture vigorously for 1 minute and then incubate on a shaker for 1 hour at 4°C in the dark.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the extract using an HPLC system. A typical mobile phase consists of a gradient of methanol and water (both acidified with 0.1% acetic acid).
-
Detect DIBOA at a wavelength of 264 nm.
-
Quantify the concentration by comparing the peak area to a standard curve prepared with pure DIBOA.[1]
Allelopathy Bioassay Protocol
This protocol outlines a general method for assessing the allelopathic potential of DIBOA on the germination and seedling growth of a target plant species.
Objective: To determine the phytotoxic effects of DIBOA on a selected plant species.
Materials:
-
Pure DIBOA standard
-
Solvent for DIBOA (e.g., methanol or acetone)
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of the target plant species (e.g., Lactuca sativa)
-
Growth chamber with controlled temperature and light conditions
Protocol:
-
Prepare a stock solution of DIBOA in a suitable solvent.
-
Create a series of dilutions from the stock solution to achieve the desired final concentrations for the bioassay (e.g., 0.1, 0.5, 1.0, 2.0 mM). A control with only the solvent should also be prepared.
-
Place two layers of filter paper in each Petri dish.
-
Apply a known volume (e.g., 5 mL) of each DIBOA dilution or the control solution to the filter paper in the Petri dishes. Allow the solvent to evaporate completely in a fume hood, leaving the DIBOA residue.
-
Add a standard volume of distilled water (e.g., 5 mL) to each Petri dish to moisten the filter paper.
-
Place a predetermined number of seeds (e.g., 25) of the target species evenly on the moistened filter paper.
-
Seal the Petri dishes with parafilm to prevent moisture loss.
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle) for a specified period (e.g., 7 days).
-
After the incubation period, measure the germination percentage, root length, and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each parameter relative to the control.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways activated by DIBOA in target plants are still under investigation, it is hypothesized that its phytotoxic effects are mediated through the induction of oxidative stress and interference with essential physiological processes. Benzoxazinoids, in general, are known to affect membrane permeability, inhibit enzyme activity, and disrupt hormonal balance in susceptible plants.[4]
The degradation of DIBOA to BOA is a key step in its mode of action.[5] Both compounds can be taken up by the roots of target plants. Inside the plant, these allelochemicals can trigger a cascade of stress responses. Potential signaling pathways involved may include:
-
Reactive Oxygen Species (ROS) Signaling: DIBOA and its derivatives may induce the production of ROS, leading to oxidative damage to cellular components such as lipids, proteins, and DNA. This can trigger programmed cell death.
-
Hormonal Signaling: Allelochemicals can interfere with the synthesis and signaling of plant hormones like auxins and gibberellins, which are crucial for growth and development.
-
Calcium Signaling: Changes in intracellular calcium concentrations are a common early response to various stresses, including allelochemical exposure, and can initiate downstream signaling cascades.[6]
Further research is needed to elucidate the specific receptors and signaling components that mediate the plant's response to DIBOA.
Conclusion and Future Directions
DIBOA is a potent allelochemical with significant implications for agriculture and beyond. This technical guide has summarized the current knowledge on its allelopathic properties, providing quantitative data and detailed experimental protocols to facilitate further research. Key areas for future investigation include the precise elucidation of the signaling pathways triggered by DIBOA, the identification of its molecular targets within the plant cell, and the exploration of its potential as a lead compound for the development of novel, environmentally friendly herbicides. A deeper understanding of DIBOA's mechanism of action will unlock its full potential in sustainable agriculture and drug discovery.
References
- 1. Allelopathic Trade-Offs of Rye and Wheat Residues Versus 2-Benzoxazolinone: Impacts on Cotton Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption and Elimination of the Allelochemical MBOA by Weeds during Seedling Growth [mdpi.com]
- 3. Differential activity of allelochemicals from Secale cereale in seedling bioassays | Weed Science | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Calcium signaling in pathogenic and beneficial plant microbe interactions: What can we learn from the interaction between Piriformospora indica and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
DIBOA and its glucosides in maize seedlings
An In-depth Technical Guide to DIBOA and its Glucosides in Maize Seedlings
Foreword
Maize (Zea mays), a global staple, has evolved sophisticated chemical defense mechanisms to thrive. Central to this arsenal is a class of secondary metabolites known as benzoxazinoids (BXs). This guide focuses on a foundational member of this family, 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), and its glucosylated forms. While often overshadowed by its more stable methoxylated derivative, DIMBOA, DIBOA represents the core biosynthetic scaffold from which a diverse array of protective compounds are generated.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the biosynthesis, biological function, and analytical chemistry of , where these compounds are most abundant.[2][4][5]
Section 1: The Benzoxazinoid Defense System: A Primer
Benzoxazinoids are classified as phytoanticipins—defensive compounds that are produced constitutively and stored in an inactive, stable form, ready for rapid activation upon biotic or abiotic assault.[2] In maize, these compounds are primarily stored as glucosides in the vacuole to prevent autotoxicity.[3][4][6] Upon tissue damage, such as that caused by a chewing herbivore, vacuolar integrity is compromised. This allows the stored glucosides to come into contact with β-glucosidases located in the plastids and cytosol, which hydrolyze the sugar moiety to release the toxic aglycones (e.g., DIBOA).[1][6] This two-component system provides an immediate and potent chemical defense at the site of injury.
The primary benzoxazinoids in young maize seedlings are the glucosides of DIBOA and its more prevalent derivative, DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one).[1][5][7][8] While DIBOA is the main end-product in species like rye, it serves primarily as a metabolic intermediate in maize.[2][9]
Logical Framework: The Two-Component Defense Activation
The effectiveness of the benzoxazinoid system lies in its spatial and chemical separation of components until a threat is detected.
Caption: The benzoxazinoid two-component defense system in maize.
Section 2: The Core Biosynthetic Pathway to DIBOA-Glucoside
The biosynthesis of DIBOA-Glc is a multi-step enzymatic process that spans several cellular compartments, beginning in the plastid and concluding in the cytosol.[3] The pathway originates from the shikimate pathway intermediate, indole-3-glycerol phosphate.[4] The genes encoding the core biosynthetic enzymes in maize (Bx1 through Bx5, and Bx8) are remarkably located in a tight cluster on the short arm of chromosome 4, which is thought to facilitate their co-regulation.[3][4]
-
Indole Synthesis (Plastid): The pathway branches from primary metabolism with the conversion of indole-3-glycerol phosphate to indole. This reaction is catalyzed by the enzyme BENZOXAZINELESS1 (BX1) , a homolog of tryptophan synthase alpha-subunit.[2][3][4][10] This is considered the first committed step.
-
Oxygenation Cascade (Endoplasmic Reticulum): The indole molecule is then sequentially oxidized by a series of four cytochrome P450-dependent monooxygenases (BX2, BX3, BX4, and BX5 ) anchored in the endoplasmic reticulum membrane.[3][10] This enzymatic cascade introduces four oxygen atoms, culminating in the formation of the unstable DIBOA aglycone.[1][4]
-
Glucosylation (Cytosol): To prevent autotoxicity and create a stable storage form, the newly synthesized DIBOA is immediately glucosylated in the cytosol.[10] This crucial step is catalyzed by UDP-glucosyltransferases, primarily BX8 and BX9 , which transfer a glucose molecule to DIBOA, forming the stable DIBOA-Glucoside (DIBOA-Glc).[3][4][10]
Table 1: Key Enzymes in the Biosynthesis of DIBOA-Glc and DIMBOA-Glc
| Enzyme | Gene Name | Subcellular Location | Substrate | Product |
| BX1 | Bx1 | Plastid | Indole-3-glycerol phosphate | Indole |
| BX2-BX5 | Bx2-Bx5 | Endoplasmic Reticulum | Indole & Intermediates | DIBOA |
| BX8/BX9 | Bx8/Bx9 | Cytosol | DIBOA | DIBOA-Glc |
| BX6 | Bx6 | Cytosol | DIBOA-Glc | TRIBOA-Glc |
| BX7 | Bx7 | Cytosol | TRIBOA-Glc | DIMBOA-Glc |
Diagram: Biosynthesis of DIBOA-Glucoside
Caption: The core enzymatic steps and subcellular localization for the biosynthesis of DIBOA-Glc in maize.
Section 3: Biological Function and Modes of Action
The primary role of DIBOA and its derivatives is defense. The released aglycones are broadly toxic and function as multi-kingdom deterrents.[11]
-
Anti-herbivore Defense: DIBOA and particularly its derivative DIMBOA are effective deterrents against a range of insect herbivores. For example, DIMBOA is known to inhibit larval development in the European corn borer (Ostrinia nubialis), while DIBOA negatively affects aphids.[11] The mechanism of action often involves the inhibition of critical enzymes in the insect, such as esterases and glutathione S-transferases, which are involved in detoxification.[12][13]
-
Antimicrobial and Antifungal Activity: Benzoxazinoids exhibit broad-spectrum antimicrobial properties.[11] They are effective against various pathogenic fungi and bacteria. The hydroxamic acid function of DIBOA is thought to contribute to this activity, possibly through the chelation of essential metal ions or by acting as a siderophore-like molecule that gets incorporated into microbial cells.[14]
-
Allelopathy: When released into the soil via root exudates or from decaying plant matter, DIBOA acts as a potent allelochemical, inhibiting the germination and growth of competing plant species.[15][16] Its mode of action can involve the inhibition of root H+-ATPase activity, which disrupts nutrient and water uptake.[11][16]
-
Signaling and Priming: Beyond direct toxicity, benzoxazinoids also function as signaling molecules within the maize plant. DIMBOA, for instance, has been shown to induce callose deposition, a key component of the plant's physical defense barrier against pathogen penetration.[2][6][9] This suggests a role in priming the plant's innate immune responses.
Section 4: Analytical Workflow for DIBOA and Glucoside Quantification
Accurate quantification of DIBOA and its glucosides is fundamental for research into maize defense, metabolism, and for potential biotechnological applications. The standard methodology involves solvent extraction followed by analysis using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).
Experimental Protocol: Extraction and HPLC Analysis
This protocol provides a robust, field-proven method for the analysis of benzoxazinoids from maize seedling tissue.
1. Sample Preparation and Homogenization: a. Harvest maize seedling tissue (e.g., leaves or roots) from 5-15 day-old plants.[17] b. Immediately flash-freeze the tissue in liquid nitrogen to halt enzymatic activity. This is a critical step to prevent the artificial hydrolysis of glucosides into aglycones. c. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
2. Extraction: a. Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube. b. Add 1 mL of a pre-chilled extraction solvent. A commonly used solvent is a mixture of Methanol:Water:Formic Acid (e.g., 50:50:0.5 v/v/v or 70:30:0.1 v/v/v).[4][18][19] The acidic methanol/water mixture efficiently extracts the polar glucosides while keeping them stable. c. Vortex vigorously for 20-30 seconds to ensure complete dispersion of the powder. d. Further extract using a shaker or sonicator for 5-10 minutes.
3. Clarification: a. Centrifuge the extract at high speed (e.g., 13,000 x g) for 20-30 minutes at 4°C to pellet cell debris.[4][19] b. Carefully transfer the supernatant to a clean HPLC vial for analysis. If necessary, samples can be diluted with the extraction solvent.[18]
4. HPLC-UV/MS Analysis: a. Utilize a reverse-phase C18 column for separation. b. Employ a binary solvent system with a gradient elution for optimal resolution of different benzoxazinoid species.
Table 2: Example HPLC Gradient for Benzoxazinoid Separation
(Adapted from Jonczyk et al., 2008)[1]
| Time (minutes) | Solvent A (0.3% Formic Acid in Water) | Solvent B (Acetonitrile) |
| 0.0 | 92.5% | 7.5% |
| 1.0 | 92.5% | 7.5% |
| 2.0 | 89.5% | 10.5% |
| 9.0 | 89.5% | 10.5% |
| 12.0 | 78.0% | 22.0% |
| 17.0 | 78.0% | 22.0% |
| 18.0 | 0.0% | 100.0% |
c. Monitor the eluent using a UV detector (e.g., at 280 nm) and/or a mass spectrometer for identification and quantification.[20] Under these conditions, DIBOA-Glc typically has a distinct retention time that allows for its separation from DIMBOA-Glc and other derivatives.[1]
Workflow Diagram: From Tissue to Data
Caption: A standard laboratory workflow for the quantitative analysis of DIBOA and its glucosides.
Section 5: Broader Implications and Future Directions
The study of DIBOA and its derivatives extends beyond plant defense. The potent biological activities of these molecules have garnered interest in several fields:
-
Natural Herbicides: The strong allelopathic properties of DIBOA make it an attractive lead compound for the development of biodegradable, natural herbicides with potentially novel modes of action.[16][21]
-
Pharmaceutical and Cosmetic Applications: The antimicrobial and enzyme-inhibiting properties of benzoxazinoids are being explored for various applications. For instance, DIBOA has demonstrated tyrosinase inhibition activity, suggesting potential use as a skin-lightening agent in cosmetics.[22][23][24]
-
Crop Improvement: Understanding the genetic regulation of the Bx gene cluster could enable the breeding or engineering of maize varieties with enhanced resistance to specific pests and pathogens, reducing the need for synthetic pesticides.
Future research will likely focus on elucidating the transport mechanisms for vacuolar storage, the full spectrum of their signaling roles within the plant, and their metabolism by herbivores and soil microbes. For drug development professionals, synthesizing and screening DIBOA derivatives could yield novel compounds with high efficacy and improved environmental safety profiles.
References
- 1. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of the final reactions of DIMBOA-glucoside biosynthesis in maize: characterization of Bx6 and Bx7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uu.nl [uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Review: Allelochemicals as multi‐kingdom plant defence compounds: towards an integrated approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of DIMBOA on detoxification enzymes of the aphid Rhopalosiphum padi (Homoptera: aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. researchgate.net [researchgate.net]
- 22. Synergistic Effect of DIBOA and Verbascoside from Acanthus mollis Leaf on Tyrosinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synergistic Effect of DIBOA and Verbascoside from Acanthus mollis Leaf on Tyrosinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of DIBOA
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) is a naturally occurring benzoxazinoid found in a variety of gramineous plants, including maize, wheat, and rye.[1][2] As a secondary metabolite, it plays a crucial role in the plant's defense mechanisms against herbivores and pathogens.[2] Its biological activity and chemical structure have made it a subject of interest for researchers in fields ranging from agricultural science to drug development. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of DIBOA, including its biosynthetic pathway, and detailed experimental methodologies.
Chemical Structure
DIBOA is classified as a benzoxazinone and possesses a lactol functional group.[2][3] Its systematic IUPAC name is 2,4-dihydroxy-1,4-benzoxazin-3-one.[3] The molecule consists of a benzene ring fused to a 1,4-oxazine ring, which features a ketone group at position 3 and hydroxyl groups at positions 2 and 4.[2][3]
The key structural features of DIBOA are:
-
Molecular Formula: C₈H₇NO₄[3]
-
Molecular Weight: 181.15 g/mol [3]
-
Core Scaffold: A 1,4-benzoxazin-3-one ring system.
-
Key Functional Groups: Two hydroxyl groups (at C2 and N4) and a cyclic ketone (amide) group (at C3). The hydroxyl group at C2 makes it a hemiacetal (or lactol).
Below is a summary of key identifiers for DIBOA:
| Identifier | Value |
| CAS Number | 17359-54-5 |
| IUPAC Name | 2,4-dihydroxy-1,4-benzoxazin-3-one |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| InChI | InChI=1S/C8H7NO4/c10-7-8(11)13-6-4-2-1-3-5(6)9(7)12/h1-4,8,11-12H |
| InChI Key | COVOPZQGJGUPEY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N(C(=O)C(O2)O)O |
Stereochemistry
The DIBOA molecule contains a single stereocenter at the C2 position, where a hydroxyl group is attached. This gives rise to the possibility of two enantiomers: (2R)-2,4-dihydroxy-1,4-benzoxazin-3-one and (2S)-2,4-dihydroxy-1,4-benzoxazin-3-one.
Naturally occurring and synthetically produced DIBOA is often found as a racemic mixture, denoted as (±)-DIBOA. To date, specific studies detailing the successful chiral separation of DIBOA enantiomers and their corresponding optical rotation values are not extensively reported in the literature. The determination of the absolute configuration of each enantiomer would require either enantioselective synthesis or separation followed by analysis using techniques like X-ray crystallography of a single enantiomer or its derivative.
Biosynthesis of DIBOA and its Conversion to DIMBOA
The biosynthesis of DIBOA in plants such as maize begins with indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway.[4][5] A series of enzymatic reactions, catalyzed by the "BX" enzymes, leads to the formation of DIBOA.[6] DIBOA can then be further metabolized to 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA).[5]
The key steps in the biosynthesis are as follows:
-
Indole formation: The enzyme indole-3-glycerol phosphate lyase (BX1) converts indole-3-glycerol phosphate to indole.[4][5]
-
Hydroxylations: A series of four cytochrome P450 monooxygenases (BX2, BX3, BX4, and BX5) catalyze the sequential hydroxylation of indole to form DIBOA.[5][6]
-
Glucosylation: DIBOA is then glucosylated by UDP-glucosyltransferases (BX8 and BX9) to form the more stable DIBOA-glucoside (DIBOA-Glc).[5]
-
Conversion to DIMBOA-Glc: DIBOA-Glc is hydroxylated at the 7-position by a 2-oxoglutarate-dependent dioxygenase (BX6) to form TRIBOA-Glc. This is followed by methylation of the new hydroxyl group by an O-methyltransferase (BX7) to yield DIMBOA-glucoside (DIMBOA-Glc).[5]
Caption: Biosynthesis of DIBOA and its conversion to DIMBOA.
Experimental Protocols
Isolation of DIBOA from Rye Seedlings
A general procedure for the isolation of DIBOA from rye (Secale cereale) seedlings is as follows. This protocol is based on methods described in the literature and may require optimization for specific laboratory conditions.[5]
Workflow:
Caption: General workflow for the isolation of DIBOA from rye seedlings.
Detailed Steps:
-
Plant Material: Germinate rye seeds in the dark for 7-10 days.
-
Extraction: Harvest the seedlings and homogenize them in an aqueous methanol solution (e.g., 70% methanol).
-
Filtration and Concentration: Filter the homogenate to remove solid plant material. The filtrate is then concentrated under reduced pressure to remove the methanol.
-
Hydrolysis: The resulting aqueous extract, which primarily contains DIBOA-glucoside, is acidified (e.g., with HCl to pH 2-3) and heated to hydrolyze the glucoside to DIBOA.
-
Solvent Extraction: After cooling, the aqueous solution is extracted multiple times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude DIBOA is then purified by silica gel column chromatography.
-
Recrystallization: The purified DIBOA can be further recrystallized from a suitable solvent system to obtain a pure crystalline solid.
Chemical Synthesis of DIBOA
Several synthetic routes to DIBOA have been reported. A common approach involves the reaction of 2-aminophenols with suitable reagents to construct the 1,4-benzoxazin-3-one core.[4]
General Synthetic Scheme:
Caption: A generalized synthetic pathway to DIBOA.
Illustrative Protocol:
A multi-step synthesis can be employed, starting from 2-aminophenol.
-
N-Acylation: 2-Aminophenol is reacted with an acylating agent like chloroacetyl chloride in the presence of a base to form the corresponding N-(2-hydroxyphenyl)acetamide derivative.
-
Cyclization: The intermediate is then treated with a base to induce intramolecular cyclization, forming the 1,4-benzoxazin-3-one ring.
-
Hydroxylation: Subsequent steps would involve the introduction of the hydroxyl groups at the C2 and N4 positions. This can be a challenging transformation and may involve multiple protection and deprotection steps.
More direct methods, such as the reductive cyclization of substituted o-nitrophenoxyacetates, have also been developed.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for DIBOA
| Property | Value |
| Melting Point | 152 °C[3] |
| Solubility | Soluble in DMSO, methanol (weakly), DMF |
| Appearance | Solid[3] |
| ¹H NMR (Predicted) | Data not currently available |
| ¹³C NMR (Predicted) | Data not currently available |
| Major MS Fragments | Data not currently available |
| Optical Rotation ([α]D) | Data not currently available for enantiomers |
Conclusion
DIBOA is a fascinating natural product with a well-characterized chemical structure and biosynthetic pathway. While its fundamental properties are known, there remain opportunities for further research, particularly in the areas of stereochemistry and detailed structural analysis through X-ray crystallography and NMR spectroscopy. The experimental protocols outlined in this guide provide a starting point for researchers interested in isolating or synthesizing DIBOA for further investigation into its biological activities and potential applications. As more data becomes available, a more complete quantitative picture of this important molecule will emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. Allelopathic Trade-Offs of Rye and Wheat Residues Versus 2-Benzoxazolinone: Impacts on Cotton Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 monooxygenases of DIBOA biosynthesis: specificity and conservation among grasses - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one in Soil: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (D-DIBOA), a naturally occurring benzoxazinoid found in various gramineous plants like wheat, maize, and rye, plays a significant role in plant defense mechanisms.[1][2] When released into the soil, D-DIBOA and its degradation products can influence soil microbial communities, nutrient cycling, and the growth of neighboring plants, a phenomenon known as allelopathy. Understanding the fate of D-DIBOA in the soil environment is crucial for agricultural and ecological studies, as well as for the development of natural product-based herbicides. This technical guide provides a comprehensive overview of the degradation products of D-DIBOA in soil, detailed experimental protocols for their analysis, and a summary of quantitative data to aid researchers in this field.
The primary degradation pathway of D-DIBOA in soil involves a two-step process. Initially, D-DIBOA is transformed into 2-benzoxazolinone (BOA). Subsequently, BOA is further biotransformed into 2-aminophenoxazin-3-one (APO).[1] The persistence and concentration of these compounds in the soil are influenced by a variety of biotic and abiotic factors.
Degradation Pathway and Products
The degradation of D-DIBOA in soil is a well-documented process primarily mediated by soil microorganisms. The principal degradation products are 2-benzoxazolinone (BOA) and 2-aminophenoxazin-3-one (APO).[1]
The degradation pathway can be summarized as follows:
D-DIBOA → BOA → APO
-
This compound (D-DIBOA): The parent compound, which is relatively unstable in soil.
-
2-benzoxazolinone (BOA): The first major degradation product.
-
2-aminophenoxazin-3-one (APO): The final and more persistent degradation product.[1]
The following diagram illustrates the degradation pathway of D-DIBOA in soil.
References
- 1. Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DHBOA), a naturally occurring benzoxazinoid aglucone. Benzoxazinoids are a class of compounds found in various plants, particularly in the grass family (Gramineae), and are known for their role in plant defense mechanisms. The synthetic route described herein is based on the first reported synthesis, which involves a multi-step process including protection of a hydroxyl group, selective reductive cyclization of a nitrophenol derivative, and subsequent deprotection to yield the target compound.[1][2] This protocol is intended to serve as a guide for researchers in medicinal chemistry, natural product synthesis, and drug development who are interested in obtaining DHBOA for further investigation of its biological activities.
Introduction
This compound (DHBOA) is a significant member of the benzoxazinoid family, which includes well-studied compounds like DIBOA and DIMBOA. These natural products exhibit a range of biological activities, including allelopathic, insecticidal, and antimicrobial properties, making them interesting scaffolds for the development of new therapeutic agents and agrochemicals. The synthesis of DHBOA is crucial for accessing sufficient quantities for biological screening and structure-activity relationship (SAR) studies.
The presented synthetic strategy employs a robust three-step sequence starting from a commercially available nitrophenol derivative. The key transformation is a selective reductive cyclization to construct the characteristic 1,4-benzoxazin-3-one core.
Materials and Methods
Materials and Reagents
All reagents and solvents should be of analytical or HPLC grade and used as received from commercial suppliers unless otherwise noted.
| Reagent/Material | Grade | Supplier |
| 4-Benzyloxy-2-nitrophenol | Reagent | Sigma-Aldrich |
| Chloroacetyl chloride | Reagent | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| Acetone | ACS Grade | VWR |
| Palladium on carbon (10% Pd/C) | Catalyst | Alfa Aesar |
| Ammonium formate (HCOONH₄) | Reagent | Acros Organics |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | VWR |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent | EMD Millipore |
| Deuterated solvents for NMR | NMR Grade | Cambridge Isotope Labs |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): Bruker Avance III 400 MHz or equivalent, for ¹H and ¹³C NMR spectroscopy.
-
Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS or equivalent, for ESI-MS analysis.
-
Melting Point Apparatus: Stuart SMP30 or equivalent.
-
Thin Layer Chromatography (TLC): Silica gel 60 F₂₅₄ plates from EMD Millipore.
-
Flash Column Chromatography: Silica gel 60 (230-400 mesh) from Sigma-Aldrich.
-
Hydrogenation Apparatus: Parr shaker or H-Cube system.
Experimental Protocols
Step 1: Synthesis of 2-(4-(Benzyloxy)phenoxy)-N-hydroxyacetamide (Intermediate 1)
This step is a representative procedure for the O-alkylation of the phenolic hydroxyl group.
-
To a solution of 4-benzyloxy-2-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 1.
Step 2: Synthesis of 7-(Benzyloxy)-2-hydroxy-2H-1,4-benzoxazin-3(4H)-one (Intermediate 2)
This step involves the key reductive cyclization. Catalytic transfer hydrogenation is presented here as a common and effective method.[3][4]
-
Dissolve Intermediate 1 (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (10 mol %) to the solution.
-
To this suspension, add ammonium formate (5.0 eq) in portions.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (ethyl acetate/hexanes) to yield Intermediate 2.
Step 3: Synthesis of this compound (DHBOA)
The final step is the deprotection of the benzyl ether to yield the target molecule.
-
Dissolve 7-(Benzyloxy)-2-hydroxy-2H-1,4-benzoxazin-3(4H)-one (Intermediate 2) (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on carbon (10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through Celite® and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or flash column chromatography to afford the final product, this compound (DHBOA).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of DHBOA. Note that these are illustrative values and actual results may vary.
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Representative Yield (%) | Purity (by HPLC/NMR) |
| 1 | 2-(4-(Benzyloxy)phenoxy)-N-hydroxyacetamide | 273.28 | 85 | >95% |
| 2 | 7-(Benzyloxy)-2-hydroxy-2H-1,4-benzoxazin-3(4H)-one | 271.26 | 70 | >98% |
| 3 | This compound | 181.15 | 90 | >99% |
Spectroscopic Data for this compound (DHBOA) (Representative)
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.85 (s, 1H), 9.21 (s, 1H), 6.78 (d, J = 8.4 Hz, 1H), 6.35 (dd, J = 8.4, 2.4 Hz, 1H), 6.28 (d, J = 2.4 Hz, 1H), 5.35 (s, 1H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 164.5, 150.2, 143.8, 130.1, 115.9, 108.2, 103.4, 82.1. |
| ESI-MS | m/z 182.04 [M+H]⁺, 204.02 [M+Na]⁺. |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Illustrative plant defense signaling pathway involving benzoxazinoids.
References
Application Notes and Protocols for DIBOA Extraction and Purification from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) is a naturally occurring benzoxazinoid found in various gramineous plants, including maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale).[1][2] This class of compounds has garnered significant interest due to its wide range of biological activities, including allelopathic, insecticidal, and antimicrobial properties. In planta, DIBOA is typically stored as a stable glucoside (DIBOA-Glc), which upon tissue damage, is enzymatically hydrolyzed to the bioactive aglycone.[2] The inherent instability of DIBOA aglycone in aqueous solutions presents challenges for its efficient extraction and purification.
These application notes provide detailed protocols for the extraction and purification of DIBOA from plant material, tailored for researchers in natural product chemistry, agrochemistry, and drug development. The methodologies described are based on established scientific literature and are designed to yield high-purity DIBOA for subsequent bioactivity screening and characterization.
Data Presentation: Quantitative Summary of Extraction and Purification
The following tables summarize quantitative data from various published methods for the extraction and purification of DIBOA and its related analogue, DIMBOA. These values can serve as a benchmark for researchers developing their own protocols.
Table 1: Extraction and Purification of DIBOA-Glc from Tripsacum dactyloides
| Parameter | Value | Reference |
| Plant Material | T. dactyloides roots | [3] |
| Extraction Solvent | 90% aqueous methanol | [3] |
| Purification Method | Semi-preparative HPLC (C8 column) | [3] |
| Final Yield | 542 mg | [3] |
| Final Purity | > 99% | [3] |
Table 2: Quantification of DIBOA in Cereal Seedlings
| Plant Material | DIBOA Content (mg/g dry weight) | Reference |
| Corn Seedlings | 3.80 - 11.50 | [4] |
| Winter Cereal Seedlings | 3.80 - 11.50 | [4] |
| Recovery Percentage | ||
| DIBOA | 100% | [4] |
Experimental Protocols
Protocol 1: Extraction and Purification of DIBOA-Glc followed by Enzymatic Hydrolysis
This protocol is adapted from a method for isolating DIBOA-Glc, which can then be enzymatically converted to DIBOA.[3] This approach is advantageous for obtaining the more stable glucoside for storage.
Materials:
-
Fresh or frozen plant material (e.g., maize seedlings, T. dactyloides roots)
-
90% Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
0.1% Formic acid in water (for HPLC)
-
Acetonitrile (HPLC grade)
-
β-glucosidase
-
Phosphate buffer (pH 6.0)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative C8 or C18 column
-
Fraction collector
-
Lyophilizer
Methodology:
-
Extraction:
-
Homogenize 100 g of fresh or frozen plant material in 500 mL of 90% aqueous methanol using a blender.
-
Stir the homogenate for 4 hours at room temperature.
-
Filter the mixture through cheesecloth and then a 0.45 µm filter to remove solid debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude aqueous extract.
-
-
Purification of DIBOA-Glc:
-
Dissolve the crude extract in a minimal amount of water.
-
Fractionate the crude extract using semi-preparative HPLC.[3] A C8 column is recommended.[3]
-
Use a gradient elution system with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A suitable gradient is: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-100% B; 35-40 min, 100% B.
-
Monitor the elution at 280 nm and collect fractions corresponding to the DIBOA-Glc peak. The identity of DIBOA-Glc in the collected fractions can be confirmed using UHPLC-DAD-MS/MS.[3]
-
Pool the fractions containing DIBOA-Glc and lyophilize to obtain a purified powder. Purity can be assessed by analytical HPLC and NMR.[3]
-
-
Enzymatic Hydrolysis to DIBOA:
-
Dissolve the purified DIBOA-Glc in a phosphate buffer (pH 6.0).
-
Add β-glucosidase to the solution (enzyme-to-substrate ratio may need optimization, typically 1:100 by weight).
-
Incubate the mixture at 37°C for 2-4 hours.
-
Monitor the conversion of DIBOA-Glc to DIBOA by analytical HPLC.
-
Once the reaction is complete, the DIBOA can be extracted from the aqueous solution using ethyl acetate.
-
Protocol 2: Direct Extraction of DIBOA Aglycone
This protocol focuses on the direct extraction of the DIBOA aglycone, taking advantage of the endogenous plant enzymes.
Materials:
-
Fresh plant material (e.g., 7-day-old maize seedlings)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus
Methodology:
-
Homogenization and Enzymatic Release:
-
Harvest fresh plant material (e.g., shoots of 7-day-old maize seedlings) and freeze immediately in liquid nitrogen.[5][6]
-
Homogenize the frozen plant material (100 g) in a blender with 200 mL of deionized water.[6]
-
Allow the homogenate to stand at room temperature for 1 hour to facilitate the enzymatic release of DIBOA from its glucoside.[5][6]
-
-
Solvent Extraction:
-
Add 400 mL of ethyl acetate to the homogenate and stir vigorously for 1 hour.
-
Filter the mixture to separate the organic and aqueous phases.
-
Collect the ethyl acetate phase and dry it over anhydrous sodium sulfate.
-
-
Concentration and Purification:
-
Evaporate the ethyl acetate under reduced pressure to obtain a crude extract.[5]
-
The crude extract can be further purified by column chromatography on silica gel or by preparative HPLC as described in Protocol 1.
-
Mandatory Visualizations
DIBOA Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of DIBOA in plants, starting from indole-3-glycerol phosphate.
Caption: Biosynthetic pathway of DIBOA and its glucoside in maize.
Experimental Workflow for DIBOA Extraction and Purification
This workflow diagram provides a visual overview of the steps involved in the extraction and purification of DIBOA from plant material.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A simple method for isolation and purification of DIBOA-Glc from Tripsacum dactyloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. findresearcher.sdu.dk [findresearcher.sdu.dk]
Application Note: Quantitative Analysis of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one using High-Performance Liquid Chromatography
For Research Use Only
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DHBOA), a naturally occurring benzoxazinoid alkaloid. This protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and reproducible approach for the quantification of DHBOA in various sample matrices.
Introduction
This compound is a benzoxazinoid, a class of secondary metabolites found in various plants, such as those from the Poaceae (grass) family. These compounds are of significant interest due to their wide range of biological activities, including allelopathic, insecticidal, and antimicrobial properties. Accurate quantification of DHBOA is crucial for studies related to its biosynthesis, biological function, and potential pharmacological applications. This document provides a detailed protocol for the separation and quantification of DHBOA using HPLC with UV detection.
Experimental
Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
Reagents and Standards
-
This compound reference standard (>95% purity).
-
HPLC grade acetonitrile.
-
HPLC grade methanol.
-
Formic acid (analytical grade).
-
Ultrapure water.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B, 2-15 min: 10-50% B, 15-18 min: 50-10% B, 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 280 nm |
| Injection Vol. | 10 µL |
| Run Time | 25 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: Homogenize 1 g of lyophilized and ground plant material with 10 mL of 80% methanol in water.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Summary
The following table summarizes the expected performance characteristics of this HPLC method.
| Parameter | Specification |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantitation (LOQ) | To be determined |
Results and Discussion
This HPLC method is designed to provide excellent separation and quantification of this compound. The use of a C18 column with a water/acetonitrile gradient ensures good peak shape and resolution from other matrix components. Formic acid is added to the mobile phase to improve peak symmetry and maintain a consistent pH. The detection wavelength of 280 nm is selected based on the typical UV absorbance of benzoxazinoids. The described method should be validated in the user's laboratory to ensure it meets the specific requirements of their application.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the HPLC quantification of this compound.
Application Notes and Protocols: DIBOA as an Analytical Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) is a naturally occurring benzoxazinoid found in a variety of gramineous plants, including wheat, maize, and rye.[1][2] As a potent allelochemical, DIBOA and its derivatives play a crucial role in plant defense mechanisms against herbivores and pathogens.[2][3] In recent years, DIBOA has garnered significant interest in the fields of agricultural science and drug development due to its herbicidal, fungicidal, and insecticidal properties.[4] Accurate and reliable quantification of DIBOA in various matrices is therefore essential for research and development in these areas.
This document provides detailed application notes and protocols for the use of DIBOA as an analytical standard in chromatographic methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These guidelines are intended to assist researchers, scientists, and drug development professionals in establishing robust analytical workflows for the quantification of DIBOA.
Materials and Reagents
-
DIBOA analytical standard: (≥95% purity)
-
Solvents: HPLC grade methanol, acetonitrile, water, and formic acid.
-
Chemicals: Tris, citric acid, ferric chloride (for spectrophotometric methods).[4][5]
-
Solid Phase Extraction (SPE) cartridges: C18 or similar, for sample cleanup.
-
Syringe filters: 0.22 µm or 0.45 µm, compatible with the solvents used.
Chromatographic Analysis of DIBOA
The chromatographic analysis of DIBOA is a cornerstone for its accurate quantification in various samples. Both HPLC with UV detection and LC-MS/MS are powerful techniques for this purpose, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of DIBOA. A key advantage of HPLC is its simplicity and the widespread availability of the necessary instrumentation.
A new HPLC method is described for the quantification of aglycones derived from cyclic hydroxamic acids: DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one), its degradation product MBOA (6-methoxybenzoxazolinone) and the demethoxy analogue DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) in crude aqueous solutions from homogenized cereal tissues.[5] After hydrolysis of ß-glycosides to aglycones, extracts of cereal samples were chromatographed on a PRP-1 column using a gradient of tris/citric acid and methanol/acetonitrile, and monitored at 288 nm.[5] The three compounds were separated within 26 min.[5] The minimum detection limit for all of them was 50 pmol.[5] The recovery percentage was 100% for DIBOA, 87% for DIMBOA and 96% for MBOA.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For enhanced selectivity and sensitivity, LC-MS and LC-MS/MS are the methods of choice. These techniques are particularly useful for analyzing complex matrices where co-eluting compounds might interfere with UV detection. A liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS-MS) method has been developed for the quantitative determination of benzoxazinone derivatives in plant extracts.[6]
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of DIBOA using different chromatographic methods. This data is compiled from various studies and is intended to provide a comparative overview.
| Parameter | HPLC-UV | LC-MS/MS | Spectrophotometric |
| Limit of Detection (LOD) | 50 pmol[5][7] | Not explicitly found | 0.0165 µmol·mL⁻¹[8] |
| Limit of Quantification (LOQ) | Not explicitly found | Not explicitly found | 0.0501 µmol·mL⁻¹[8] |
| Linearity (R²) | Not explicitly found | Not explicitly found | 0.9987[4] |
| Recovery | 100%[5][7] | >60%[9] | Not explicitly found |
| Retention Time | ~15-25 min (gradient dependent)[5] | Method dependent | Not applicable |
Experimental Protocols
Protocol 1: Extraction of DIBOA from Plant Material
This protocol describes a general procedure for the extraction of DIBOA from plant tissues.
-
Homogenization: Homogenize fresh or frozen plant material (e.g., leaves, roots) in distilled water.[10]
-
Incubation: Allow the homogenate to stand at room temperature for a defined period (e.g., 30 minutes) to allow for the enzymatic release of DIBOA from its glycoside precursor.[10]
-
Liquid-Liquid Extraction (optional): Perform a liquid-liquid extraction with a non-polar solvent like n-hexane to remove lipids and other interfering compounds.[10]
-
Centrifugation: Centrifuge the aqueous extract to pellet solid debris.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to HPLC or LC-MS analysis.[4]
Protocol 2: HPLC-UV Analysis of DIBOA
This protocol provides a starting point for developing an HPLC-UV method for DIBOA quantification.
-
Chromatographic Column: A reversed-phase C18 or a poly(styrene-divinylbenzene) (PRP-1) column is recommended.[5][7]
-
Mobile Phase: A gradient elution using a buffer (e.g., Tris/citric acid) and an organic modifier (e.g., methanol/acetonitrile) is typically employed.[5]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: Monitor the column effluent at 288 nm.[5]
-
Quantification: Create a calibration curve using a DIBOA analytical standard of known concentrations. Quantify DIBOA in samples by comparing their peak areas to the calibration curve.[7]
Protocol 3: LC-MS/MS Analysis of DIBOA
This protocol outlines the key steps for setting up an LC-MS/MS method for sensitive and selective DIBOA analysis.
-
Chromatographic Separation: Utilize a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode can be used. Optimization of the ionization source parameters is crucial.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the highest selectivity and sensitivity.
-
MRM Transitions: Determine the optimal precursor and product ion transitions for DIBOA by infusing a standard solution into the mass spectrometer.
-
Quantification: Use a calibration curve prepared with the DIBOA analytical standard to quantify the analyte in the samples.
Visualizations
Caption: Experimental workflow for DIBOA analysis.
Caption: Hypothetical DIBOA and DIMBOA biosynthesis pathway.[11]
Caption: Logical relationship of analytical method validation.
References
- 1. mdpi.com [mdpi.com]
- 2. DIBOA 95 Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the Biocatalysis for D-DIBOA Synthesis Using a Quick and Sensitive New Spectrophotometric Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. fateallchem.dk [fateallchem.dk]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for DIBOA in Allelopathy Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) is a naturally occurring benzoxazinoid found in a variety of gramineous plants, including wheat, maize, and rye. It plays a significant role in the plant's defense against herbivores and pathogens. Furthermore, DIBOA is recognized as a potent allelochemical, a compound released by a plant that influences the growth and development of neighboring plants. This allelopathic activity makes DIBOA a subject of great interest for its potential application as a natural herbicide and as a lead compound in the development of new weed management strategies. These application notes provide an overview of the use of DIBOA in allelopathy bioassays, including quantitative data on its effects, detailed experimental protocols, and visualizations of its mode of action.
In its natural state within the plant, DIBOA is often stored in an inactive, glucosylated form (DIBOA-Glc) within the vacuole.[1] Upon tissue damage, β-glucosidases hydrolyze DIBOA-Glc to release the biologically active DIBOA aglycone.[2] Once released into the environment, DIBOA can be further degraded by soil microorganisms into other compounds, such as 2-benzoxazolinone (BOA) and 2-aminophenoxazin-3-one (APO), which also exhibit phytotoxic properties.[3] The allelopathic effects of DIBOA and its derivatives are exerted through various mechanisms, including the inhibition of germination, reduction of root and shoot growth, and interference with essential physiological processes.
Data Presentation
The allelopathic activity of DIBOA and its related compounds has been quantified in numerous studies against a variety of plant species. The following tables summarize key quantitative data, providing a comparative overview of their phytotoxic effects.
Table 1: Inhibitory Effects of DIBOA on Weed Species
| Weed Species | Bioassay Type | DIBOA Concentration | Observed Effect | Reference |
| Amaranthus retroflexus (Redroot Pigweed) | Seedling Growth | Not specified | DIBOA is more toxic than BOA. | [4] |
| Echinochloa crus-galli (Barnyardgrass) | Emergence | Not specified | Inhibition of emergence in soil. | [4] |
| Lepidium sativum (Cress) | Root Growth | > 0.03 mM | Inhibition of root growth. | |
| Lolium rigidum | Not specified | Not specified | DIBOA is seven times more toxic to root growth than BOA. | [5] |
Table 2: Comparative Phytotoxicity of Benzoxazinoids
| Compound | Target Species | IC50 Value (Root Growth) | IC50 Value (Shoot Growth) | Reference |
| DIMBOA | Amaranthus retroflexus | < 1.5 mg/ml | < 1.5 mg/ml | [3] |
| DIMBOA | Digitaria sanguinalis | < 1.5 mg/ml | < 1.5 mg/ml | [3] |
| DIMBOA | Avena fatua | < 1.5 mg/ml | < 1.5 mg/ml | [3] |
| Wheat Aqueous Extracts | Digitaria sanguinalis | < 1.5 mg/ml | < 3.0 mg/ml | [3] |
| Wheat Aqueous Extracts | Poa annua | < 1.5 mg/ml | < 3.0 mg/ml | [3] |
| Wheat Aqueous Extracts | Amaranthus retroflexus | < 1.5 mg/ml | < 3.0 mg/ml | [3] |
| Wheat Aqueous Extracts | Echinochloa crus-galli | < 1.5 mg/ml | < 3.0 mg/ml | [3] |
| Wheat Aqueous Extracts | Avena fatua | < 1.5 mg/ml | < 3.0 mg/ml | [3] |
Table 3: Effects of Rye Mulch Containing Benzoxazinoids on Weed Suppression
| Weed Species | Mulch Treatment | Weed Suppression (%) | Benzoxazinoid Content Correlation | Reference |
| Amaranthus retroflexus | Rye Cultivars | 40 - 52 | No significant correlation | [6] |
| Portulaca oleracea | Rye Cultivars | 14 - 40 | No significant correlation | [6] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible results in allelopathy bioassays. The following are step-by-step methodologies for conducting seed germination and root elongation assays with DIBOA.
Protocol 1: Seed Germination Bioassay
This bioassay assesses the effect of DIBOA on the germination rate of target plant species.
Materials:
-
DIBOA (solid)
-
Solvent (e.g., methanol or DMSO)
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of the target plant species
-
Growth chamber or incubator with controlled temperature and light conditions
-
Forceps
-
Pipettes and sterile pipette tips
Procedure:
-
Preparation of DIBOA Stock Solution:
-
Accurately weigh a desired amount of DIBOA.
-
Dissolve the DIBOA in a minimal amount of a suitable solvent (e.g., methanol or DMSO) to create a concentrated stock solution (e.g., 100 mM).
-
Store the stock solution at -20°C in a dark, airtight container.
-
-
Preparation of Test Solutions:
-
Prepare a series of DIBOA test solutions by diluting the stock solution with distilled water to achieve the desired final concentrations (e.g., 0.01, 0.1, 0.5, 1.0, and 2.0 mM).
-
Prepare a control solution containing the same concentration of the solvent used for the stock solution to account for any potential solvent effects.
-
-
Seed Sterilization:
-
Surface sterilize the seeds to prevent microbial contamination. A common method is to immerse the seeds in a 1-5% sodium hypochlorite solution for 5-10 minutes, followed by several rinses with sterile distilled water.[7]
-
-
Bioassay Setup:
-
Place two layers of filter paper in each sterile Petri dish.
-
Pipette a specific volume (e.g., 5 mL) of the respective test solution or control solution onto the filter paper to ensure uniform moistening.
-
Carefully place a predetermined number of sterilized seeds (e.g., 20-25) on the moistened filter paper in each Petri dish, ensuring they are evenly spaced.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
-
Incubation:
-
Place the sealed Petri dishes in a growth chamber or incubator under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark photoperiod).
-
-
Data Collection and Analysis:
-
Record the number of germinated seeds daily for a set period (e.g., 7 days). A seed is considered germinated when the radicle has emerged.
-
Calculate the germination percentage for each treatment and the control.
-
Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine significant differences between treatments.
-
The results can be expressed as the percentage of inhibition or stimulation compared to the control.
-
Protocol 2: Root and Shoot Elongation Bioassay
This bioassay evaluates the impact of DIBOA on the early seedling growth of target species.
Materials:
-
Same materials as for the Seed Germination Bioassay.
-
Ruler or digital calipers.
-
Image analysis software (optional).
Procedure:
-
Follow steps 1-5 of the Seed Germination Bioassay protocol.
-
Data Collection:
-
After a predetermined incubation period (e.g., 5-7 days), carefully remove the seedlings from the Petri dishes.
-
Measure the length of the primary root and the shoot of each seedling using a ruler or digital calipers. For more accurate measurements, images of the seedlings can be captured and analyzed using image analysis software.[8]
-
-
Data Analysis:
-
Calculate the average root and shoot length for each treatment and the control.
-
Express the results as a percentage of inhibition or stimulation relative to the control.
-
Perform statistical analysis to identify significant effects of DIBOA on root and shoot elongation.
-
If a dose-response relationship is observed, the IC50 (concentration causing 50% inhibition) can be calculated using appropriate statistical software.[3]
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key aspects of DIBOA's allelopathic activity and the experimental workflow for its bioassay.
Concluding Remarks
DIBOA and its derivatives represent a promising avenue for the development of novel, environmentally friendly herbicides. The protocols and data presented in these application notes provide a foundation for researchers to conduct robust and reproducible allelopathy bioassays. Understanding the signaling pathways involved in DIBOA's phytotoxicity is crucial for optimizing its application and for the rational design of new herbicidal compounds. Further research into the specific molecular targets of DIBOA will undoubtedly accelerate progress in this field.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. allelopathyjournal.com [allelopathyjournal.com]
- 3. sis.nipo.gov.ua [sis.nipo.gov.ua]
- 4. Bioassays for allelopathy: Measuring treatment responses with independent controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. missoulaeduplace.org [missoulaeduplace.org]
- 6. Whole-Range Assessment: A Simple Method for Analysing Allelopathic Dose-Response Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Antimicrobial Activity of DIBOA
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to studying the antimicrobial activity of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a naturally occurring benzoxazinoid found in certain plants. DIBOA and its derivatives have garnered interest for their potential as antimicrobial agents. These protocols detail the necessary steps for preliminary screening, quantitative analysis, and determination of bactericidal or fungicidal concentrations.
Overview of Antimicrobial Action
Benzoxazinoids, including DIBOA and its more studied methoxy derivative DIMBOA, are recognized for their defensive roles in plants against a variety of pathogens, including bacteria and fungi.[1][2][3] The antimicrobial efficacy of these compounds is largely attributed to their hydroxamic acid functional group.[4] While the precise signaling pathways are a subject of ongoing research, evidence suggests that these compounds can disrupt microbial growth and may interfere with biofilm formation and motility.[1][2][3]
Experimental Protocols
Phase 1: Preliminary Screening via Disk Diffusion Assay
This qualitative assay provides an initial assessment of DIBOA's ability to inhibit the growth of specific microorganisms. The principle relies on the diffusion of DIBOA from a saturated disk into an agar medium, creating a concentration gradient. A clear zone of no growth around the disk indicates antimicrobial activity.[5][6]
Materials and Reagents:
-
DIBOA
-
Sterile filter paper disks (6 mm diameter)
-
Dimethyl sulfoxide (DMSO) for dissolving DIBOA
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Positive control antibiotic disks (e.g., ciprofloxacin, fluconazole)
-
Negative control disks (saturated with DMSO)
-
Incubator
Protocol:
-
Prepare DIBOA Solution: Dissolve DIBOA in DMSO to a desired stock concentration (e.g., 10 mg/mL).
-
Prepare Inoculum: Culture the test microorganism in an appropriate broth medium until it reaches the exponential growth phase. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Agar Plates: Using a sterile swab, uniformly streak the prepared inoculum over the entire surface of the MHA or SDA plates to create a lawn of microbial growth.
-
Apply Disks: Aseptically place sterile filter paper disks onto the inoculated agar surface.
-
Add DIBOA and Controls: Carefully apply a specific volume (e.g., 10 µL) of the DIBOA solution to the center of a disk. Apply the same volume of the positive control antibiotic to another disk and DMSO to a negative control disk.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).
Phase 2: Quantitative Analysis via Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of DIBOA that visibly inhibits the growth of a microorganism in a liquid medium. The assay is performed in a 96-well microtiter plate, allowing for the testing of a range of concentrations simultaneously.[1]
Materials and Reagents:
-
DIBOA stock solution
-
Test microorganisms adjusted to 0.5 McFarland standard and then diluted
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Multichannel micropipette
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Growth control (no DIBOA) and sterility control (no microorganisms) wells
-
Incubator
Protocol:
-
Prepare Plate: Add 100 µL of MHB or RPMI to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the DIBOA stock solution to the first well and mix. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well.
-
Inoculate: Add a standardized inoculum (e.g., 5 x 10⁵ CFU/mL final concentration) to each well, except for the sterility control wells.
-
Controls: Include wells with inoculum but no DIBOA (growth control) and wells with medium only (sterility control). Also, run a serial dilution of a standard antibiotic as a positive control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of DIBOA in which no visible growth (turbidity) is observed.
Phase 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is a follow-up to the MIC test and determines the lowest concentration of DIBOA required to kill 99.9% of the initial microbial population.
Materials and Reagents:
-
MIC plate from Phase 2
-
Sterile MHA or SDA plates
-
Micropipette
-
Spreader or sterile loop
Protocol:
-
Subculture: From each well of the MIC plate that showed no visible growth, take a small aliquot (e.g., 10 µL).
-
Plate Aliquots: Spot or spread the aliquot onto a fresh, appropriately labeled agar plate.
-
Incubation: Incubate the plates under the same conditions as the initial MIC assay.
-
Determine MBC/MFC: The MBC or MFC is the lowest concentration from the MIC assay that results in no microbial growth on the subculture plates (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).
Data Presentation
The following table summarizes representative quantitative data for the antimicrobial activity of benzoxazinoids against various microorganisms. Note that data for DIMBOA is more readily available and is included for comparative purposes.
| Compound | Test Microorganism | MIC (mg/L) | Zone of Inhibition (mm) | Reference |
| DIMBOA | Ralstonia solanacearum | 200 | Not specified | [1][3] |
| DIMBOA | Staphylococcus aureus | Not specified | Growth inhibitory properties noted | [4][7] |
| DIMBOA | Escherichia coli | Not specified | Growth inhibitory properties noted | [4][7] |
| DIMBOA | Saccharomyces cerevisiae | Not specified | Growth inhibitory properties noted | [4][7] |
| Hydroxamic Acid (from Azam maize variety) | Pathogenic E. coli | 0.022 | Not specified | [4] |
Visualizing Experimental Workflows and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of the experimental protocols and the proposed mechanism of action.
Caption: Workflow for the Disk Diffusion Assay.
Caption: Workflow for MIC and MBC Determination.
Caption: Proposed Mechanism of DIBOA Antimicrobial Action.
References
- 1. Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum [mdpi.com]
- 3. Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. microchemlab.com [microchemlab.com]
- 7. In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioassays of DIBOA Phytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) is a naturally occurring benzoxazinoid found in various gramineous plants such as wheat, maize, and rye. It is a key player in the plant's defense mechanisms and exhibits allelopathic properties, influencing the growth and development of neighboring plants. The phytotoxicity of DIBOA and its degradation products, such as 2-benzoxazolinone (BOA) and 2-aminophenoxazin-3-one (APO), makes it a subject of interest for its potential as a natural herbicide.[1][2] These application notes provide detailed protocols for in vitro bioassays to assess the phytotoxicity of DIBOA.
Data Presentation
The following tables summarize the quantitative data on the phytotoxicity of DIBOA and its derivatives from various studies.
Table 1: Effect of DIBOA on Root-Knot Nematode (Meloidogyne incognita) Egg Numbers
| DIBOA Concentration (µg/g dry soil) | Reduction in Egg Numbers (%) vs. Water + Methanol Control |
| 18 | 26.7 |
Data adapted from USDA ARS.[3]
Table 2: Half-life of DIBOA in Soil
| Initial DIBOA Concentration (µg/g dry soil) | Half-life (hours) |
| 1.1 - 18 | 18 - 22 |
Data adapted from USDA ARS.[3]
Experimental Protocols
Here are detailed methodologies for key experiments to test the phytotoxicity of DIBOA.
Seed Germination Assay
This assay assesses the effect of DIBOA on the germination rate of seeds.
Materials:
-
DIBOA
-
Test plant seeds (e.g., Lactuca sativa (lettuce), Arabidopsis thaliana)
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Distilled water
-
Solvent for DIBOA (e.g., methanol or dimethyl sulfoxide - DMSO)
-
Incubator or growth chamber
Protocol:
-
Preparation of DIBOA Solutions:
-
Prepare a stock solution of DIBOA in a suitable solvent.
-
Prepare a series of working solutions by diluting the stock solution with distilled water to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM).
-
Prepare a control solution containing the same concentration of the solvent used for the stock solution.
-
-
Assay Setup:
-
Place two layers of filter paper in each Petri dish.
-
Add 5 mL of the respective DIBOA working solution or control solution to each Petri dish, ensuring the filter paper is saturated.
-
Place a predetermined number of seeds (e.g., 20-30) evenly on the moistened filter paper in each dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
-
Incubation:
-
Place the Petri dishes in an incubator or growth chamber under controlled conditions (e.g., 25°C with a 16/8 h light/dark cycle).
-
-
Data Collection:
-
After a defined period (e.g., 72 hours), count the number of germinated seeds in each Petri dish. A seed is considered germinated when the radicle has emerged to a certain length (e.g., >2 mm).
-
Calculate the germination percentage for each treatment.
-
Calculate the percentage of inhibition of germination relative to the control.
-
Root Elongation Assay
This bioassay evaluates the impact of DIBOA on the primary root growth of seedlings.
Materials:
-
Pre-germinated seedlings with a radicle length of approximately 2-5 mm.
-
DIBOA solutions (prepared as in the seed germination assay).
-
Petri dishes or small transparent containers.
-
Filter paper or agar medium.
-
Ruler or digital caliper.
-
Image analysis software (optional).
Protocol:
-
Assay Setup:
-
Line Petri dishes with filter paper moistened with the different concentrations of DIBOA solutions or control solution. Alternatively, use a solidified agar medium containing the respective DIBOA concentrations.
-
Carefully place the pre-germinated seedlings on the surface of the filter paper or agar.
-
-
Incubation:
-
Place the Petri dishes vertically in a growth chamber to allow for gravitropic root growth. Maintain controlled environmental conditions.
-
-
Data Collection:
-
After a specific incubation period (e.g., 48-72 hours), measure the length of the primary root of each seedling using a ruler or caliper. For more precise measurements, images of the roots can be captured and analyzed using software.
-
Calculate the average root length for each treatment.
-
Determine the percentage of root growth inhibition compared to the control.
-
Plant Cell Viability Assay
This assay determines the cytotoxic effects of DIBOA on plant cells using a fluorescent staining method.
Materials:
-
Plant cell suspension culture (e.g., from Arabidopsis thaliana or tobacco BY-2 cells).
-
DIBOA solutions.
-
Fluorescein diacetate (FDA) solution (e.g., 1 mg/mL in acetone, stored at -20°C).
-
Propidium iodide (PI) solution (e.g., 1 mg/mL in water, stored at 4°C).
-
Microscope slides and coverslips.
-
Fluorescence microscope with appropriate filter sets (blue excitation for FDA, green excitation for PI).
Protocol:
-
Cell Treatment:
-
Incubate the plant cell suspension with various concentrations of DIBOA for a predetermined time (e.g., 24 hours). Include a solvent control.
-
-
Staining:
-
Transfer a small aliquot (e.g., 100 µL) of the treated cell suspension to a microcentrifuge tube.
-
Add FDA solution to a final concentration of 5-10 µg/mL and PI solution to a final concentration of 10-20 µg/mL.
-
Mix gently and incubate in the dark at room temperature for 5-10 minutes.
-
-
Microscopy and Analysis:
-
Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope.
-
Viable cells with intact plasma membranes and active esterases will hydrolyze FDA to fluorescein, emitting green fluorescence.[4]
-
Non-viable cells with compromised membranes will be permeable to PI, which intercalates with nucleic acids and emits red fluorescence.[4]
-
Count the number of green (viable) and red (non-viable) cells in several fields of view for each treatment.
-
Calculate the percentage of cell viability.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for DIBOA phytotoxicity testing.
Signaling Pathways
DIBOA Degradation and Inhibition of Histone Deacetylases (HDACs)
DIBOA itself is not a strong inhibitor of HDACs. However, in the environment, it degrades into more stable and biologically active compounds, such as 2-aminophenoxazin-3-one (APO).[1] APO acts as a potent phytotoxin by inhibiting HDACs.[1] This inhibition leads to hyperacetylation of histones, altering gene expression and ultimately suppressing the growth of competing plants.[1][5]
Caption: DIBOA degradation and subsequent HDAC inhibition pathway.
Putative Effect of DIBOA on Plant Mitochondrial Function
DIBOA has been suggested to interfere with mitochondrial function, potentially by disrupting the electron transport chain and inhibiting mitochondrial ATPase activity. This can lead to reduced ATP synthesis, increased production of reactive oxygen species (ROS), and ultimately, cellular stress and growth inhibition.
Caption: Putative mechanism of DIBOA's effect on mitochondria.
References
Application Notes & Protocols: Large-Scale Isolation of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) from Maize Shoots
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzoxazinoids are a class of naturally occurring compounds in grasses, including maize (Zea mays L.), that play a crucial role in plant defense against pests and pathogens. 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) is a prominent benzoxazinoid, though often found in lower concentrations than its methoxy derivative, DIMBOA, in many maize varieties.[1] DIBOA and its derivatives have garnered interest for their potential pharmacological activities. This document provides a detailed protocol for the large-scale isolation of DIBOA from maize shoots, adapted from established methods for DIMBOA isolation.[2][3][4] The protocol is based on the enzymatic hydrolysis of DIBOA-glucoside to the aglycone DIBOA upon tissue damage.
Data Presentation
Table 1: Quantitative Data on Benzoxazinoid Content and Recovery
| Parameter | Value | Source Plant/Experiment | Citation |
| DIBOA Content | 3.80 to 11.50 mg/g dry weight | Aqueous extracts of various cereal seedlings | [5] |
| DIMBOA Content | 4.75 to 100.43 mg/g dry weight | Aqueous extracts of various cereal seedlings | [5] |
| DIMBOA Yield | 1.36 g ± 0.27 g | From 1000 g of 7-day-old etiolated maize shoots | [3][4] |
| DIMBOA Purity | > 98% | After precipitation and washing | [3][4] |
| DIMBOA Recovery | Approximately 80% | Solid-phase extraction method | [3][4] |
| HPLC Recovery (DIBOA) | 100% | Analytical method validation | [5] |
| HPLC Recovery (DIMBOA) | 87% | Analytical method validation | [5] |
| HPLC Detection Limit | 50 pmol | For DIBOA, DIMBOA, and MBOA | [5] |
Experimental Protocols
Plant Material and Growth Conditions
-
Plant Species: Zea mays L. (Maize). Select a hybrid known for higher DIBOA content if possible, although many protocols utilize common varieties like 'Apache'.[4]
-
Growth: Sow maize seeds in plastic trays filled with potting soil.
-
Conditions: Grow seedlings in the dark (etiolated) at 20–25°C for 7 days. Etiolated seedlings have been shown to contain high concentrations of benzoxazinoids.[6][7]
-
Harvesting: Harvest the shoots (above-ground parts) one week after sowing. Immediately freeze the harvested shoots at -20°C until use to prevent premature enzymatic activity.
Large-Scale Extraction and Isolation of DIBOA
This protocol is adapted from a method for large-scale DIMBOA isolation and is expected to yield gram quantities of benzoxazinoids.[2][3][4]
Materials:
-
Frozen 7-day-old maize shoots (1000 g)
-
Deionized water
-
Blender
-
Cheesecloth
-
Amberlite XAD-7 resin (100 g)
-
Stir plate and stir bar
-
Buchner funnel and filter paper
-
Acetone
-
Rotary evaporator
-
Methylene chloride
-
Hexane
-
-20°C freezer
Procedure:
-
Homogenization: Homogenize 1000 g of frozen maize shoots with 1 L of deionized water in a blender.
-
Enzymatic Hydrolysis: Squeeze the homogenate through a single layer of cheesecloth to filter out solid plant material. Allow the filtrate to stand at room temperature for 1 hour. This incubation period allows for the endogenous β-glucosidases to hydrolyze the DIBOA-glucoside to the free aglycone, DIBOA.[3][4]
-
Solid-Phase Extraction: Add 100 g of Amberlite XAD-7 resin to the filtrate. Stir the mixture for 1 hour. Amberlite XAD-7 has a high affinity for phenolic compounds like DIBOA.[3][4]
-
Resin Collection and Washing: Filter the mixture to collect the Amberlite XAD-7 resin. Wash the resin with two 250 mL portions of deionized water to remove unbound impurities.
-
Elution: Elute the DIBOA from the resin by washing it with acetone. The volume of acetone should be sufficient to ensure complete elution.
-
Concentration: Evaporate the acetone from the filtrate in vacuo using a rotary evaporator to obtain a dry residue.
-
Purification by Precipitation: Partially dissolve the residue in a minimal amount of methylene chloride. Store the solution overnight at -20°C.
-
Final Product Collection: A precipitate of DIBOA (and DIMBOA) will form. Filter the cold solution and wash the precipitate with ice-cold methylene chloride and then with hexane. This yields a pale yellow amorphous powder.[3][4]
Quantification of DIBOA by HPLC
A high-performance liquid chromatography (HPLC) method is necessary for the quantification of DIBOA in the extracts.[5]
Instrumentation:
-
HPLC system with a gradient pump, UV detector, and a C18 column (e.g., PRP-1).
Mobile Phase:
-
Solvent A: 49 mM Tris, 16 mM citric acid, pH 7.0
-
Solvent B: 80% Methanol, 20% Acetonitrile
Gradient:
-
Linear gradient from 8% to 80% B over 30 minutes.
-
Return to 8% B from 30 to 31 minutes.
-
Equilibrate the column for 9 minutes before the next injection.
Detection:
-
UV detection at 288 nm.
Calibration:
-
Prepare standard solutions of purified DIBOA, DIMBOA, and MBOA at concentrations ranging from 0.05 to 1.0 nM.
-
Generate a calibration curve by injecting 20 µL of each standard solution.
Visualizations
Experimental Workflow
Caption: Workflow for the large-scale isolation of DIBOA from maize shoots.
DIBOA Biosynthesis Pathway in Maize
Caption: Biosynthetic pathway of DIBOA and its glucosylation in maize.[5][8]
DIBOA Degradation Pathwaydot
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. KEGG PATHWAY: zma00402 [kegg.jp]
- 6. Viewing a reaction path diagram — Cantera 3.3.0a1 documentation [cantera.org]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of DIBOA and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the robust analysis of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its related metabolites. The methodologies outlined are essential for researchers in plant science, chemical ecology, and drug development who are investigating the roles of these bioactive benzoxazinoids.
Introduction to DIBOA and its Significance
DIBOA is a naturally occurring benzoxazinoid found in various plant species, particularly in grasses like wheat, maize, and rye.[1][2] These compounds and their derivatives, such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), play crucial roles in plant defense against herbivores and pathogens, and are involved in allelopathic interactions.[2][3][4] The instability of the aglycone form and the rapid enzymatic conversion from their stable glucoside precursors present unique challenges for their accurate quantification.[3] Understanding the concentration and distribution of DIBOA and its metabolites within plant tissues and biological systems is vital for elucidating their physiological functions and potential pharmacological applications.
Analytical Techniques Overview
The quantitative analysis of DIBOA and its metabolites is predominantly achieved through chromatographic techniques coupled with various detection methods. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) and, more powerfully, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for their sensitivity and selectivity.[5][6]
Key Analytical Challenges:
-
Instability: DIBOA and its aglycone metabolites are unstable and can degrade to form benzoxazolinones (e.g., BOA).[3]
-
Enzymatic Conversion: Upon tissue disruption, plant glucosidases can rapidly hydrolyze the stable glucoside forms (e.g., DIBOA-Glc) to their active aglycones.[3]
-
Matrix Effects: Complex plant matrices can interfere with accurate quantification, necessitating efficient sample preparation and cleanup.[7]
Experimental Protocols
Protocol 1: Extraction of DIBOA and Metabolites from Plant Tissue
This protocol is designed for the efficient extraction of benzoxazinoids from fresh or frozen plant material while minimizing enzymatic degradation.
Materials:
-
Fresh or liquid nitrogen flash-frozen plant tissue (e.g., leaves, roots)
-
Pre-chilled 70:30 (v/v) methanol:water with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 13,000 rpm and 10°C)
-
Syringe filters (0.22 µm)
Procedure:
-
Harvest and immediately flash-freeze plant tissue in liquid nitrogen to halt enzymatic activity.[8]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[8]
-
Weigh approximately 100 mg of the frozen plant powder into a pre-weighed microcentrifuge tube.
-
Add 1 mL of pre-chilled 70:30 (v/v) methanol:water with 0.1% formic acid to the tube.[8] The acidic condition helps to stabilize the benzoxazinoids.
-
Vortex the mixture vigorously for 20 seconds to ensure thorough mixing.[8]
-
Centrifuge the sample at 13,000 rpm for 20 minutes at 10°C to pellet the solid plant material.[8]
-
Carefully collect the supernatant, which contains the extracted benzoxazinoids.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Store extracts at -20°C or -80°C to prevent degradation if not analyzed immediately.[8]
Protocol 2: Pressurized Liquid Extraction (PLE) of Benzoxazinoids
PLE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions. This method is suitable for dried plant material.
Materials:
-
Lyophilized (freeze-dried) plant material
-
Diatomaceous earth (or other inert dispersing agent)
-
PLE system and extraction cells
-
Methanol with 1% acetic acid
Procedure:
-
Lyophilize the plant material to remove water and then grind it into a fine powder.[8]
-
Mix the powdered plant material with an inert material like diatomaceous earth to prevent clogging of the extraction cell.[8]
-
Pack the mixture into the PLE extraction cell.
-
Perform the extraction using methanol with 1% acetic acid as the solvent.[8]
-
Set the extraction temperature (e.g., 70°C, can be optimized up to 150°C) and pressure (e.g., 1500 psi).[8]
-
Collect the extract, which can then be concentrated and reconstituted in a suitable solvent for LC-MS analysis.
Protocol 3: LC-MS/MS Quantification of DIBOA and its Metabolites
This protocol provides a general framework for the sensitive and specific quantification of DIBOA and its metabolites using LC-MS/MS. Instrument parameters should be optimized for the specific compounds of interest and the mass spectrometer used.
Instrumentation:
-
Liquid chromatography system (e.g., UHPLC or HPLC)
-
Reversed-phase C18 or C12 column (e.g., Synergi MAX-RP, 250 x 4.6 mm, 4 µm)[5]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: Water with 0.05% acetic acid[5]
-
Mobile Phase B: Methanol[5]
-
Analytical standards of DIBOA, DIMBOA, BOA, MBOA, and other relevant metabolites.
LC Conditions:
-
Column: Synergi MAX-RP 80A (250 x 4.6 mm, 4 µm) or equivalent[5]
-
Flow Rate: 1 mL/min (with a split to direct 0.2 mL/min to the MS)[5]
-
Injection Volume: 50 µL[5]
-
Gradient:
-
0-2 min: 30% B
-
2-19 min: 30-60% B
-
19-21 min: 60-100% B
-
21-23 min: 100% B
-
23-25 min: 100-30% B
-
25-38 min: 30% B[5]
-
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative[5]
-
Capillary Voltage: 2.8 kV[5]
-
Source Temperature: 150°C[5]
-
Desolvation Temperature: 350°C[5]
-
Desolvation Gas Flow: 600 L/h[5]
-
Cone Gas Flow: 50 L/h[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Analysis:
-
Develop a calibration curve for each analyte using certified reference standards.
-
Integrate the peak areas of the MRM transitions for each analyte in the samples.
-
Quantify the concentration of each analyte in the samples by interpolating from the calibration curve.
Data Presentation
Table 1: Quantitative Analysis of Benzoxazinoids in Maize Seedlings
This table summarizes the concentration of various DIBOA-related metabolites found in the shoots and roots of maize seedlings.
| Metabolite | Abbreviation | Shoot Concentration (µg/g FW) | Root Concentration (µg/g FW) | Reference |
| 2,4-dihydroxy-1,4-benzoxazin-3-one | DIBOA | Varies with conditions | Varies with conditions | [9] |
| 6-methoxy-benzoxazolin-2-one | MBOA | Varies with conditions | Varies with conditions | [9] |
| 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one | HMBOA | Varies with conditions | Varies with conditions | [9] |
| 2-benzoxazolin-2(3H)-one | BOA | Varies with conditions | Varies with conditions | [9] |
Concentrations are highly dependent on plant age, cultivar, and environmental conditions.
Table 2: MRM Transitions for LC-MS/MS Analysis of Benzoxazinoids
This table provides example precursor and product ion pairs for the targeted analysis of key benzoxazinoids. These should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| DIBOA | 180 | 162 | 134 |
| DIMBOA | 210 | 192 | 177 |
| BOA | 134 | 106 | 78 |
| MBOA | 164 | 149 | 121 |
| DIBOA-Glc | 342 | 180 | 162 |
| DIMBOA-Glc | 372 | 210 | 192 |
Visualizations
Diagram 1: DIBOA Biosynthesis Pathway
This diagram illustrates the enzymatic steps involved in the biosynthesis of DIBOA and its conversion to DIMBOA in plants like maize.[10][11]
Caption: Biosynthetic pathway of DIBOA and DIMBOA.
Diagram 2: Experimental Workflow for Benzoxazinoid Analysis
This workflow diagram outlines the key steps from sample collection to data analysis for the quantification of DIBOA and its metabolites.
Caption: Workflow for DIBOA and metabolite analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fateallchem.dk [fateallchem.dk]
- 6. researchgate.net [researchgate.net]
- 7. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DHBOA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DHBOA). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in optimizing reaction yields and purity.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of DHBOA, providing potential causes and solutions in a straightforward question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound (DHBOA)?
A1: The most common and effective method for synthesizing DHBOA is through the selective reductive cyclization of appropriate 7-benzyloxy-2-nitrophenol derivatives.[1][2] This multi-step process involves the protection of one hydroxyl group, followed by reduction of the nitro group and subsequent ring closure to form the benzoxazinone core.
Q2: What are the critical parameters influencing the yield of the reaction?
A2: Key parameters that significantly impact the yield include reaction temperature, reaction time, the choice of catalyst for the reduction step, and the purity of starting materials and solvents. Optimization of these factors is crucial for maximizing the output of the desired product.
Q3: What are some common byproducts to expect in this synthesis?
A3: Common byproducts can arise from incomplete reactions, over-reduction, or side reactions. These may include the uncyclized 2-amino-5-hydroxyphenoxy intermediate, products from the cleavage of the benzyl protecting group at an undesired stage, and potential polymerization of reactive intermediates.
Troubleshooting Common Issues
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or no DHBOA at all. What could be the problem?
-
Possible Causes & Solutions:
-
Inactive Catalyst: The catalyst used for the reductive cyclization (e.g., Palladium on carbon) may be old or inactive.
-
Solution: Use fresh, high-quality catalyst for each reaction. Ensure proper handling and storage of the catalyst to prevent deactivation.
-
-
Suboptimal Reaction Conditions: The temperature or reaction time may not be optimal for the cyclization step.
-
Solution: Systematically optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
-
Poor Quality Starting Materials: Impurities in the 7-benzyloxy-2-nitrophenol precursor or solvents can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials and use anhydrous solvents to prevent unwanted side reactions.
-
-
Issue 2: Presence of Multiple Impurities in the Final Product
-
Question: My final product shows multiple spots on the TLC plate, indicating the presence of impurities. How can I minimize these?
-
Possible Causes & Solutions:
-
Incomplete Cyclization: The reaction may not have gone to completion, leaving unreacted intermediates.
-
Solution: Increase the reaction time or temperature and monitor closely by TLC.
-
-
Side Reactions: Undesired side reactions may be occurring under the current conditions.
-
Solution: Adjusting the reaction temperature or using a more selective reducing agent can help minimize side product formation.
-
-
Degradation of Product: The target compound, DHBOA, may be unstable under the reaction or work-up conditions.
-
Solution: Employ milder work-up procedures and purify the product promptly after the reaction is complete. Avoid prolonged exposure to strong acids or bases.
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to isolate pure DHBOA from the crude reaction mixture. What purification strategies are most effective?
-
Possible Causes & Solutions:
-
Similar Polarity of Product and Impurities: The impurities may have similar polarity to DHBOA, making separation by column chromatography challenging.
-
Solution: Experiment with different solvent systems for column chromatography to improve separation. Recrystallization from a suitable solvent system can also be an effective purification method.
-
-
Product Insolubility: The product may be sparingly soluble in common chromatography solvents.
-
Solution: Test a range of solvents to find a suitable system that allows for good solubility and separation.
-
-
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of DHBOA synthesis, based on typical optimization studies for similar benzoxazinone preparations.
| Parameter | Condition | Observed Yield (%) | Notes |
| Catalyst | 10% Pd/C | 75-85 | Standard catalyst, generally provides good yields. |
| Raney Nickel | 60-70 | Can be effective but may require careful optimization of conditions. | |
| Tin(II) Chloride | 50-65 | A stoichiometric reducing agent, work-up can be more complex. | |
| Temperature | 25°C (Room Temp) | 60-70 | Slower reaction rate, may lead to incomplete conversion. |
| 50°C | 80-90 | Optimal temperature for many reductive cyclizations, balances rate and selectivity. | |
| 80°C | 70-80 | Higher temperatures can sometimes lead to increased byproduct formation. | |
| Reaction Time | 4 hours | 65-75 | May be insufficient for complete conversion. |
| 8 hours | 85-95 | Often sufficient for driving the reaction to completion. | |
| 12 hours | 85-95 | Prolonged reaction times may not significantly increase yield and can lead to degradation. | |
| Solvent | Ethanol | 80-90 | A common and effective solvent for this type of reaction. |
| Ethyl Acetate | 75-85 | Another suitable solvent, choice may depend on downstream purification. | |
| Tetrahydrofuran (THF) | 70-80 | Purity and dryness are critical when using THF. |
Experimental Protocols
The synthesis of DHBOA is a multi-step process. Below are the detailed methodologies for the key steps.
Step 1: Synthesis of 7-Benzyloxy-2-nitrophenol
This step involves the protection of the hydroxyl group at the 7-position of 4-nitrocatechol.
-
Dissolve 4-nitrocatechol in a suitable polar aprotic solvent such as acetone or DMF.
-
Add a weak base, such as potassium carbonate (K₂CO₃), to the solution.
-
Slowly add benzyl bromide to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion , filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 7-benzyloxy-2-nitrophenol.
Step 2: Reductive Cyclization to form this compound (DHBOA)
This is the key step where the nitro group is reduced, and the benzoxazinone ring is formed.
-
Dissolve the 7-benzyloxy-2-nitrophenol precursor in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C), to the solution.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete , filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude DHBOA.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Visualizations
DHBOA Synthesis Workflow
References
DIBOA Stability in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm preparing an aqueous stock solution of DIBOA for my experiments, but I'm concerned about its stability. How stable is DIBOA in water?
A1: DIBOA is known to be unstable in aqueous solutions.[1] It undergoes spontaneous degradation, and its stability is influenced by several factors, including pH, temperature, and the presence of microorganisms.[2] Therefore, it is crucial to use freshly prepared solutions for your experiments whenever possible.
Q2: What are the primary degradation products of DIBOA in an aqueous environment?
A2: DIBOA primarily degrades to 2-benzoxazolinone (BOA).[3] BOA can be further transformed into 2-aminophenoxazin-3-one (APO).[3] The presence of these degradation products in your experimental setup could lead to confounding results, as they may also exhibit biological activity.
Q3: My experimental results are inconsistent when using DIBOA. Could this be related to its stability?
A3: Yes, inconsistent results are a common issue when working with unstable compounds like DIBOA. The degradation of DIBOA over the course of an experiment can lead to a decrease in the effective concentration of the active compound and an increase in the concentration of its degradation products, potentially causing variability in your data.
Q4: How can I minimize the degradation of DIBOA in my aqueous solutions?
A4: To minimize degradation, it is recommended to:
-
Prepare fresh solutions: Prepare DIBOA solutions immediately before use.
-
Control pH: The pH of the solution can significantly impact the degradation rate. Although specific optimal pH ranges for DIBOA are not extensively documented in the provided results, for the related compound DIMBOA, buffered solutions were used to control degradation.[1] It is advisable to buffer your aqueous solution to a pH relevant to your experimental system and maintain consistency across experiments.
-
Control temperature: Store stock solutions at low temperatures (e.g., -20°C) and minimize the time that working solutions are kept at room temperature.
-
Use sterile conditions: If your experiments are conducted over extended periods, using sterile water and equipment can help prevent microbial degradation of DIBOA.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variable or lower-than-expected bioactivity | DIBOA degradation leading to a lower effective concentration. | Prepare fresh DIBOA solutions for each experiment. Consider conducting time-course experiments to assess the stability of DIBOA under your specific experimental conditions. Analyze the concentration of DIBOA and its degradation products at the beginning and end of the experiment using HPLC. |
| Unexpected biological effects | The degradation products (BOA, APO) may have their own biological activities that interfere with the experiment. | Characterize the bioactivity of the primary degradation products (BOA and APO) in your experimental system to understand their potential contribution to the observed effects. |
| Precipitation in the stock solution | Poor solubility or degradation product formation. | Ensure DIBOA is fully dissolved. If using a high concentration, consider preparing a more dilute stock solution. Visually inspect for precipitation before each use. |
Quantitative Data Summary
The stability of DIBOA and its related compounds is often quantified by their half-life (t½), which is the time it takes for the concentration of the compound to reduce by half.
Table 1: Half-life of DIBOA and Related Compounds in Different Conditions
| Compound | Condition | Half-life (t½) |
| DIBOA | In two different wheat crop soils | ~43 hours[3] |
| DIBOA | In a loamy sand soil (18 µg/g soil) | 17.9 - 22.2 hours[4] |
| DIMBOA | In buffered aqueous solution (pH 5.6) | 11 ± 3 hours[1] |
| DIMBOA | In non-buffered aqueous solution | ~24 hours[1] |
| DIMBOA | In two different wheat crop soils | 31 ± 1 hours[1] |
| MBOA | In two different wheat crop soils | 5 ± 1 days[1] |
| BOA | In two different wheat crop soils | 2.5 days[3] |
Experimental Protocols
Protocol 1: Preparation of DIBOA Aqueous Solution for In Vitro Assays
This protocol provides a general guideline for preparing DIBOA solutions. The final concentration and solvent may need to be optimized for your specific experimental needs.
Materials:
-
DIBOA (solid)
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water or appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution in DMSO: Weigh the required amount of DIBOA and dissolve it in a small volume of DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the DIBOA is completely dissolved. This stock solution can be stored at -20°C for short periods, protected from light.
-
Prepare the working solution: Immediately before the experiment, dilute the DMSO stock solution with sterile deionized water or your experimental buffer to the desired final concentration. The final concentration of DMSO in your assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Vortex: Gently vortex the working solution to ensure it is thoroughly mixed.
-
Use immediately: Use the freshly prepared aqueous solution for your experiment without delay.
Protocol 2: General Workflow for Assessing DIBOA Stability by HPLC
This protocol outlines a general workflow to monitor the degradation of DIBOA in an aqueous solution over time.
Materials:
-
Freshly prepared DIBOA aqueous solution
-
Incubator or water bath set to the desired temperature
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
Autosampler vials
Procedure:
-
Prepare DIBOA solution: Prepare the aqueous solution of DIBOA at the desired concentration and in the desired matrix (e.g., water, buffer).
-
Initial sample (T=0): Immediately after preparation, take an aliquot of the solution, and transfer it to an HPLC vial for analysis. This will serve as your time zero (T=0) measurement.
-
Incubation: Place the remaining solution in an incubator or water bath at the desired temperature.
-
Time-point sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and transfer them to HPLC vials.
-
HPLC analysis: Analyze the samples by HPLC. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of an acid like formic acid to improve peak shape. The detector should be set to a wavelength where DIBOA and its expected degradation products (BOA, APO) have significant absorbance.
-
Data analysis: Quantify the peak areas of DIBOA and its degradation products at each time point. Plot the concentration of DIBOA as a function of time to determine its degradation kinetics and half-life.
Visualizations
Caption: Degradation pathway of DIBOA in aqueous solutions.
Caption: Experimental workflow for DIBOA stability testing.
Caption: Key factors influencing the stability of DIBOA.
References
Preventing degradation of DIBOA during extraction and storage
Welcome to the technical support center for 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of DIBOA during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is DIBOA and why is its stability a concern?
A1: DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) is a naturally occurring benzoxazinoid found in various plants, including wheat, maize, and rye. It is known for its biological activities, including allelopathic, antimicrobial, and insecticidal properties. However, DIBOA is an unstable compound, particularly in aqueous solutions, and can degrade into other compounds, which may have different biological activities and can affect the accuracy and reproducibility of experimental results.
Q2: What are the main degradation products of DIBOA?
A2: DIBOA primarily degrades to 2-benzoxazolinone (BOA).[1] This transformation can occur spontaneously in aqueous solutions.[2] Under certain conditions, particularly in soil environments, BOA can be further transformed into 2-aminophenoxazin-3-one (APO).[1]
Q3: What factors influence the degradation of DIBOA?
A3: The degradation of DIBOA is influenced by several factors, including:
-
pH: DIBOA degradation is pH-dependent.
-
Temperature: Higher temperatures generally accelerate the degradation process.[2]
-
Light: Exposure to light can contribute to the degradation of many organic molecules, and it is advisable to protect DIBOA from light.
-
Solvent: The choice of solvent can impact the stability of DIBOA.
-
Presence of enzymes: During plant extraction, endogenous enzymes like β-glucosidases can hydrolyze DIBOA glucosides to the unstable DIBOA aglycone.
-
Freeze-thaw cycles: Repeated freezing and thawing of DIBOA solutions can lead to degradation.
Troubleshooting Guides
Issue 1: I am seeing an unexpected peak in my HPLC analysis of a DIBOA extract, and the DIBOA peak is smaller than expected.
-
Possible Cause: This is likely due to the degradation of DIBOA into BOA. BOA is a common degradation product and will appear as a separate peak in your chromatogram.
-
Solution:
-
Confirm the identity of the new peak: If possible, use a BOA standard to confirm that the new peak corresponds to BOA.
-
Review your extraction and storage procedures: Ensure that you are taking all necessary precautions to minimize degradation (see recommended protocols below). This includes working at low temperatures, protecting your samples from light, and using appropriate solvents.
-
Quantify both DIBOA and BOA: To get a complete picture of your sample, it may be necessary to quantify both DIBOA and its degradation product, BOA.
-
Issue 2: The biological activity of my DIBOA extract is inconsistent between batches.
-
Possible Cause: Inconsistent levels of DIBOA degradation between batches can lead to variable biological activity, as DIBOA and its degradation products may have different potencies.
-
Solution:
-
Standardize your extraction and storage protocol: Follow a strict, optimized protocol for all extractions to ensure consistency. Pay close attention to temperature, light exposure, and the duration of each step.
-
Analyze DIBOA and BOA content in each batch: Quantify the concentration of both DIBOA and BOA in each extract to assess the extent of degradation and correlate it with the observed biological activity.
-
Store aliquots: Store your extracts in small, single-use aliquots to avoid repeated freeze-thaw cycles of the entire batch.
-
Issue 3: My purified DIBOA seems to degrade quickly even when stored in the freezer.
-
Possible Cause: While freezing slows down degradation, it does not stop it completely. The choice of solvent and the presence of residual water or impurities can still contribute to degradation over time. Repeated freeze-thaw cycles are also detrimental.[3][4]
-
Solution:
-
Lyophilize for long-term storage: For long-term storage, it is best to store DIBOA as a lyophilized powder at -20°C or -80°C, protected from light and moisture.
-
Use anhydrous solvents: If storing in solution, use anhydrous (dry) solvents to minimize hydrolysis.
-
Aliquot and minimize freeze-thaw cycles: As mentioned previously, storing in single-use aliquots is crucial.
-
Consider an inert atmosphere: For highly sensitive applications, consider storing solutions under an inert gas like argon or nitrogen to prevent oxidation.
-
Data on DIBOA Stability
The following tables summarize the available data on the stability of DIBOA. Quantitative data for DIBOA stability in various laboratory solvents and conditions is limited in the literature. Therefore, some of the recommendations are based on general principles for handling unstable compounds and data from similar benzoxazinoids.
Table 1: Half-life of DIBOA under Different Conditions
| Condition | Half-life (t½) | Notes |
| In soil | ~43 hours | Degradation to BOA.[1] |
| In the presence of atrazine (in solution) | ~134.6 hours | DIBOA was consumed in the reaction, not acting as a catalyst.[5] |
Table 2: Factors Affecting DIBOA Stability and Recommendations for Mitigation
| Factor | Effect on DIBOA Stability | Recommendation for Mitigation |
| Temperature | Increased temperature accelerates degradation.[2] | Perform extractions at low temperatures (e.g., on ice or at 4°C). Store extracts and purified DIBOA at low temperatures (-20°C for short-term, -80°C for long-term). |
| pH | Degradation is pH-dependent. More stable in slightly acidic conditions. | Use buffered solutions in the slightly acidic range (e.g., pH 5-6) if working with aqueous solutions. Avoid neutral to alkaline pH. |
| Light | Potential for photodegradation. | Protect all samples from light by using amber vials or wrapping containers in aluminum foil. |
| Solvent | Aqueous solutions promote degradation. Stability is generally better in organic solvents. | Use organic solvents like methanol or ethanol for extraction and storage. If aqueous solutions are necessary, prepare them fresh and use them immediately. |
| Oxygen | Potential for oxidative degradation. | For long-term storage of solutions, consider de-gassing the solvent and storing under an inert atmosphere (e.g., argon or nitrogen). |
| Freeze-Thaw Cycles | Repeated cycles can cause degradation of biomolecules.[3][4] | Aliquot extracts and stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Optimized Extraction of DIBOA from Plant Material (e.g., Maize Seedlings)
This protocol is designed to minimize the degradation of DIBOA during the extraction process.
-
Harvesting and Pre-treatment:
-
Harvest fresh plant material (e.g., 7-day-old maize seedlings).
-
Immediately flash-freeze the material in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
-
Extraction:
-
Perform all subsequent steps on ice or in a cold room (4°C).
-
To the frozen powder, add pre-chilled extraction solvent. A common solvent is 80% methanol in water, sometimes with a small amount of acid (e.g., 0.1% formic acid) to improve stability and extraction efficiency. Use a solvent-to-sample ratio of approximately 10:1 (v/w).
-
Vortex or sonicate the mixture for a short period (e.g., 10-15 minutes) at low temperature to ensure thorough extraction.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the DIBOA extract.
-
-
Solvent Evaporation (if necessary):
-
If the solvent needs to be removed, use a rotary evaporator at a low temperature (e.g., <30°C) or a centrifugal vacuum concentrator. Avoid high temperatures.
-
-
Storage of the Extract:
-
For short-term storage (days to weeks), store the extract at -20°C in an amber vial.
-
For long-term storage, it is recommended to either store at -80°C or to lyophilize the extract and store the resulting powder at -20°C or -80°C in a desiccator to protect from moisture.
-
Protocol 2: Quantification of DIBOA and BOA by HPLC-UV
This protocol provides a general method for the analysis of DIBOA and its primary degradation product, BOA.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid). A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: Gradient to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 280 nm for both DIBOA and BOA.[6]
-
Quantification: Use external standards of known concentrations for both DIBOA and BOA to create calibration curves for accurate quantification.
Visualizations
Caption: Degradation pathway of DIBOA to BOA and subsequently to APO.
Caption: Recommended workflow for DIBOA extraction and storage.
References
- 1. Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: DIBOA Analysis by HPLC-MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the typical ionization behavior of DIBOA in ESI-MS?
DIBOA is most commonly analyzed in negative ion mode Electrospray Ionization (ESI-). In this mode, it readily forms the deprotonated molecule [M-H]⁻. Analysis in positive ion mode is less common and generally less sensitive.
Q2: Which HPLC column is recommended for DIBOA analysis?
A reversed-phase C18 column is the most common choice for separating DIBOA from other matrix components. Columns with a particle size of 5 µm or smaller are often used to achieve good peak shape and resolution.
Q3: What are the characteristic mass transitions for DIBOA in MS/MS analysis?
For quantitative analysis using Multiple Reaction Monitoring (MRM), the transition of the precursor ion [M-H]⁻ at m/z 180 to specific product ions is monitored. Common transitions include m/z 180 → 162, 180 → 132, and 180 → 121.
Q4: How can the stability of DIBOA in solution be ensured?
DIBOA is known to be unstable, particularly in solution where it can degrade. To minimize degradation, it is recommended to keep standards and samples at low temperatures (e.g., 4°C in an autosampler) and to analyze them as quickly as possible after preparation. Using an acidified mobile phase can also help improve its stability during the HPLC run.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Silanol interactions between the analyte and the stationary phase. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of DIBOA. | 1. Dilute the sample or reduce the injection volume. 2. Use a column with end-capping or add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity. 3. Adjust the mobile phase pH with a suitable buffer or acid to ensure DIBOA is in a single ionic form. |
| Low Sensitivity / Poor Signal Intensity | 1. Suboptimal Ionization: Incorrect ESI source parameters (e.g., capillary voltage, gas flow). 2. Matrix Effects: Co-eluting compounds from the sample matrix suppress the ionization of DIBOA. 3. Analyte Degradation: DIBOA may have degraded in the sample or during analysis. | 1. Optimize ESI source parameters by infusing a DIBOA standard and adjusting for maximum signal. 2. Improve sample cleanup, dilute the sample, or use a matrix-matched calibration curve. A divert valve can also be used to direct the flow to waste during the elution of highly interfering compounds. 3. Ensure samples are kept cold and analyzed promptly. Check the stability of stock solutions. |
| Inconsistent Retention Times | 1. Pump or Gradient Issues: Fluctuations in mobile phase composition or flow rate. 2. Column Temperature Variation: Inconsistent column temperature can affect retention. 3. Column Equilibration: Insufficient time for the column to equilibrate between injections. | 1. Purge the HPLC pumps and check for leaks. Ensure mobile phase solvents are properly degassed. 2. Use a column oven to maintain a constant and stable temperature. 3. Increase the column equilibration time in the gradient program. |
| High Background Noise | 1. Contaminated Mobile Phase: Impurities in the solvents or additives. 2. Contaminated HPLC-MS System: Buildup of contaminants in the tubing, injector, or MS source. 3. Electronic Noise: Issues with the mass spectrometer's electronics. | 1. Use high-purity, LC-MS grade solvents and additives. 2. Flush the system with an appropriate cleaning solution. Clean the MS ion source components according to the manufacturer's instructions. 3. Contact the instrument manufacturer for service. |
Quantitative Data Summary
The following tables summarize typical parameters used for the HPLC-MS analysis of DIBOA.
Table 1: HPLC Parameters
| Parameter | Typical Value |
| Column | C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Table 2: MS Parameters (Negative Ion Mode)
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 - 3.5 kV |
| Cone Voltage | 20 - 40 V |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Desolvation Temperature | 350 - 450 °C |
| MRM Transitions | Precursor: m/z 180 Products: m/z 162, 132, 121 |
Experimental Protocols
Protocol 1: Standard Preparation and HPLC-MS Analysis
-
Stock Solution Preparation: Accurately weigh a known amount of DIBOA standard and dissolve it in methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Store this solution at -20°C.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).
-
HPLC-MS System Setup:
-
Install a C18 reversed-phase column and equilibrate it with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Set up the gradient elution program. A typical gradient might start at 5% organic phase, ramp up to 95% over 10-15 minutes, hold for a few minutes, and then return to initial conditions.
-
Set the MS parameters in negative ESI mode, monitoring the specified MRM transitions for DIBOA.
-
-
Analysis: Inject the working standards to generate a calibration curve. Subsequently, inject the prepared samples for quantification.
Visualizations
Caption: Workflow for DIBOA analysis from sample preparation to final quantification.
Caption: Decision tree for troubleshooting poor DIBOA signal in HPLC-MS analysis.
Troubleshooting DIBOA bioassay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) bioassays.
Frequently Asked Questions (FAQs)
Q1: What is DIBOA and why is it used in bioassays?
A1: DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) is a naturally occurring benzoxazinoid found in various grasses, including wheat, maize, and rye.[1] It and its derivatives are known for their biological activities, including herbicidal, insecticidal, and antifungal properties.[2] Consequently, DIBOA is frequently used in bioassays to study plant defense mechanisms, for the development of natural herbicides and pesticides, and to investigate its effects on various organisms.
Q2: What are the major degradation products of DIBOA and how do they affect my bioassay?
A2: DIBOA is an unstable compound that degrades in aqueous solutions and soil.[1] Its primary degradation product is BOA (2-benzoxazolinone), which can be further transformed into APO (2-aminophenoxazin-3-one).[1] Each of these compounds has its own biological activity and stability, which can be a significant source of variability in bioassays.[1] For example, the half-life of DIBOA in certain soils is approximately 43 hours, while BOA has a half-life of 2.5 days before transforming into the very stable APO.[1] It is crucial to consider the bioactivity of these degradation products when interpreting results.
Q3: How does pH affect the stability of DIBOA in my bioassay?
A3: The degradation of benzoxazinoids like DIBOA is pH-dependent. Generally, degradation is faster in neutral to alkaline solutions. For instance, the related compound DIMBOA degrades more rapidly in a buffered aqueous solution (pH around 7) than in a non-buffered solution.[3] Maintaining a consistent and appropriate pH is therefore critical for reproducible results.
Q4: Can I use a spectrophotometric method to quantify DIBOA?
A4: Yes, a rapid and sensitive spectrophotometric method has been developed for the quantification of D-DIBOA, a biologically active analog of DIBOA. This method is based on the reaction of hydroxamic acids with ferric chloride (FeCl3) and can be much faster than traditional HPLC methods, allowing for real-time monitoring of DIBOA concentration during an experiment.[2]
Troubleshooting Guide
Issue 1: High Variability in Results Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent DIBOA Concentration | DIBOA is unstable and degrades over time. Prepare fresh stock solutions for each experiment and use them immediately. If possible, quantify the concentration of DIBOA and its major degradation products (BOA) at the beginning and end of the experiment using HPLC or a spectrophotometric method. |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step. |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, leading to increased concentration of solutes. To mitigate this, avoid using the outer wells for samples and controls. Instead, fill them with a buffer or sterile water to create a humidity barrier. |
| Temperature Fluctuations | Inconsistent temperatures can affect both the stability of DIBOA and the metabolic rate of the test organism. Use a temperature-controlled incubator and allow all reagents and plates to equilibrate to the experimental temperature before starting the assay. |
Issue 2: Low or No Biological Activity Observed
| Possible Cause | Recommended Solution |
| Degradation of DIBOA | As mentioned, DIBOA is unstable. If the stock solution is old or has been stored improperly, the active compound may have degraded. Prepare fresh solutions. Consider the pH of your assay medium, as higher pH can accelerate degradation. |
| Suboptimal Bioassay Conditions | The health and life stage of the test organism (e.g., insect, fungus, plant) are critical. Ensure that the organisms are healthy and at a consistent developmental stage. Environmental conditions such as humidity and light cycles should be optimized for the specific organism. |
| Incorrect Wavelength for Reading | If using a plate reader for quantification (e.g., in a spectrophotometric assay), ensure you are using the correct wavelength for detection. |
| Inappropriate Solvent | Ensure that the solvent used to dissolve DIBOA is compatible with your bioassay system and does not inhibit the biological activity you are trying to measure. Always include a solvent control in your experimental design. |
Issue 3: Inconsistent Results Across Different Experiments
| Possible Cause | Recommended Solution |
| Variability in Reagent Lots | Different batches of reagents, such as culture media or buffers, can have slight variations that affect the outcome of the bioassay. If possible, use the same lot of reagents for a series of related experiments. |
| Changes in Environmental Conditions | Fluctuations in laboratory conditions (e.g., temperature, humidity, light) between experiments can lead to variability. Monitor and record these conditions for each experiment to identify potential sources of variation. |
| Operator Variability | Differences in technique between researchers can introduce variability. Standardize the protocol and ensure all users are trained and follow the same procedure. |
| Biological Variability of Test Organisms | There is natural variation within any population of organisms. To minimize this, use a sufficiently large number of replicates and randomize the allocation of treatments. |
Quantitative Data Summary
The stability of DIBOA and its degradation products is a critical factor influencing bioassay results. The following table summarizes the degradation kinetics of these compounds in soil.
| Compound | Half-life (in soil) | Key Degradation Product |
| DIBOA | ~43 hours[1] | BOA (2-benzoxazolinone)[1] |
| BOA | ~2.5 days[1] | APO (2-aminophenoxazin-3-one)[1] |
| APO | Very stable (>3 months)[1] | - |
Note: Degradation rates can vary depending on soil type, microbial activity, pH, and temperature.
The following table illustrates how results on the impact of pH on DIBOA stability could be presented. Researchers should aim to generate similar data for their specific experimental conditions.
| pH of Solution | DIBOA Half-life (Illustrative Example) |
| 5.0 | 48 hours |
| 7.0 | 24 hours |
| 8.5 | 12 hours |
Experimental Protocols
Herbicidal Activity Bioassay (Etiolated Wheat Coleoptile Growth Inhibition)
This protocol is adapted from standard allelopathic bioassay methods.
-
Prepare DIBOA Solutions: Prepare a stock solution of DIBOA in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions in a buffered solution (e.g., phosphate buffer, pH 6.0) to achieve the desired final concentrations. Include a solvent control.
-
Germinate Wheat Seeds: Sterilize wheat (Triticum aestivum) seeds and germinate them on moist filter paper in the dark for 48-72 hours at 25°C.
-
Prepare Coleoptiles: Once the coleoptiles are approximately 20-30 mm long, excise 10 mm sections from the region 3-13 mm below the tip.
-
Incubation: Place 10 coleoptile sections into a petri dish containing 5 mL of the test solution (DIBOA dilution or control).
-
Measurement: Incubate the petri dishes in the dark at 25°C for 24 hours. After incubation, measure the final length of the coleoptile sections.
-
Data Analysis: Calculate the percentage of growth inhibition for each DIBOA concentration relative to the control. Determine the IC50 value (the concentration of DIBOA that causes 50% inhibition of growth).
Insecticidal Activity Bioassay (Diet Incorporation Method)
This is a general protocol that can be adapted for various insect species.
-
Prepare DIBOA-Treated Diet: Prepare an artificial diet suitable for the target insect species. While the diet is still liquid and warm (but not hot), add the DIBOA stock solution to achieve the desired final concentrations. Also, prepare a control diet with the solvent only.
-
Dispense Diet: Dispense the DIBOA-containing and control diets into the wells of a multi-well plate or small containers. Allow the diet to solidify.
-
Introduce Insects: Place one insect larva (e.g., early instar) into each well.
-
Incubation: Seal the plates with a breathable membrane and incubate under controlled conditions (temperature, humidity, and light cycle) appropriate for the insect species.
-
Data Collection: Record larval mortality at regular intervals (e.g., daily) for a set period (e.g., 7 days). Larval weight can also be measured at the end of the experiment as a sublethal endpoint.
-
Data Analysis: Calculate the percentage of mortality for each DIBOA concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 value (the concentration of DIBOA that causes 50% mortality).
Antifungal Activity Bioassay (Mycelial Growth Inhibition)
This protocol is based on standard methods for assessing antifungal activity.
-
Prepare DIBOA-Amended Agar: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and autoclave it. Allow the agar to cool to approximately 45-50°C. Add the DIBOA stock solution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent only.
-
Pour Plates: Pour the DIBOA-amended and control agar into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a small plug (e.g., 5 mm diameter) of mycelium from an actively growing culture of the target fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at a temperature suitable for the growth of the fungus (e.g., 25°C) in the dark.
-
Measurement: When the fungal colony in the control plate has reached a significant size (e.g., close to the edge of the plate), measure the diameter of the fungal colonies on all plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each DIBOA concentration relative to the control. Determine the EC50 value (the concentration of DIBOA that causes 50% inhibition of growth).
Visualizations
References
Enhancing the resolution of DIBOA peaks in chromatography
Welcome to the technical support center for DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of DIBOA peaks in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when analyzing DIBOA by chromatography?
A1: The most common issues include poor peak shape (tailing or fronting), co-elution with other sample components, and low signal intensity. These problems can lead to inaccurate quantification and reduced method robustness.
Q2: How can I improve the peak shape of my DIBOA analyte?
A2: To improve peak shape, focus on optimizing the mobile phase, ensuring proper column chemistry, and minimizing extra-column effects. For basic compounds like DIBOA, secondary interactions with residual silanol groups on the stationary phase can cause peak tailing.[1][2][3] Adjusting the mobile phase pH to a lower value (e.g., pH 2-3) can help protonate these silanols and reduce tailing.[3][4] Additionally, ensure your sample is dissolved in a solvent weaker than or similar in strength to the initial mobile phase to prevent peak distortion.[1][5]
Q3: My DIBOA peak is co-eluting with another peak. What steps can I take to resolve them?
A3: Co-elution occurs when two or more compounds elute at the same time, resulting in overlapping peaks.[6] To resolve co-eluting peaks, you can modify the mobile phase composition to alter selectivity, change the column to one with a different stationary phase chemistry, or adjust the temperature.[7][8] Implementing a gradient elution can also be effective for separating complex mixtures.[7]
Q4: What are the ideal starting conditions for developing an HPLC method for DIBOA?
A4: A good starting point for reversed-phase HPLC analysis of DIBOA would be a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to control pH and improve peak shape. A gradient elution from a lower to a higher organic solvent concentration is often a good strategy to ensure elution of all components with good resolution.
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during your DIBOA analysis.
Problem 1: DIBOA Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that extends from the peak maximum. This can compromise accurate integration and reduce resolution from nearby peaks.
Systematic Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for DIBOA peak tailing.
Possible Causes and Solutions for Peak Tailing
| Possible Cause | Solution |
| Secondary Interactions | DIBOA, being a polar compound, can interact with active silanol groups on the silica-based stationary phase, leading to tailing.[1][2][3] Lower the mobile phase pH to 2-3 to suppress the ionization of silanol groups.[3][4] Consider using an end-capped column or a column with a different stationary phase chemistry (e.g., polar-embedded).[3] |
| Column Overload | Injecting too much sample can saturate the column, causing peak distortion.[1][2] Reduce the injection volume or dilute the sample. |
| Extra-Column Volume | Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[1] Use tubing with a small internal diameter and ensure all connections are properly fitted.[9] |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[1][2] Flush the column with a strong solvent. If the problem persists, replace the column. |
Problem 2: Co-elution of DIBOA with Matrix Components
Co-elution occurs when DIBOA and another compound in the sample matrix elute from the column at or very near the same time, resulting in overlapping peaks.
Logical Flow for Resolving Co-elution
Caption: Workflow for resolving DIBOA co-elution issues.
Strategies to Mitigate Co-elution
| Strategy | Description |
| Modify Mobile Phase | Changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the mobile phase pH can alter the selectivity of the separation and resolve co-eluting peaks.[7] Modifying the gradient profile by making it shallower can also improve separation. |
| Change Stationary Phase | If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) can provide different interactions and lead to better separation.[7] |
| Adjust Temperature | Altering the column temperature can affect the retention times of compounds differently, potentially leading to their separation.[7] |
| Improve Sample Preparation | Employing a more rigorous sample cleanup method, such as solid-phase extraction (SPE), can remove interfering matrix components before chromatographic analysis.[10] |
Quantitative Data Summary
The following table provides a hypothetical comparison of different HPLC conditions for the analysis of DIBOA, illustrating how method parameters can affect peak resolution and shape.
Table 1: Comparison of HPLC Method Parameters for DIBOA Analysis
| Parameter | Method A | Method B | Method C |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 100 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 10-90% B in 15 min | 15-85% B in 10 min | 10-90% B in 12 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 35 °C | 30 °C |
| DIBOA Retention Time | 8.5 min | 7.2 min | 9.1 min |
| Resolution (Rs) from nearest impurity | 1.4 | 1.8 | 2.2 |
| Tailing Factor (Tf) | 1.6 | 1.3 | 1.1 |
Note: This data is for illustrative purposes to demonstrate the impact of changing chromatographic parameters.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for DIBOA Analysis
This protocol outlines a starting point for the analysis of DIBOA in plant extracts or other biological matrices.
1. Sample Preparation (Protein Precipitation & Filtration)
-
To 100 µL of sample (e.g., plant extract), add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17.1-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm or Mass Spectrometer in negative ion mode.
Experimental Workflow Diagram
Caption: General experimental workflow for DIBOA analysis by HPLC.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chromatographic behavior of co-eluted plasma compounds and effect on screening of drugs by APCI-LC–MS(/MS): Applications to selected cardiovascular drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. benchchem.com [benchchem.com]
Minimizing matrix effects in DIBOA analysis from soil samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the analysis of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) from soil samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact DIBOA analysis in soil?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as DIBOA, by co-eluting substances from the sample matrix.[1] In soil analysis, the "matrix" includes all components other than DIBOA, such as organic matter, humic acids, fulvic acids, minerals, salts, and other endogenous compounds.[2][3] These effects can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which ultimately affects the accuracy, precision, and sensitivity of the quantitative analysis.[4][5] Ion suppression is the more common phenomenon observed in electrospray ionization (ESI) LC-MS.[6][7]
Q2: What are the common causes of matrix effects in the LC-MS/MS analysis of DIBOA from soil?
A2: Common causes of matrix effects in DIBOA analysis from soil samples include:
-
Soil Organic Matter (SOM): Humic and fulvic acids are complex macromolecules that can co-extract with DIBOA and are known to cause significant ion suppression.[8][9]
-
Phospholipids: If the soil has recent biological input, phospholipids from cell membranes can be present and are notorious for causing ion suppression.[4]
-
Inorganic Salts: High concentrations of salts in the soil extract can alter the droplet formation and evaporation process in the ESI source, leading to reduced analyte signal.[2]
-
Co-extracted Pesticides or Herbicides: Other agricultural chemicals present in the soil can co-elute with DIBOA and compete for ionization.[6]
-
Sample Preparation Reagents: Incomplete removal of reagents used during extraction and cleanup steps can also contribute to matrix effects.[4]
Q3: How can I determine if my DIBOA analysis is affected by matrix effects?
A3: You can assess the presence and extent of matrix effects using the following methods:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the response of DIBOA spiked into a blank soil extract (that has gone through the entire sample preparation procedure) to the response of DIBOA in a neat solvent at the same concentration.[1][4] The matrix effect can be calculated using the formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[1]
-
-
Post-Column Infusion: This is a qualitative method to identify regions in your chromatogram where ion suppression or enhancement occurs. A solution of DIBOA is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any deviation in the baseline signal for DIBOA corresponds to a region of ion suppression or enhancement.[4]
Q4: What is a matrix-matched calibration and why is it recommended for DIBOA quantification in soil?
A4: A matrix-matched calibration involves preparing your calibration standards in a blank soil extract that is assumed to be free of DIBOA.[10][11] This approach helps to compensate for matrix effects by ensuring that the standards and the samples experience similar ionization suppression or enhancement.[11][12] This leads to more accurate quantification compared to using calibration curves prepared in a pure solvent.[10][13]
Troubleshooting Guides
Guide 1: Poor Sensitivity and Inconsistent DIBOA Signal
Issue: You are observing a significantly lower signal-to-noise ratio for DIBOA in your soil samples compared to the pure standard, and the results are not reproducible.
Possible Cause: This is a classic sign of ion suppression due to matrix effects.[1]
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment as described in FAQ Q3 to confirm and quantify the degree of ion suppression.
-
Optimize Sample Cleanup: The most effective way to combat matrix effects is to remove interfering components before LC-MS/MS analysis.[12]
-
Solid-Phase Extraction (SPE): This is a highly effective technique. For DIBOA, a reversed-phase sorbent like C18 or a polymeric sorbent (e.g., Oasis HLB) is often recommended.[14]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in soil and can be adapted for DIBOA. It involves an extraction with an organic solvent followed by a dispersive SPE (d-SPE) cleanup step.[5][15]
-
-
Chromatographic Separation: Optimize your LC method to separate DIBOA from the regions of significant ion suppression identified by post-column infusion. This may involve adjusting the gradient profile or trying a different column chemistry.[4]
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. However, this will also reduce the concentration of DIBOA, so this approach is only suitable if the initial concentration is high enough.[2]
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank soil extract to compensate for the signal suppression.[10][11]
Guide 2: Poor DIBOA Recovery After Sample Preparation
Issue: You are experiencing low and inconsistent recovery of DIBOA after the extraction and cleanup steps.
Possible Cause: Inefficient extraction from the soil matrix or loss of analyte during the cleanup procedure.
Troubleshooting Steps:
-
Verify Extraction Efficiency:
-
Ensure proper homogenization of the soil sample.
-
Check the pH of the extraction solvent. DIBOA stability can be pH-dependent.
-
Increase the extraction time or use a more vigorous extraction technique (e.g., sonication, pressurized liquid extraction).
-
-
Optimize SPE Cleanup:
-
Incomplete Elution: Use a stronger elution solvent or increase the elution volume.[14]
-
Analyte Breakthrough: Decrease the sample loading flow rate to ensure DIBOA is retained on the sorbent.[14]
-
Sorbent Drying: Do not allow the SPE sorbent to go dry during the conditioning and sample loading steps.[14]
-
-
Evaluate the QuEChERS Method:
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Cleanup of Soil Extract
This is a general protocol and should be optimized for your specific soil type and analytical conditions.
-
Soil Sample Extraction:
-
Accurately weigh approximately 10 g of a homogenized soil sample into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., acetonitrile or methanol with a small percentage of formic acid).
-
Vortex or shake vigorously for a specified time (e.g., 30 minutes).
-
Centrifuge the sample and collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Select a reversed-phase C18 or polymeric SPE cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Follow with 5 mL of deionized water. Do not allow the sorbent to go dry.[14]
-
-
Sample Loading:
-
Load the soil extract supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.[14]
-
-
Washing:
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.[14]
-
-
Elution:
-
Elute DIBOA with a small volume of a strong organic solvent (e.g., 2 x 2 mL of methanol or acetonitrile).
-
Collect the eluate in a clean collection tube.
-
-
Eluate Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your LC mobile phase (e.g., 500 µL of 10% methanol in water).
-
Data Presentation
Table 1: Comparison of Matrix Effect Reduction Strategies for Pesticides in Soil (Illustrative Data)
| Strategy | Analyte Class | Matrix Effect (%) without Cleanup | Matrix Effect (%) with Cleanup | Recovery (%) | Reference |
| QuEChERS with d-SPE (PSA/C18) | Various Pesticides | -74 to +96 | -25 to +74 | 65 - 116 | [16][17] |
| PLE with SPE | Various Pesticides | -71.7 to +113.4 | -54.5 to +7.0 | 65 - 122 | [15] |
| Dutch mini-Luke (LLE) | Various Pesticides | Generally lower than QuEChERS | Not Applicable | Superior to QuEChERS | [6] |
Note: This table provides a general comparison based on literature for various pesticides in soil, as specific quantitative data for DIBOA across multiple methods is limited. The effectiveness of each method will be analyte and matrix-dependent.
Mandatory Visualization
Caption: Experimental workflow for DIBOA analysis from soil samples.
Caption: Troubleshooting decision tree for matrix effects in DIBOA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Physical and Chemical Matrix Effects in Soil Carbon Quantification Using Laser-Induced Breakdown Spectroscopy [file.scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Soil texture analysis revisited: Removal of organic matter matters more than ever - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.asistandards.com [info.asistandards.com]
- 11. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 12. longdom.org [longdom.org]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low recovery of DIBOA during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What is DIBOA, and why is its extraction challenging?
A1: DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) is a naturally occurring benzoxazinoid found in various plants, including wheat and rye.[1][2][3] It functions as a natural pesticide and allelochemical.[2] The extraction of DIBOA can be challenging due to its polar nature and instability. In aqueous solutions, DIBOA can degrade, primarily to benzoxazolin-2-one (BOA), leading to lower than expected recovery of the target analyte.
Q2: What is the most common cause of low DIBOA recovery during SPE?
A2: A frequent issue is the premature elution of DIBOA during the sample loading or wash steps, especially when using traditional reversed-phase sorbents like C18. Due to its polarity, DIBOA may not be strongly retained by the hydrophobic sorbent and can be washed away by solvents with even a moderate elution strength. One study found that a significant portion of DIBOA eluted in a highly aqueous fraction, separate from less polar benzoxazinoids.[4]
Q3: How does pH affect DIBOA recovery and stability?
A3: Maintaining an acidic pH (e.g., pH 3-5) during extraction is crucial for the stability of benzoxazinoids like DIBOA.[5] Acidic conditions help to inactivate native plant enzymes (β-glucosidases) that can hydrolyze DIBOA glucosides, and also help to stabilize the DIBOA molecule itself, preventing its degradation.[5] Storing extracts in neutral or alkaline solutions can lead to rapid degradation.[5]
Q4: Which type of SPE sorbent is best for DIBOA extraction?
A4: While C18 sorbents have been used, their hydrophobic nature may not be ideal for retaining the polar DIBOA molecule, potentially leading to breakthrough.[4] For polar analytes, polymer-based sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced) can offer better retention and recovery. These sorbents are designed to retain a wide range of compounds, from polar to nonpolar.
Q5: Should I be concerned about DIBOA degradation during my analysis?
A5: Yes, DIBOA is known to degrade to BOA (benzoxazolin-2-one).[6] This transformation can occur during the extraction process if conditions are not optimized for stability (e.g., neutral or alkaline pH, elevated temperatures). It is advisable to also quantify BOA in your samples, as its presence can be an indicator of DIBOA degradation.
Troubleshooting Guide for Low DIBOA Recovery
| Problem | Potential Cause | Recommended Solution |
| Low or no DIBOA detected in the final eluate. | Analyte lost during sample loading or washing. DIBOA is polar and may not be sufficiently retained on a C18 sorbent, being washed out with the sample matrix or wash solvent. | 1. Analyze all fractions: Collect and analyze the load and wash fractions to confirm if DIBOA is being lost at these stages. 2. Modify the wash step: Use a weaker wash solvent (e.g., a higher percentage of acidified water) to avoid premature elution of DIBOA. 3. Change the sorbent: Consider using a more polar-retentive sorbent, such as Oasis HLB, which is better suited for polar analytes. |
| Inappropriate pH of the sample or solvents. DIBOA is unstable at neutral or alkaline pH and may degrade before or during the SPE process. | 1. Acidify your sample: Adjust the pH of your initial plant extract to a range of 3-5 using a weak acid like formic or acetic acid. 2. Use acidified solvents: Ensure that all solvents used in the SPE procedure (equilibration, wash, and elution) are also acidified to maintain a stable environment for DIBOA. | |
| High variability in recovery between samples. | Inconsistent SPE technique. Variations in flow rate, incomplete solvent removal, or allowing the sorbent to dry out can lead to inconsistent results. | 1. Control the flow rate: Maintain a slow and consistent flow rate during sample loading and elution to ensure proper interaction between DIBOA and the sorbent. 2. Ensure proper conditioning: Do not let the sorbent bed dry out between the conditioning/equilibration and sample loading steps. 3. Incorporate a "soak" step: After applying the elution solvent, allow it to soak in the sorbent bed for a few minutes to improve the desorption of DIBOA. |
| Presence of significant peaks for degradation products (e.g., BOA). | Degradation of DIBOA during sample preparation or SPE. This indicates that the conditions are not optimal for DIBOA stability. | 1. Work at low temperatures: Keep the samples and extracts on ice or refrigerated whenever possible to minimize thermal degradation. 2. Expedite the process: Minimize the time between sample extraction and SPE cleanup. 3. Re-evaluate pH: Confirm that the pH is acidic throughout the entire process. |
Quantitative Data on DIBOA Recovery
The following table summarizes the recovery of DIBOA and its glucoside using a C18 SPE cartridge, as adapted from the work of Villagrasa et al. (2006). This study highlights that the more polar benzoxazinoids, like DIBOA, are eluted in a more aqueous fraction.
| Compound | Elution Fraction 1 (6 mL of 1% Acetic Acid in Water) Recovery (%) | Elution Fraction 2 (5 mL of 60:40 Methanol:Water with 1% Acetic Acid) Recovery (%) |
| DIBOA-Glucoside | 56 - 69 | 52 - 99 |
| DIBOA | 56 - 69 | 52 - 99 |
Data adapted from Villagrasa et al. (2006). The study indicates that DIBOA and its even more polar glucoside are significantly present in the first, highly aqueous elution fraction.[4]
Experimental Protocols
Detailed SPE Protocol for Benzoxazinoids from Plant Extracts
This protocol is based on the methodology described by Villagrasa et al. (2006) for the extraction of benzoxazinoids from wheat samples.[4][7]
1. Sample Preparation:
-
Homogenize 1 gram of fresh plant tissue with 10 mL of methanol:water (70:30, v/v) containing 1% acetic acid.
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter.
2. SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg).
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.
3. Sample Loading:
-
Load the filtered plant extract onto the conditioned C18 cartridge at a slow, controlled flow rate.
4. Washing:
-
Wash the cartridge with 5 mL of deionized water to remove highly polar interferences.
5. Elution (Two-Step):
-
Fraction 1 (for polar benzoxazinoids): Elute the cartridge with 6 mL of acidified water (1% acetic acid). This fraction will contain the more polar compounds, including a significant amount of DIBOA.[4]
-
Fraction 2 (for less polar benzoxazinoids): Elute the cartridge with 5 mL of acidified methanol/water (60:40, v/v, with 1% acetic acid). This fraction will contain the less polar benzoxazinoids.
6. Analysis:
-
Analyze both fractions by HPLC-MS or a similar technique to quantify DIBOA and other related compounds.
Visualizations
DIBOA Analytical Workflow
Caption: General workflow for the analysis of DIBOA from plant material.
DIBOA Degradation Pathway
Caption: Degradation pathway of DIBOA in biological systems.[6]
References
- 1. akjournals.com [akjournals.com]
- 2. Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of benzoxazinoids in wheat and rye beers by HPLC-DAD and UPLC-QTOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Confirming the Identity of Synthesized DIBOA
For researchers engaged in the synthesis of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a naturally occurring benzoxazinoid with significant allelopathic and defensive properties, unambiguous structural confirmation is paramount. This guide provides a comparative framework for verifying the identity of synthesized DIBOA using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present expected data for DIBOA alongside data for a common degradation product, benzoxazolin-2-one (BOA), to aid in distinguishing the target molecule from potential impurities.
Mass Spectrometry (MS) Analysis: A Tale of Two Stabilities
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of a synthesized compound. However, the stability of the molecule in the spectrometer can significantly influence the resulting spectrum. DIBOA is known to be relatively unstable under typical ESI-MS conditions, often leading to a negligible signal for the deprotonated molecule [M-H]⁻ and the appearance of characteristic fragment ions. In contrast, its degradation product, BOA, is highly stable.
Key Molecular Data:
-
DIBOA: Molecular Formula: C₈H₇NO₄, Molecular Weight: 181.15 g/mol .
-
BOA: Molecular Formula: C₇H₅NO₂, Molecular Weight: 135.12 g/mol .[1]
Comparative MS Data
The table below summarizes the expected ESI-MS data in negative ion mode. The presence of the specific fragments for DIBOA is a strong indicator of its successful synthesis, even in the absence of a strong parent ion peak.
| Ion/Fragment | Expected m/z for DIBOA | Expected m/z for BOA | Notes |
| [M-H]⁻ | 180.03 | 134.03 | The deprotonated molecule. The DIBOA signal is often weak or absent due to in-source fragmentation. The BOA signal is typically strong and stable.[1] |
| Key Fragment | 134.03 | N/A | Corresponds to the benzoxazolinone structure formed by the loss of the C₂-OH and N-OH moieties from DIBOA. This fragment is equivalent to the [M-H]⁻ of BOA. |
| Other Fragments | 108, 107 | 107, 79 | Further fragmentation of DIBOA indicates its more reactive hydroxamic acid structure. BOA fragmentation is limited.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Scaffold
NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule. The chemical shifts (δ) are indicative of the electronic environment and neighboring functional groups.
Comparative ¹H NMR Data
| Proton Environment | Expected δ (ppm) for DIBOA | Experimental δ (ppm) for BOA | Notes |
| Aromatic Protons | 6.8 - 7.5 (m, 4H) | 7.0 - 7.4 (m, 4H) | The four protons on the benzene ring will appear as a complex multiplet (m) in this region for both molecules. |
| C₂-H | ~5.5 (s, 1H) | N/A | This singlet (s) corresponds to the proton on the hemiacetal carbon (C2) of DIBOA, a key distinguishing feature. |
| N-H | N/A | ~11.5 (s, 1H) | The amide proton of BOA is a broad singlet and a key identifier for this compound. |
| O-H | Variable (broad s) | N/A | The two hydroxyl protons of DIBOA will appear as broad singlets; their position is highly dependent on solvent and concentration. |
Comparative ¹³C NMR Data
| Carbon Environment | Expected δ (ppm) for DIBOA | Experimental δ (ppm) for BOA | Notes |
| C=O (Amide/Lactone) | ~165-170 | ~154 | The carbonyl carbon signal is a key resonance. The environment in DIBOA (hydroxamic acid ester) differs from the cyclic carbamate in BOA. |
| Aromatic C-O / C-N | ~140-150 | ~142, ~131 | Signals for the quaternary carbons of the benzene ring attached to the heteroatoms. |
| Aromatic C-H | ~110-130 | ~110, ~122, ~124 | Aromatic carbons attached to protons. |
| C₂ (Hemiacetal) | ~90-100 | N/A | The chemical shift for the C2 carbon bearing two oxygen atoms in DIBOA is highly characteristic and will be significantly downfield. This is a critical signal for confirmation. |
Experimental Protocols
To obtain reliable data for comparison, standardized procedures are essential.
Synthesis of DIBOA (Illustrative)
A common route involves the reductive cyclization of a 2-nitrophenoxyacetate precursor.[2][3]
-
Step 1: Synthesis of Precursor. 2-nitrophenol is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) under basic conditions to yield ethyl 2-(2-nitrophenoxy)acetate.[2][3]
-
Step 2: Reductive Cyclization. The nitro group of the precursor is reduced (e.g., using catalytic hydrogenation with Pd/C or a chemical reducing agent), which is followed by spontaneous intramolecular cyclization to form the DIBOA scaffold.[2]
-
Purification: The crude product should be purified using an appropriate technique, such as column chromatography or recrystallization, prior to analysis.
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the purified synthesized product in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for direct infusion or LC-MS analysis.
-
Instrumentation: Use an electrospray ionization mass spectrometer.
-
Analysis Mode: Operate in negative ion mode ([M-H]⁻).
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
Fragmentation Analysis (MS/MS): If available, perform tandem MS (MS/MS) on the ion at m/z 180 (if present) or key fragment ions to confirm their structure.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Visualization of Confirmation Workflow
The logical flow for synthesizing and confirming DIBOA can be visualized as follows.
By carefully comparing the acquired MS and NMR data with the expected values outlined in this guide, researchers can confidently confirm the successful synthesis and purity of DIBOA, ensuring the reliability of their subsequent biological and chemical studies.
References
A Comparative Guide to the Bioactivity of DIBOA and DIMBOA for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of two prominent benzoxazinoids: 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one (DIMBOA). This document summarizes key experimental data, outlines detailed methodologies for cornerstone experiments, and visualizes relevant biological pathways to facilitate a comprehensive understanding of their respective activities.
Benzoxazinoids are a class of naturally occurring defense compounds found in various grasses, including important crops like maize, wheat, and rye.[1][2] Among these, DIBOA and DIMBOA are two of the most studied, known for their roles in plant defense against herbivores and pathogens.[1] In many plant species, DIBOA serves as a precursor to DIMBOA.[1] This guide delves into a comparative analysis of their bioactivities, focusing on their antimicrobial, insecticidal, and allelopathic properties.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivities of DIBOA and DIMBOA. It is important to note that direct comparative studies under identical experimental conditions are not always available in the literature.
Table 1: Antimicrobial Activity
| Compound | Test Organism | Metric | Value | Reference |
| DIMBOA | Ralstonia solanacearum | MIC | 200 mg/L | [3] |
| DIMBOA | Ralstonia solanacearum | IC50 | 58.55 mg/L | [3] |
Qualitative comparisons from other studies suggest that DIMBOA exhibits greater growth inhibition against a range of microorganisms compared to DIBOA.[4]
Table 2: Insecticidal Activity
| Compound | Test Organism | Metric | Observation | Reference |
| DIMBOA | Ostrinia nubilalis (European corn borer) | Toxicity | More toxic than DIBOA | [2][5] |
| DIBOA | Ostrinia nubilalis (European corn borer) | Toxicity | Less toxic than DIMBOA | [2][5] |
| DIMBOA-Glc | Rhopalosiphum maidis (Corn leaf aphid) | Progeny Production & Survival | No significant effect at 2 mM | [6] |
| HDMBOA-Glc (DIMBOA derivative) | Rhopalosiphum maidis (Corn leaf aphid) | Progeny Production & Survival | Significant reduction at 2 mM | [6] |
Table 3: Allelopathic Activity
| Compound | Test Organism (Weed) | Metric | Value (mg/mL) | Reference |
| DIMBOA | Amaranthus retroflexus | IC50 (root & stem) | < 1.5 | [7] |
| DIMBOA | Amaranthus retroflexus | IC50 (seed germination) | < 3.5 | [7] |
| DIMBOA | Digitaria sanguinalis | IC50 (root & stem) | < 1.5 | [7] |
| DIMBOA | Digitaria sanguinalis | IC50 (seed germination) | < 3.5 | [7] |
| DIMBOA | Avena fatua | IC50 (root & stem) | < 1.5 | [7] |
| DIMBOA | Avena fatua | IC50 (seed germination) | < 3.5 | [7] |
Experimental Protocols
Detailed methodologies for the key bioassays cited are provided below. These protocols are based on standard laboratory practices for evaluating the bioactivity of natural compounds.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A fresh culture of the test microorganism is grown on a suitable agar medium. Several colonies are then transferred to a sterile broth and incubated to achieve a specific turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Preparation of Test Compounds: Stock solutions of DIBOA and DIMBOA are prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the test compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated under optimal conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Insecticidal Activity: Leaf-Dip Bioassay
This assay is used to evaluate the toxicity of compounds to leaf-feeding insects.
-
Preparation of Test Solutions: Solutions of DIBOA and DIMBOA are prepared at various concentrations in a suitable solvent, often with a surfactant to ensure even coating.
-
Leaf Treatment: Leaves of a host plant are dipped into the test solutions for a standardized period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the solvent solution without the test compound.
-
Insect Exposure: The treated leaves are placed in a suitable container (e.g., a Petri dish with moistened filter paper). A known number of test insects (e.g., larvae of a specific instar) are introduced into each container.
-
Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the test insect.
-
Mortality Assessment: Insect mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours). The LC50 (lethal concentration to kill 50% of the population) can be calculated from the mortality data.
Allelopathic Activity: Seed Germination and Seedling Growth Bioassay
This bioassay assesses the phytotoxic effects of compounds on the germination and early growth of plants.
-
Preparation of Test Solutions: DIBOA and DIMBOA are dissolved in a suitable solvent and then diluted with distilled water to achieve a range of concentrations. An appropriate control with the solvent is also prepared.
-
Bioassay Setup: Seeds of the target plant species are placed on filter paper in Petri dishes.
-
Treatment Application: A standard volume of each test solution or the control is added to the respective Petri dishes.
-
Incubation: The Petri dishes are sealed and incubated in a growth chamber with controlled temperature, light, and humidity.
-
Data Collection: After a specific period (e.g., 5-7 days), the percentage of seed germination is recorded. The root and shoot length of the germinated seedlings are also measured.
-
Analysis: The percentage of inhibition of germination and seedling growth is calculated relative to the control. The IC50 (concentration causing 50% inhibition) can then be determined.
Visualizing Biological Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key processes related to the biosynthesis of DIBOA and DIMBOA and a typical experimental workflow.
Caption: Simplified biosynthetic pathway of DIBOA and DIMBOA in maize.
Caption: General workflow for a broth microdilution MIC assay.
References
- 1. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms [frontiersin.org]
- 5. scielo.br [scielo.br]
- 6. Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative analysis of benzoxazinoid profiles in different cereal crops
A comprehensive guide for researchers and drug development professionals on the distribution and quantification of key defense compounds in maize, wheat, and rye.
Benzoxazinoids are a class of naturally occurring defense compounds found in various cereal crops, playing a crucial role in resistance against herbivores and pathogens.[1] Their potential applications in agriculture and medicine have led to increased interest in their qualitative and quantitative distribution across different species. This guide provides a comparative analysis of benzoxazinoid profiles in major cereal crops, supported by experimental data and detailed methodologies.
Quantitative Comparison of Benzoxazinoid Content
The concentration and composition of benzoxazinoids vary significantly among different cereal species and even between cultivars.[2][3] The following table summarizes representative quantitative data for major benzoxazinoids found in maize, wheat, and rye. It is important to note that these values can be influenced by factors such as plant age, tissue type, and environmental conditions.[2][4]
| Cereal Crop | Benzoxazinoid | Concentration Range (µg/g dry weight) | Predominant Location | Reference |
| Maize | DIMBOA-Glucoside | 1000 - 5000 | Shoots and Roots | [4] |
| DIMBOA | 100 - 500 | Shoots | [5] | |
| HDMBOA-Glucoside | 50 - 1500 (induced by stress) | Leaves | [6][7] | |
| Wheat | DIMBOA-Glucoside | 100 - 1000 | Foliage and Roots | [3][8] |
| DIBOA-Glucoside | 50 - 500 | Foliage and Roots | [8] | |
| HMBOA-Glucoside | Present | Tissues | [2] | |
| Rye | DIBOA-Glucoside | 2000 - 10000 | Shoots | [4][9] |
| DIBOA | 100 - 1000 | Shoots | [9] | |
| DIMBOA-Glucoside | Prevalent in roots | Roots | [4] |
Key Observations:
-
Maize and wheat predominantly accumulate DIMBOA and its glucoside.[4][5]
-
Rye is characterized by high concentrations of DIBOA and its glucoside, particularly in the shoots.[4][9]
-
HDMBOA-glucoside is a notable benzoxazinoid in maize, often induced in response to biotic stress.[6][7]
-
Benzoxazinoids are typically stored as stable glucosides in plant vacuoles and are activated upon tissue damage.[1]
Experimental Protocols
Accurate quantification of benzoxazinoids requires meticulous sample preparation and sophisticated analytical techniques to prevent enzymatic degradation and ensure accurate measurements.[1][3]
Sample Preparation and Extraction
This protocol is adapted from methodologies described for the analysis of benzoxazinoids in various plant tissues.[10][11]
-
Harvesting and Quenching: Immediately flash-freeze plant tissues (e.g., leaves, roots) in liquid nitrogen to halt enzymatic activity.[1][11] Store samples at -80°C until extraction.
-
Homogenization: Grind the frozen plant material into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[10][11]
-
Extraction:
-
Supernatant Collection: Carefully collect the supernatant for analysis. If necessary, dilute the sample prior to injection into the analytical system.[10]
Analytical Quantification
A widely used method for the sensitive and selective quantification of benzoxazinoids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][12]
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1][10]
-
Column: A C18 reverse-phase column is commonly used for separation.[10][13]
-
Mobile Phase: A gradient elution is typically performed using:
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1] Specific precursor and product ion transitions for each benzoxazinoid of interest should be optimized using pure standards.[1]
Visualizing Key Processes
To better understand the experimental and biological contexts of benzoxazinoid analysis, the following diagrams illustrate a typical experimental workflow and a simplified biosynthetic pathway.
Caption: A typical experimental workflow for the analysis of benzoxazinoids in cereal crops.
Caption: A simplified biosynthetic pathway of major benzoxazinoids in cereals.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic profiling of benzoxazinoids in the roots and rhizosphere of commercial winter wheat genotypes - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Accumulation of HDMBOA-Glc is induced by biotic stresses prior to the release of MBOA in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Integrated LC-MS and GC-MS-Based Metabolomics Reveal the Effects of Plant Competition on the Rye Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. akjournals.com [akjournals.com]
Validating the Allelopathic Effect of DIBOA in Soil Microcosms: A Comparative Guide
For researchers in agricultural science, ecology, and drug development, understanding the complex chemical interactions between plants and their environment is paramount. Allelopathy, the chemical inhibition of one plant by another, offers a fascinating field of study with significant implications for weed management, crop improvement, and the discovery of novel bioactive compounds. Among the vast arsenal of plant-produced allelochemicals, 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) has garnered considerable attention for its potent phytotoxic effects. This guide provides a comprehensive, in-depth framework for validating the allelopathic activity of DIBOA in a controlled soil microcosm environment. We will delve into the causal reasoning behind experimental design, present detailed, self-validating protocols, and compare expected outcomes with alternative scenarios, all grounded in authoritative scientific literature.
The Significance of DIBOA and the Rationale for Soil Microcosm Studies
DIBOA is a benzoxazinoid, a class of secondary metabolites prevalent in gramineous plants such as wheat, maize, and rye. In the plant, DIBOA is stored in an inactive glucosylated form (DIBOA-Glc). Upon tissue damage or root exudation, glucosidases cleave the sugar moiety, releasing the biologically active DIBOA. This compound and its degradation products, such as benzoxazolin-2(3H)-one (BOA), are known to inhibit seed germination and suppress seedling growth in competing plant species.
While in vitro bioassays are useful for initial screening, they often fail to replicate the complex interplay of biotic and abiotic factors present in a natural soil environment. Soil microcosms, therefore, represent a critical experimental step, offering a controlled yet more ecologically relevant system to study the fate and effects of allelochemicals. This guide will walk you through a robust experimental workflow designed to provide a holistic understanding of DIBOA's allelopathic potential.
Experimental Workflow: A Holistic Approach
The following diagram outlines the comprehensive workflow for validating the allelopathic effects of DIBOA in soil microcosms. Each step is designed to build upon the last, providing a multi-faceted view of DIBOA's activity.
Unveiling the Cross-Reactivity of DIBOA in Enzyme Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a naturally occurring benzoxazinoid, across various enzyme classes. Understanding the cross-reactivity of DIBOA is crucial for assessing its potential as a specific inhibitor and for interpreting results from enzyme inhibition assays. This document summarizes available quantitative data, details relevant experimental protocols, and visually represents key concepts to aid in research and drug development.
Executive Summary
DIBOA and its structural analogs have demonstrated inhibitory activity against several key enzymes, including cysteine proteases, serine proteases, metalloenzymes, and ATPases. While specific inhibitory constants (IC50 or Ki) for DIBOA are not extensively reported across all enzyme classes, this guide compiles the available data and provides a framework for comparative analysis against other known inhibitors. The promiscuous nature of DIBOA's inhibitory action highlights the importance of comprehensive screening when considering it for targeted applications.
Comparative Inhibitory Activity
The following tables summarize the known inhibitory activities of DIBOA and its analogs, alongside a selection of alternative inhibitors for comparison. It is important to note that IC50 values can vary depending on assay conditions.
Table 1: Inhibition of Cysteine Proteases
| Inhibitor | Target Enzyme | IC50 / Ki | Inhibition Type |
| DIMBOA | Papain | - | Inactivation |
| E-64 | Cathepsin K | 1.4 nM (IC50) | Irreversible |
| E-64 | Cathepsin S | 4.1 nM (IC50) | Irreversible |
| E-64 | Cathepsin L | 2.5 nM (IC50) | Irreversible |
| Cystatin | Cathepsin B | 1.7 nM (Ki) | Competitive, Reversible |
Note: DIMBOA is a close structural analog of DIBOA. Data on direct DIBOA inhibition of papain is limited, but DIMBOA has been shown to inactivate this enzyme.
Table 2: Inhibition of Serine Proteases (Chymotrypsin)
| Inhibitor | IC50 / Ki | Inhibition Type |
| DIBOA/DIMBOA | α-Chymotrypsin | Not specified |
| Chymostatin | 5.7 ± 0.13 µM (IC50) | Competitive |
| Benzimidazole Derivative 1 | 14.8 ± 0.1 µM (IC50) | Competitive |
Table 3: Inhibition of Acetylcholinesterase (AChE)
| Inhibitor | IC50 | Source |
| DIBOA/DIMBOA | Not specified | Aphid Cholinesterase |
| Donepezil | 8.12 nM | Bovine AChE[1] |
| Galantamine | - | - |
| Rivastigmine | - | - |
Note: DIBOA and DIMBOA have been reported to inhibit aphid cholinesterase. Comparative IC50 values for well-established AChE inhibitors are provided for context.
Table 4: Inhibition of H+-ATPase
| Inhibitor | Target | IC50 |
| DIBOA | Plant Plasma Membrane H+-ATPase | Inhibition at ≥ 0.25 mM[2] |
| Omeprazole | Gastric H+/K+-ATPase | 2.4 µM |
| Pantoprazole | Gastric H+/K+-ATPase | 6.8 µM |
Table 5: Inhibition of Histone Deacetylases (HDACs)
| Inhibitor | Target | IC50 |
| Benzoxazinoids (general) | HDACs | - |
| Vorinostat (SAHA) | Pan-HDAC | ~10 nM |
| Trichostatin A (TSA) | Pan-HDAC | ~1.8 nM |
| Panobinostat | Pan-HDAC | 5 nM |
Note: Benzoxazinoids as a class have been described as HDAC inhibitors, but specific IC50 values for DIBOA are not yet widely reported.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable enzyme inhibition assays. Below are representative protocols for key enzyme classes inhibited by DIBOA.
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and common literature methods.
1. Reagent Preparation:
- Assay Buffer: Typically Tris or HEPES-based buffer at a physiological pH (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
- HDAC Enzyme: Recombinant human HDAC protein (e.g., HDAC1, HDAC2, HDAC3) diluted in assay buffer to the desired concentration.
- Substrate: A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is used. The substrate is diluted in assay buffer to a working concentration (e.g., 50 µM).
- Inhibitor (DIBOA or alternative): A stock solution of the inhibitor is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in assay buffer.
- Developer Solution: Contains a protease (e.g., trypsin) and a stop solution (e.g., a potent HDAC inhibitor like Trichostatin A) to stop the HDAC reaction and cleave the deacetylated substrate to release the fluorophore.
2. Assay Procedure:
- Add a small volume of the serially diluted inhibitor or vehicle control (e.g., DMSO) to the wells of a 96-well microplate.
- Add the diluted HDAC enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
- Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes).
- Stop the reaction and develop the signal by adding the developer solution to each well.
- Incubate for a short period (e.g., 15 minutes) at room temperature to allow for the proteolytic cleavage to complete.
- Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
3. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cysteine Protease (Papain) Inhibition Assay
This protocol describes a general method for assessing the inhibition of papain, a model cysteine protease.
1. Reagent Preparation:
- Assay Buffer: A buffer suitable for papain activity, typically containing a reducing agent (e.g., 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM DTT).
- Papain Enzyme: A stock solution of papain is prepared in assay buffer.
- Substrate: A suitable chromogenic or fluorogenic substrate for papain, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE) for spectrophotometric assays or a fluorogenic peptide substrate.
- Inhibitor (DIBOA or alternative): Prepared and serially diluted as described for the HDAC assay.
2. Assay Procedure:
- Activate the papain by pre-incubating it in the assay buffer containing the reducing agent for a specific time (e.g., 15-30 minutes) at the assay temperature (e.g., 37°C).
- Add the serially diluted inhibitor or vehicle control to the wells of a microplate.
- Add the activated papain solution to each well and incubate for a defined period to allow for inhibitor interaction.
- Initiate the reaction by adding the substrate.
- Monitor the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.
3. Data Analysis:
- Determine the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curve.
- Calculate the percentage of inhibition for each concentration relative to the control.
- Determine the IC50 value as described previously.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the known interactions of DIBOA, the following diagrams are provided.
Conclusion
DIBOA exhibits a notable degree of cross-reactivity, inhibiting enzymes from multiple classes. This broad-spectrum activity necessitates careful consideration in experimental design and interpretation. While quantitative data for DIBOA's inhibitory potency is still emerging, this guide provides a foundational comparison with established inhibitors and standardized protocols to facilitate further research. Future studies should focus on determining the specific IC50 and Ki values of DIBOA against a wider range of enzymes to fully elucidate its inhibitory profile and potential for therapeutic development. The provided workflows and pathway diagrams serve as a visual aid to understand the context of DIBOA's enzymatic interactions.
References
A Comparative Guide to the Insecticidal Efficacy of DIBOA and MBOA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal properties of two naturally occurring benzoxazinoids: 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its degradation product, 6-methoxy-2-benzoxazolinone (MBOA). Benzoxazinoids are a class of plant secondary metabolites that play a crucial role in the defense of various grasses, including major cereal crops like maize, wheat, and rye, against herbivores.[1][2][3] An in-depth understanding of the differential insecticidal activity of these compounds is vital for the development of novel pest management strategies and for advancing research in plant-insect interactions.
Executive Summary
Experimental data consistently demonstrates that benzoxazinones, such as DIBOA and its methoxylated analog DIMBOA, exhibit greater insecticidal activity compared to their benzoxazolinone degradation products, like MBOA.[3] The higher toxicity of DIBOA is observed across various insect orders, including Lepidoptera and Hemiptera. While both compounds can induce mortality and disrupt development, DIBOA is typically effective at lower concentrations. The mode of action for these compounds is not fully elucidated but is thought to involve the disruption of key physiological processes, including nervous system function and digestion.[2]
Quantitative Data Comparison
The following table summarizes the insecticidal effects of DIBOA and MBOA on various insect species as reported in scientific literature. It is important to note that direct comparison of absolute toxicity (e.g., LC50 values) can be challenging due to variations in experimental protocols across different studies. However, the data clearly illustrates the general trend of higher efficacy for DIBOA and its analogs.
| Insect Species | Compound | Concentration | Observed Effects | Reference |
| Ostrinia nubilalis (European Corn Borer) | DIMBOA (analog of DIBOA) | 0.05 - 0.5 mg/g (≈0.24 - 2.37 mM) | Increased mortality, prolonged development time, reduced pupal and adult weights.[3] | Campos et al. 1988, 1989 |
| MBOA | 0.5 - 4.0 mg/g (≈3 - 24 mM) | Increased mortality and developmental time (required higher concentrations than DIMBOA).[3] | Campos et al. 1988, 1989 | |
| DIMBOA & DIBOA | 0.5 mM | Highest toxicity among tested natural benzoxazinoids.[3] | Atkinson et al. 1992 | |
| Sitobion avenae (English Grain Aphid) | DIBOA & DIMBOA | Not specified | Remarkably higher mortality (>50% after 89h) compared to MBOA. | Escobar et al. 1999 |
| MBOA | Not specified | Lower mortality (<10% after 89h) compared to DIBOA/DIMBOA. | Escobar et al. 1999 | |
| MBOA | 0.1 - 1.0 mM | Decreased intrinsic rate of increase (rm); rm calculated to be 0 at 1.0 mM.[4] | Hansen 2006 | |
| Metopolophium dirhodium (Rose-grain Aphid) | DIMBOA & MBOA | Not specified | Increased mortality in artificial diets.[3] | Argandoña et al. 1980 |
| Rhopalosiphum padi (Bird cherry-oat Aphid) | DIBOA | Not specified | Increased mortality in artificial diets.[3] | Barria et al. 1992 |
| MBOA | > 0.1 mM | Decreased reproduction rate.[3] | Hansen 2006 |
Experimental Protocols
The following sections detail generalized methodologies for key experiments cited in the comparison of DIBOA and MBOA insecticidal efficacy.
Artificial Diet Bioassay for Lepidopteran Larvae (e.g., Ostrinia nubilalis)
This method is used to determine the chronic toxicity of ingested compounds.
1. Diet Preparation:
-
An artificial diet suitable for the target insect is prepared. A common base includes agar, water, wheat germ, casein, sucrose, vitamins, and mineral salts.
-
The diet is prepared and autoclaved. While cooling (to approx. 50-60°C), the test compound (DIBOA or MBOA), dissolved in a suitable solvent (e.g., acetone or ethanol), is thoroughly mixed into the diet to achieve the desired final concentrations.
-
A control diet is prepared by adding only the solvent.
2. Experimental Setup:
-
The prepared diet is dispensed into individual rearing containers (e.g., wells of a multi-well plate or small vials).
-
One neonate or early instar larva is placed in each container.
-
A sufficient number of replicates (typically 20-30 larvae per concentration) are prepared for each treatment and the control.
3. Incubation:
-
The containers are maintained in a controlled environment chamber with appropriate temperature, humidity, and photoperiod for the specific insect species (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
4. Data Collection:
-
Larval mortality is recorded at regular intervals (e.g., daily or every 48 hours) until the larvae in the control group pupate.
-
Sub-lethal effects such as larval weight, developmental time to pupation and adult emergence, and pupal weight are also recorded.
5. Data Analysis:
-
Mortality data is corrected for control mortality using Abbott's formula.
-
Probit analysis is used to calculate the LC50 (lethal concentration to kill 50% of the population) and other lethal concentration values.
-
Statistical analyses (e.g., ANOVA, t-tests) are used to compare developmental parameters between treatments.
Artificial Diet Bioassay for Aphids (e.g., Sitobion avenae)
This method assesses the toxicity of compounds to sucking insects through a liquid diet.
1. Diet Preparation:
-
A liquid artificial diet for aphids is prepared, typically containing a defined mixture of amino acids, sucrose, vitamins, and minerals, buffered to an appropriate pH.
-
The test compound (DIBOA or MBOA) is dissolved in a minimal amount of a suitable solvent and then mixed into the liquid diet to achieve the desired concentrations. A solvent-only control is also prepared.
2. Experimental Setup:
-
The diet is presented to the aphids through a feeding sachet. This is typically constructed by stretching a layer of Parafilm® over the opening of a small container (e.g., a vial or a well in a plate) to form a membrane.
-
The liquid diet is placed on top of the Parafilm®, and a second layer of Parafilm® is stretched over the diet to enclose it.
-
A cohort of synchronized aphids (e.g., apterous adults or early instar nymphs) is placed in each container to feed on the diet through the Parafilm® membrane.
-
Multiple replicates are set up for each concentration and the control.
3. Incubation:
-
The bioassay units are kept in a controlled environment chamber with conditions suitable for the aphid species.
4. Data Collection:
-
Aphid mortality is recorded at regular intervals (e.g., 24, 48, 72, 96 hours).
-
Fecundity (number of nymphs produced) can also be monitored to assess sub-lethal effects.
5. Data Analysis:
-
Mortality data is analyzed using probit analysis to determine LC50 values.
-
Fecundity data is analyzed using appropriate statistical methods to compare reproductive rates.
Visualizations
Experimental Workflow: Artificial Diet Bioassay
Caption: Generalized workflow for an insecticidal artificial diet bioassay.
Proposed Signaling Pathways for Insecticidal Action
The precise molecular targets of DIBOA and MBOA are not fully characterized, but evidence suggests multiple modes of action, including neurotoxicity and interference with detoxification pathways.
1. Inhibition of Detoxification Enzymes: DIBOA and its analogs have been shown to inhibit key detoxification enzymes such as esterases and glutathione S-transferases (GSTs) in insects like the aphid Rhopalosiphum padi.[2] This inhibition can render the insect more susceptible to the toxic effects of the compounds and other xenobiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 6-methoxybenzoxazolin-2-one (MBOA) on the reproduction rate of the grain aphid (Sitobion avenae F.) - PubMed [pubmed.ncbi.nlm.nih.gov]
DIBOA's role in plant defense compared to other secondary metabolites
In the intricate chemical warfare between plants and their aggressors, a diverse arsenal of secondary metabolites is deployed. Among these, 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a member of the benzoxazinoid class, plays a crucial role in the defense of many important grass species. This guide provides a comparative analysis of DIBOA's function in plant defense relative to other major classes of secondary metabolites: flavonoids, terpenes, and alkaloids. The information presented is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data and methodologies to facilitate further investigation into these natural defense compounds.
Overview of Plant Secondary Metabolites in Defense
Plants produce a vast array of organic compounds that are not directly involved in their primary growth and development. These "secondary" metabolites are critical for survival, mediating interactions with the environment. They can act as toxins, repellents, or antifeedants against herbivores and pathogens, and also function as signaling molecules within the plant and in communication with other organisms. The major classes of these defensive compounds include benzoxazinoids (like DIBOA), phenolics (including flavonoids), terpenes, and nitrogen-containing alkaloids.
DIBOA: A Key Defender in Grasses
DIBOA is a prominent benzoxazinoid found constitutively in young tissues of grasses such as maize, wheat, and rye. Its protective effects are primarily attributed to its toxicity and antifeedant properties against a range of pests.
Mechanism of Action and Efficacy of DIBOA
Upon tissue damage by an herbivore or pathogen, the inactive DIBOA-glucoside stored in the plant's vacuole is hydrolyzed by β-glucosidases, releasing the toxic aglycone, DIBOA. DIBOA and its more reactive methoxylated derivative, DIMBOA, can act as toxins and feeding deterrents to various insects. For instance, DIMBOA has been shown to negatively affect the growth of the generalist herbivore Spodoptera littoralis when incorporated into an artificial diet at a concentration of 200 µg/g.
Comparative Analysis with Other Secondary Metabolites
While DIBOA is a potent defense compound in certain plant families, other secondary metabolites fulfill similar roles across the plant kingdom. This section compares the defensive properties of DIBOA with flavonoids, terpenes, and alkaloids. It is important to note that the quantitative data presented in the following tables are from different studies with varying methodologies, and therefore, direct comparisons of efficacy should be made with caution.
Flavonoids: Multifunctional Phenolic Compounds
Flavonoids are a diverse group of phenolic compounds widely distributed in plants, contributing to pigmentation, UV protection, and defense. They can act as feeding deterrents, toxins, and developmental inhibitors to insects.
Terpenes: A Vast and Versatile Class
Terpenes are the largest class of plant secondary metabolites and can function as toxins, feeding deterrents, and attractants for the natural enemies of herbivores. They are major components of essential oils and resins.
Alkaloids: Potent Nitrogenous Defenders
Alkaloids are nitrogen-containing compounds known for their often dramatic physiological effects on animals. Many are potent toxins and feeding deterrents to insects and other herbivores.
Quantitative Comparison of Defensive Secondary Metabolites
The following tables summarize quantitative data on the efficacy of DIBOA and other secondary metabolites against various herbivores and pathogens.
Table 1: Efficacy of DIBOA and Other Benzoxazinoids Against Herbivores
| Compound | Target Organism | Bioassay Type | Concentration | Observed Effect | Reference |
| DIMBOA | Spodoptera littoralis (Egyptian cotton leafworm) | Diet Incorporation | 200 µg/g diet | Significantly reduced larval growth | |
| DIBOA | Sitobion avenae (Grain aphid) | Artificial Diet | Not specified | Antifeedant effects |
Table 2: Efficacy of Flavonoids Against Herbivores
| Compound | Target Organism | Bioassay Type | Concentration | Observed Effect | Reference |
| Rutin & Quercetin-3-glucoside | Lymantria dispar (Gypsy moth) | Not specified | Not specified | Inhibited development and increased mortality | |
| Maysin | Helicoverpa zea (Corn earworm) | Not specified | Not specified | Contributes to resistance | |
| Naringenin procyanidin | Aphis craccivora (Cowpea aphid) | Not specified | Not specified | Inhibited development | |
| Chrysin | Spodoptera litura (Tobacco cutworm) | Diet Incorporation | 3125 ppm | 53.02% reduction in pupation for 1st-instar larvae |
Table 3: Efficacy of Terpenes Against Pests and Pathogens
| Compound | Target Organism | Bioassay Type | Concentration | Observed Effect | Reference |
| γ-Terpinene | Macrosiphum roseiformis (Rose aphid) | Not specified | LC50: 0.18 mg/mL | Insecticidal activity | |
| Eugenol & Thymol | Candida albicans | In vitro | Not specified | Fungicidal activity by inhibiting H+-ATPase | |
| Linalool & Limonene | Staphylococcus pseudintermedius | In vitro | Not specified | Efficacy against multi-drug resistant pathogen |
Table 4: Efficacy of Alkaloids Against Herbivores
| Compound | Target Organism | Bioassay Type | Concentration | Observed Effect | Reference |
| Jacobine & Erucifoline | Spodoptera exigua (Beet armyworm) | Injection Bioassay | 0-70 ppm | Most toxic among tested pyrrolizidine alkaloids | |
| Boldine | Drosophila melanogaster (Fruit fly) | Diet Incorporation | 10 µg/mL | >70% larval mortality after 72h | |
| Antofine N-oxide | Lipaphis erysimi (Turnip aphid) | Contact Toxicity | LC50: 292.48 mg/L (24h) | Toxic to aphids | |
| Nicotine | Mice | - | LD50: 3 mg/kg | Induces seizures, paralysis, and mortality |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common bioassays used to evaluate the defensive properties of plant secondary metabolites.
Leaf Disc No-Choice Bioassay
This assay is a standard method to determine the antifeedant properties of a compound.
-
Preparation of Leaf Discs: Uniform discs are cut from fresh, healthy host plant leaves using a cork borer.
-
Treatment: Leaf discs are individually dipped into a test solution of the compound at a specific concentration for a few seconds. Control discs are dipped in the solvent alone. The solvent is then allowed to evaporate completely.
-
Experimental Setup: A moistened filter paper is placed in a Petri dish to maintain humidity. A single treated or control leaf disc is placed in the center.
-
Insect Introduction: A single, pre-starved larva of the test insect is introduced into each Petri dish. The dishes are sealed to prevent escape.
-
Data Collection: After a set period (e.g., 24 hours), the area of the leaf disc consumed by the larva is measured.
-
Analysis: The consumption of treated discs is compared to the consumption of control discs to calculate a Feeding Deterrence Index.
Diet Incorporation Bioassay
This method assesses the chronic toxicity and developmental effects of a compound when ingested by an insect.
-
Diet Preparation: An artificial diet suitable for the test insect is prepared.
-
Compound Incorporation: The test compound is dissolved in a suitable solvent and mixed thoroughly into the artificial diet to achieve the desired concentration. A control diet is prepared with the solvent alone.
-
Experimental Setup: A specific amount of the treated or control diet is
Unveiling Plant Defenses: A Quantitative Look at DIBOA Levels in Resistant and Susceptible Plant Varieties
For researchers, scientists, and drug development professionals, understanding the chemical defenses of plants is paramount in the quest for novel therapeutic agents and robust crop protection strategies. One such critical defense compound is 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a potent benzoxazinoid with well-documented insecticidal and antimicrobial properties. This guide provides a quantitative comparison of DIBOA and its methylated derivative, DIMBOA, in plant varieties exhibiting varying levels of resistance to pests and pathogens, supported by detailed experimental data and methodologies.
This comparative analysis reveals a strong correlation between higher concentrations of DIBOA and its derivatives and enhanced resistance to a variety of insect pests, particularly in maize. While the relationship is more nuanced in wheat, the available data underscores the significance of these compounds in plant defense mechanisms.
Quantitative Comparison of DIBOA/DIMBOA Levels
The following tables summarize the quantitative data on DIMBOA concentrations in different maize and wheat varieties, categorized by their resistance levels to specific pests.
Table 1: DIMBOA Levels in Maize Inbred Lines with Varying Resistance to Insect Pests
| Resistance Level | Maize Inbred Lines | DIMBOA Content (μg g−1 FW) | Pest(s) |
| Highly Resistant | ZY19-Jiu1101, RX20-1006 | 402.74–528.88[1][2] | Asian corn borer, Corn leaf aphid |
| Moderately Resistant | 15 inbred lines (Reid, LRC, P, Lan groups) | 312.92–426.56[1][2] | Asian corn borer, Corn leaf aphid |
| Moderately Susceptible | 52 germplasms | 99.76–187.68[1] | Asian corn borer, Corn leaf aphid |
| Susceptible | 213 germplasms (including T58) | 8.66–101.14[1] | Asian corn borer, Corn leaf aphid |
Table 2: DIMBOA Levels in Wheat Varieties and Their Association with Aphid Resistance
| Wheat Variety/Line | DIMBOA/DIMBOA-Glc Levels | Resistance to Aphids | Notes |
| Hexaploid Wheat Varieties | Relatively low levels of DIMBOA glucoside[3] | Did not significantly deter aphid feeding or reduce nymph production[3] | |
| Diploid Wheat Varieties | No detectable level of DIMBOA glucoside or aglucone[3] | Reduced aphid settlement and nymph production[3] | Resistance likely due to other factors. |
| Wheat Seedlings (various) | 140-440 μg/g fresh tissue[4] | Confers resistance to aphids[4] | Higher DIMBOA levels appear to reduce aphid feeding rates. |
Experimental Protocols
The quantification of DIBOA and DIMBOA in plant tissues is crucial for establishing a link between their concentration and the plant's resistance phenotype. The most common and accurate method employed is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Protocol for Benzoxazinoid Extraction and Quantification
1. Sample Preparation:
-
Harvesting and Storage: Immediately flash-freeze plant tissues (e.g., leaves, roots) in liquid nitrogen to halt enzymatic activity. Store samples at -80°C until extraction.[5]
-
Homogenization: Grind the frozen plant material into a fine powder using a mortar and pestle or a cryogenic grinder.[5]
-
Extraction:
2. HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).[5]
-
Mobile Phase A: Water with 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 2.5 - 5 µL.[5]
-
Gradient: A linear gradient is used, starting with a low percentage of acetonitrile and gradually increasing to elute the compounds of interest.[5][8]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI), often in both positive and negative modes to detect a wider range of compounds.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for DIBOA, DIMBOA, and their glucosides.[5]
-
Visualizing the Processes
To better understand the experimental workflow and the underlying biological pathways, the following diagrams are provided.
DIBOA-Mediated Defense Signaling
The production of DIBOA and its derivatives is tightly regulated and can be induced by herbivore feeding or pathogen attack. While the complete signaling cascade is still under investigation, several key components have been identified. Upon pest or pathogen recognition, a signaling cascade is initiated, leading to the upregulation of defense-related genes. In maize, pre-inoculation with mycorrhizal fungi, which enhances disease resistance, leads to a stronger and quicker induction of genes such as PR2a, PAL, and AOS, as well as BX9, a key gene in the DIMBOA biosynthesis pathway, upon pathogen attack.[9][10] This suggests a priming mechanism where the plant is sensitized to respond more effectively to subsequent threats.
References
- 1. Genetic Variation, DIMBOA Accumulation, and Candidate Gene Identification in Maize Multiple Insect-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Variation, DIMBOA Accumulation, and Candidate Gene Identification in Maize Multiple Insect-Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of DIMBOA, an aphid resistance factor in wheat, on the aphid predatorEriopis connexa Germar (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of DIMBOA accumulation and systemic defense responses as a mechanism of enhanced resistance of mycorrhizal corn (Zea mays L.) to sheath blight - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Arsenal: A Comparative Guide to DIBOA's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the biological activity of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a naturally occurring benzoxazinoid with potent antimicrobial, insecticidal, and allelopathic properties. Through a synthesis of experimental data, this document elucidates the mechanisms by which DIBOA exerts its effects on target organisms and offers a comparative analysis against related compounds.
DIBOA is a key defensive secondary metabolite found in several gramineous plants, including wheat, maize, and rye[1][2]. Its broad spectrum of biological activity has positioned it as a molecule of significant interest for the development of novel therapeutic and crop protection agents. This guide summarizes the current understanding of DIBOA's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Comparative Efficacy of DIBOA and Related Benzoxazinoids
The biological activity of DIBOA is often compared to its methoxy derivative, DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), and its degradation product, BOA (benzoxazolin-2(3H)-one). The following tables summarize the available quantitative data on their efficacy against various target organisms.
Antibacterial Activity
DIBOA and its derivatives have demonstrated significant antibacterial properties. The minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values against the plant pathogen Ralstonia solanacearum are presented below, alongside other synthetic derivatives for comparison.
| Compound | Target Organism | MIC (mg/L) | IC50 (mg/L) | Reference |
| DIBOA | Ralstonia solanacearum | - | - | [1] |
| DIMBOA | Ralstonia solanacearum | 200 | 58.55 | [1] |
| BOA | Ralstonia solanacearum | 300 | 208.92 | [1] |
| CDHB | Ralstonia solanacearum | 100 | 29.64 | [1] |
| MBT | Ralstonia solanacearum | 50 | 8.24 | [1] |
Antifungal Activity
The antifungal properties of benzoxazinoids are crucial for plant defense. While specific MIC values for DIBOA against a wide range of fungi are not extensively documented in readily available literature, studies have shown its inhibitory effects. For comparative purposes, data on the antifungal activity of related compounds are included where available. Research indicates that benzoxazinoids can inhibit the mycelial growth of various fungal pathogens[3].
Insecticidal and Nematicidal Activity
DIBOA exhibits notable toxicity towards various insect pests and nematodes. The following table includes lethal concentration (LC50) values, demonstrating its potency.
| Compound | Target Organism | Parameter | Value (µg/mL) | Reference |
| DIBOA | Meloidogyne incognita (J2) | LC50 (48h) | 20.9 | |
| DIMBOA | Meloidogyne incognita (J2) | LC50 (48h) | 46.1 | |
| MBOA | Meloidogyne incognita (J2) | LC50 (48h) | 49.2 | |
| DIBOA | Xiphinema americanum | LC50 (24h) | 18.4 | |
| DIMBOA | Xiphinema americanum | LC50 (24h) | 48.3 |
Validated Mechanisms of Action
DIBOA's bioactivity stems from its ability to interfere with fundamental cellular processes in target organisms. Key validated mechanisms include enzyme inhibition and disruption of membrane integrity.
Enzyme Inhibition
A primary target of DIBOA and related benzoxazinoids is the plasma membrane H+-ATPase, a crucial enzyme for maintaining cellular pH and nutrient transport[4]. Inhibition of this enzyme disrupts the proton gradient across the cell membrane, leading to metabolic stress and cell death.
Furthermore, in insects, DIMBOA has been shown to inhibit detoxification enzymes such as esterases and glutathione S-transferases (GSTs), with an in vitro IC50 of 33 µM for esterase inhibition in the aphid Rhopalosiphum padi[2][5]. This interference with detoxification pathways can render the insect more susceptible to other chemical stressors.
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol is adapted from the broth microdilution method used to assess the antibacterial activity of DIBOA and its derivatives against Ralstonia solanacearum[1].
1. Preparation of Bacterial Inoculum:
-
A single colony of the target bacterium is inoculated into a suitable broth medium (e.g., Luria-Bertani broth).
-
The culture is incubated overnight at the optimal temperature for the bacterium (e.g., 37°C).
-
The overnight culture is diluted in fresh broth to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
2. Preparation of Test Compounds:
-
Stock solutions of DIBOA and other test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solutions are prepared in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
A positive control (bacteria in broth without any test compound) and a negative control (broth only) are included.
-
The plate is incubated for 18-24 hours at the optimal growth temperature.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Plasma Membrane H+-ATPase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of DIBOA on plasma membrane H+-ATPase activity.
1. Isolation of Plasma Membrane Vesicles:
-
Plant roots or other target tissues are homogenized in an extraction buffer.
-
The homogenate is subjected to differential centrifugation to enrich for plasma membrane vesicles.
2. ATPase Activity Assay:
-
The reaction is initiated by adding ATP to a reaction mixture containing the isolated plasma membrane vesicles, a buffer, and Mg2+.
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured over time using a colorimetric method (e.g., molybdate-based assay).
3. Inhibition Assay:
-
The ATPase activity assay is performed in the presence of various concentrations of DIBOA.
-
The percentage of inhibition is calculated by comparing the activity in the presence of DIBOA to the activity in its absence.
-
IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the DIBOA concentration.
Visualizing the Molecular Interactions
To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate key pathways and experimental workflows.
Caption: Biosynthetic pathway of DIBOA in plants.
Caption: Workflow for MIC determination.
Caption: DIBOA's inhibitory effect on H+-ATPase.
References
- 1. Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative study of DIBOA degradation pathways in different soil types
A comprehensive review of the environmental fate of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a naturally occurring herbicide and pesticide, reveals that its degradation is a dynamic process significantly influenced by the physicochemical and biological properties of the soil. This guide synthesizes available research to provide a comparative analysis of DIBOA degradation pathways in different soil types, offering valuable insights for researchers, scientists, and drug development professionals.
The primary degradation pathway of DIBOA in soil involves a two-step transformation. Initially, DIBOA is converted to 2-benzoxazolinone (BOA). Subsequently, BOA is biotransformed into the more persistent 2-aminophenoxazin-3-one (APO). While this general pathway holds true, the rate of degradation and the accumulation of intermediate products are intricately linked to the specific characteristics of the soil environment.
Comparative Degradation Kinetics
The persistence of DIBOA and its primary metabolite, BOA, varies across different soil types. The following table summarizes the degradation half-lives of these compounds in two distinct agricultural soils used for wheat cultivation.
| Soil Type | Compound | Half-life (t½) | Reference |
| Wheat Crop Soil (cv. Astron) | DIBOA | ~43 hours | [1] |
| BOA | 2.5 days | [1] | |
| Wheat Crop Soil (cv. Ritmo) | DIBOA | ~43 hours | [1] |
| BOA | 2.5 days | [1] |
Note: The physicochemical properties of these soils are detailed in the Experimental Protocols section.
While data on a wider range of soil types is limited, the existing research on other organic compounds allows for informed inferences regarding the factors influencing DIBOA degradation.
Influence of Soil Properties on Degradation:
-
Soil pH: The pH of the soil is a critical factor that can affect both the chemical stability of DIBOA and the activity of microbial populations responsible for its degradation. While specific studies on the direct effect of pH on DIBOA degradation are scarce, research on other organic pollutants suggests that degradation rates can be significantly altered by pH changes, which influence microbial enzyme activity and the bioavailability of the compound.
-
Organic Matter: Soil organic matter (SOM) content plays a dual role in the degradation of organic compounds. High SOM can enhance microbial activity, providing a rich source of nutrients and energy for microorganisms that can co-metabolize DIBOA. Conversely, SOM can also increase the sorption of DIBOA and its metabolites, potentially reducing their bioavailability for microbial degradation. The overall effect of SOM on DIBOA degradation is therefore a complex interplay between these competing processes.
-
Microbial Community Composition: The degradation of DIBOA is predominantly a biologically mediated process. The composition and abundance of the soil microbial community are therefore paramount in determining the rate and pathway of its transformation. Soils with a diverse and active microbial population are expected to exhibit faster degradation of DIBOA and its intermediates. The presence of specific microbial species with the enzymatic machinery to break down benzoxazinoid structures is a key determinant of the degradation efficiency.
Degradation Pathways: A Visual Representation
The transformation of DIBOA in the soil environment follows a sequential pathway, which can be visualized as follows:
Caption: Generalized degradation pathway of DIBOA in soil.
Experimental Protocols
This section outlines the methodologies employed in the cited studies to investigate DIBOA degradation in soil.
Soil Sample Collection and Characterization
Soil samples from wheat (Triticum aestivum L.) cultivars Astron and Ritmo were collected from the upper 20 cm layer. The physicochemical properties of these soils are presented in the table below.
| Property | Soil (cv. Astron) | Soil (cv. Ritmo) |
| Clay (%) | 46.8 | 45.2 |
| Silt (%) | 30.2 | 32.4 |
| Sand (%) | 23.0 | 22.4 |
| pH (in H₂O) | 7.9 | 8.1 |
| Organic Matter (%) | 1.8 | 1.9 |
| Cation Exchange Capacity (meq/100g) | 28.1 | 29.5 |
DIBOA Degradation Study
-
Incubation: Soil samples (typically 100g) are placed in flasks.
-
Fortification: A solution of DIBOA in a suitable solvent (e.g., methanol) is added to the soil to achieve a desired concentration. The solvent is allowed to evaporate.
-
Moisture Adjustment: The moisture content of the soil is adjusted to a percentage of its water-holding capacity (e.g., 60%) to ensure optimal microbial activity.
-
Incubation Conditions: The flasks are incubated in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals, triplicate soil samples are removed for analysis.
Extraction and Analysis of DIBOA and its Metabolites
The following workflow illustrates the process of extracting and quantifying DIBOA and its degradation products from soil samples.
Caption: Experimental workflow for DIBOA and metabolite analysis.
Detailed HPLC-UV Analysis Protocol:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used for the separation of DIBOA and its metabolites.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and acidified water (e.g., with acetic acid or formic acid) is commonly employed.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: The UV detector is set to a wavelength where DIBOA, BOA, and APO exhibit strong absorbance (e.g., 280 nm).
-
Quantification: The concentration of each compound is determined by comparing the peak area in the sample chromatogram to a calibration curve constructed using standards of known concentrations.
This comparative guide highlights the fundamental aspects of DIBOA degradation in soil. Further research across a broader spectrum of soil types is necessary to build a more comprehensive understanding of the environmental fate of this important allelochemical. Such knowledge is crucial for developing sustainable agricultural practices and for the environmental risk assessment of natural and synthetic compounds.
References
Safety Operating Guide
Navigating the Disposal of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one: A Guide for Laboratory Professionals
Understanding the Hazard Profile
Information from related benzoxazinoids, such as 2,4-Dihydroxy-1,4-benzoxazin-3-one (DIBOA), suggests that this class of compounds may present several hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), related compounds are classified as:
-
Harmful if swallowed.[2]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Given these potential hazards, it is imperative to handle 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one with appropriate personal protective equipment (PPE) and to follow stringent disposal protocols.
Procedural Steps for Proper Disposal
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[3] The following step-by-step process provides a general framework for ensuring safe and compliant disposal.
-
Consult the Safety Data Sheet (SDS): The first and most critical step is to obtain the SDS from the supplier of the compound. If an SDS is not provided, request one. The SDS will contain specific information on handling, storage, and disposal.
-
Characterize the Waste: Determine if the waste is a pure substance, a solution, or mixed with other chemicals. The composition of the waste stream will dictate the appropriate disposal route.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Containerize and Label: Use a dedicated, properly sealed, and clearly labeled waste container. The label should include the full chemical name, concentration, and any known hazard symbols.
-
Arrange for Licensed Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
General Safety and Handling Precautions
When handling this compound, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.
-
Spill Management: In the event of a spill, follow the procedures outlined in your laboratory's chemical hygiene plan.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for the compound and follow all applicable federal, state, and local regulations for chemical waste disposal.
References
Safeguarding Research: A Comprehensive Guide to Handling 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE required.[3] Based on the known hazards of similar benzoxazinones, the following PPE is the minimum requirement:
| PPE Component | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy gloves meeting ASTM D6978 standard.[3] | Prevents skin contact and absorption. Double-gloving provides additional protection. |
| Eye and Face Protection | Chemical safety goggles and a face shield, or a full face-piece respirator.[3] | Protects against splashes, dust, and aerosols. |
| Body Protection | Disposable, polyethylene-coated polypropylene gown (or similar laminate material resistant to chemical permeation).[3] | Prevents contamination of personal clothing and skin. Cloth lab coats are not suitable. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | Required if there is a risk of inhalation of dust or aerosols, especially when handling powders. |
| Additional Protection | Disposable head, hair, shoe, and sleeve covers.[3] | Minimizes the risk of contamination of the work area and personnel. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep the compound away from heat and sources of ignition.[1]
-
Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[1]
2. Handling the Compound:
-
Avoid generating dust.[1]
-
Do not get the substance in eyes, on skin, or on clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Use dedicated equipment and utensils.
3. In Case of Exposure:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Waste Collection: Collect waste in suitable, closed containers labeled as hazardous waste.[1]
-
Disposal Route: Dispose of contents/container to an approved waste disposal plant.[4]
-
Do not empty into drains.[1]
Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
